Kahalalide A
Description
has antimycobacterial activity; isolated from the mollusk Elysia rufescens; structure in first source
Properties
CAS No. |
179733-11-0 |
|---|---|
Molecular Formula |
C46H67N7O11 |
Molecular Weight |
894.1 g/mol |
IUPAC Name |
N-[(2R)-1-[[(3S,6R,9S,12R,15R,18R,19S)-12-benzyl-6-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-19-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylbutanamide |
InChI |
InChI=1S/C46H67N7O11/c1-9-27(6)39(56)47-35(23-31-18-14-11-15-19-31)43(60)53-38-29(8)64-46(63)36(24-54)51-44(61)37(28(7)55)52-42(59)33(21-26(4)5)48-41(58)34(22-30-16-12-10-13-17-30)49-40(57)32(20-25(2)3)50-45(38)62/h10-19,25-29,32-38,54-55H,9,20-24H2,1-8H3,(H,47,56)(H,48,58)(H,49,57)(H,50,62)(H,51,61)(H,52,59)(H,53,60)/t27?,28-,29+,32-,33+,34-,35-,36+,37-,38-/m1/s1 |
InChI Key |
WEBZVDAMOOBHRC-DRVIOHKISA-N |
Isomeric SMILES |
CCC(C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H]2[C@@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)CC(C)C)CC3=CC=CC=C3)CC(C)C)[C@@H](C)O)CO)C |
Canonical SMILES |
CCC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)C)CC3=CC=CC=C3)CC(C)C)C(C)O)CO)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Kahalalide A; |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Kahalalide F from Elysia rufescens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kahalalide F, a potent depsipeptide with significant antitumor activity, represents a fascinating case study in marine natural product drug discovery. Initially isolated from the Hawaiian sacoglossan sea slug Elysia rufescens, its ultimate biosynthesis has been traced to the green alga Bryopsis sp.[1], upon which the mollusk feeds, and more specifically to an endosymbiotic bacterium, Candidatus Endobryopsis kahalalidefaciens[2]. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Kahalalide F, presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and associated signaling pathways.
Discovery and Biological Activity
Kahalalide F was first reported in 1993 as a bioactive metabolite from the marine mollusk Elysia rufescens[1]. It is the most biologically active member of the kahalalide family of peptides[1]. The compound has demonstrated potent cytotoxic activity in vitro against a range of solid tumor cell lines, including prostate, breast, and colon carcinomas[3]. Notably, Kahalalide F exhibits selectivity for tumor cells over non-tumor cell lines. Its mechanism of action is distinct from many conventional anticancer agents, as it induces oncosis, a form of necrotic cell death, rather than apoptosis. A key cellular target of Kahalalide F is the lysosome, where it is believed to disrupt membrane integrity. Furthermore, it has been shown to inhibit the ErbB3 (HER3) receptor tyrosine kinase and the downstream PI3K/Akt signaling pathway.
Quantitative Data
Table 1: Isolation Yield of Kahalalide F
| Source Organism | Collection Location | Wet Weight (g) | Yield of Kahalalide F (mg) | Yield (%) | Reference |
| Elysia rufescens | Black Point, O'ahu, HI | 216 | 40 | 0.0185 | |
| Elysia rufescens | Not Specified | 216 | 2100 | 0.97 | |
| Bryopsis sp. | Black Point, O'ahu, HI | 3000 | 5 | 0.00017 |
Table 2: In Vitro Cytotoxicity of Kahalalide F (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | 0.07 | |
| DU145 | Prostate Cancer | 0.28 | |
| LNCaP | Prostate Cancer | 0.28 | |
| SKBR-3 | Breast Cancer | 0.28 | |
| BT474 | Breast Cancer | 0.28 | |
| MCF7 | Breast Cancer | 0.28 | |
| A549 | Lung Cancer | 2.5 µg/mL (~1.7 µM) | |
| HT29 | Colon Cancer | 0.25 µg/mL (~0.17 µM) | |
| LoVo | Colon Cancer | < 1.0 µg/mL (< ~0.68 µM) |
Table 3: Physicochemical and Spectroscopic Data for Kahalalide F
| Parameter | Value | Reference |
| Molecular Formula | C75H124N14O16 | |
| Molecular Weight | 1476 | |
| Optical Rotation [α]D | +43° (c 2.53, MeOH) | |
| UV λmax (MeOH) | 204 nm (ε 51500), 226 nm (sh, ε 21320), 274 nm (ε 17580) | |
| IR (neat) | 3304, 2958, 1744, 1647, 1539, 1451, 1244 cm-1 | |
| Mass Spectrometry (HRFAB-MS) | m/z 878.4661 [M+H]+ (for a fragment) |
Experimental Protocols
Isolation of Kahalalide F from Elysia rufescens
The isolation of Kahalalide F from Elysia rufescens involves a multi-step process combining solvent extraction and various chromatographic techniques. The following is a generalized protocol based on published methods.
3.1.1. Extraction:
-
Collect specimens of Elysia rufescens (e.g., 216 g wet weight).
-
Drain excess seawater from the animals.
-
Extract the biomass exhaustively with ethanol at room temperature.
-
Concentrate the ethanol extract under reduced pressure to yield an aqueous suspension.
3.1.2. Solvent Partitioning:
-
Partition the aqueous suspension against hexane to remove nonpolar lipids.
-
Separate the aqueous-methanolic phase from the hexane phase.
-
To the organic phase, add equal volumes of methanol and hexane and separate the phases. The methanolic phase contains the crude peptide mixture.
-
Evaporate the solvent from the methanolic phase to yield a residual greenish oil (e.g., 3.6 g).
3.1.3. Chromatographic Purification:
-
Method A: Counter-Current Chromatography (CCC)
-
Subject the crude oil (in 600 mg batches) to counter-current chromatography.
-
Use a solvent system of ethyl acetate/heptane/methanol/water (7:4:4:3).
-
This method has been reported to significantly improve the yield of Kahalalide F (e.g., 2.1 g from 216 g of mollusk).
-
-
Method B: Silica Gel Flash Chromatography and HPLC
-
Apply the crude extract to a silica flash column.
-
Elute the column with a suitable solvent system to fractionate the extract.
-
Monitor the fractions for the presence of peptides.
-
Pool the peptide-containing fractions and concentrate them.
-
Subject the enriched fraction to repeated reversed-phase high-performance liquid chromatography (RP-HPLC).
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). A typical gradient might range from 30:70:0.1 to 55:45:0.1 (acetonitrile/water/TFA).
-
Detection: UV absorbance at 220 nm.
-
-
Collect the fraction corresponding to Kahalalide F, which typically elutes as a white amorphous powder after solvent evaporation.
-
Structure Elucidation of Kahalalide F
The chemical structure of Kahalalide F was determined using a combination of spectroscopic and chemical methods.
3.2.1. Mass Spectrometry:
-
High-resolution fast atom bombardment mass spectrometry (HRFAB-MS) is used to determine the accurate mass and molecular formula of the peptide.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the purified Kahalalide F in a suitable deuterated solvent (e.g., CD3CN or DMSO-d6).
-
1D NMR: Acquire 1H and 13C NMR spectra to identify the types of protons and carbons present in the molecule.
-
2D NMR: Perform a suite of 2D NMR experiments to establish the connectivity of atoms:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the amino acid residues.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within an amino acid residue).
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for determining the amino acid sequence and the location of the ester linkage.
-
3.2.3. Determination of Amino Acid Stereochemistry:
-
Acid Hydrolysis: Hydrolyze the peptide into its constituent amino acids by heating with 6 N HCl.
-
Chiral Analysis: Determine the absolute configuration (D or L) of the amino acids using one or more of the following methods:
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the amino acids with a chiral reagent and analyze them on a chiral GC column.
-
Chiral High-Performance Liquid Chromatography (HPLC): Derivatize the amino acids (e.g., using Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and separate the diastereomeric derivatives on a C18 column.
-
Chiral Thin-Layer Chromatography (TLC): Use chiral TLC plates to separate the enantiomers of the amino acids.
-
Visualizations
Figure 1: Experimental workflow for the isolation and structural elucidation of Kahalalide F.
Figure 2: Proposed signaling pathway for Kahalalide F-induced oncosis.
References
natural source and biosynthetic pathway of Kahalalide A
An In-depth Technical Guide to the Natural Source and Biosynthetic Pathway of Kahalalide A
Introduction
The kahalalides are a series of structurally diverse depsipeptides of marine origin. First isolated from the sea slug Elysia rufescens and its algal diet Bryopsis sp., these compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.[1][2][3] Among this family, this compound is a cyclic heptapeptide that has demonstrated modest antimalarial activity against Plasmodium falciparum and notable antimycobacterial activity against Mycobacterium tuberculosis.[1][4] This technical guide provides a comprehensive overview of the natural source of this compound, its intricate biosynthetic pathway, quantitative data regarding its isolation and activity, and the experimental protocols employed in its study.
Natural Source: A Tripartite Symbiosis
This compound was initially isolated from the sacoglossan mollusk Elysia rufescens and the green alga Bryopsis sp., on which the mollusk feeds. It was originally thought that the alga was the producer of these compounds, and the mollusk simply accumulated them through its diet. However, subsequent metagenomic studies have revealed a more complex tripartite symbiotic relationship. The true producer of the kahalalides is an uncultivated bacterium, Candidatus Endobryopsis kahalalidefaciens, which lives as an endosymbiont within the green alga Bryopsis sp. The alga provides a protected environment for the bacterium, which in turn produces kahalalides that are thought to act as a chemical defense for the alga against predators. The sea slug Elysia rufescens then sequesters these defensive compounds from the alga. More recently, a structurally related compound, Kahalalide Z5, has been isolated from the marine cyanobacterium Limnoraphis sp., suggesting that the capability to produce kahalalide-like molecules may be more widespread among marine microorganisms.
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a classic example of non-ribosomal peptide synthesis. This process is carried out by large, multi-domain enzymatic complexes called Non-Ribosomal Peptide Synthetases (NRPS). The genetic blueprint for these enzymatic assembly lines is encoded in biosynthetic gene clusters (BGCs) found within the genome of the producing organism, Candidatus Endobryopsis kahalalidefaciens.
The structure of this compound is a cyclic depsipeptide composed of a 2-methylbutyric acid fatty acid tail and a heptapeptide core of L-phenylalanine, D-leucine, L-threonine, L-phenylalanine, L-leucine, D-serine, and L-threonine. The biosynthesis proceeds through a series of modules within the NRPS complex, where each module is responsible for the activation and incorporation of a specific amino acid or the fatty acid precursor.
The proposed biosynthetic pathway for this compound involves the following key steps:
-
Initiation: The process starts with the loading of the 2-methylbutyric acid onto the first module of the NRPS.
-
Elongation: The growing peptide chain is sequentially passed to the subsequent NRPS modules. Each module contains an adenylation (A) domain that recognizes and activates a specific amino acid, a thiolation (T) domain (also known as a peptidyl carrier protein or PCP) that holds the activated amino acid, and a condensation (C) domain that catalyzes the formation of the peptide bond.
-
Epimerization: Some modules contain an epimerization (E) domain, which converts L-amino acids to their D-isomers, as seen with D-leucine and D-serine in this compound.
-
Termination and Cyclization: The final module contains a thioesterase (TE) domain. This domain catalyzes the release of the fully assembled linear peptide from the NRPS complex and facilitates the intramolecular cyclization to form the final depsipeptide. In the case of this compound, the ester linkage is formed between the carboxyl group of serine and the hydroxyl group of the second threonine residue.
Caption: Proposed NRPS-mediated biosynthetic pathway of this compound.
Quantitative Data
| Compound | Activity | Organism/Cell Line | Quantitative Measurement | Reference |
| This compound | Antimalarial | Plasmodium falciparum | Modest activity (specific IC50 not provided) | |
| This compound | Antimycobacterial | Mycobacterium tuberculosis | 83% growth inhibition at 12.5 µg/mL |
Experimental Protocols
Isolation of this compound
The general procedure for the isolation of this compound from its natural source, such as Elysia rufescens or Bryopsis sp., involves a multi-step extraction and purification process.
-
Extraction: The collected biological material is typically extracted with an organic solvent like ethanol or a combination of methylene chloride and ethanol.
-
Fractionation: The crude extract is then subjected to fractionation using techniques like vacuum liquid chromatography (VLC) on a silica gel column with a solvent gradient (e.g., ethyl acetate-methanol).
-
Purification: The fractions containing the desired compounds are identified using methods such as LC-MS and 1H NMR. Final purification to obtain pure this compound is achieved through repeated rounds of reversed-phase high-performance liquid chromatography (HPLC).
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic and chemical methods.
-
Mass Spectrometry: High-resolution mass spectrometry (such as FAB MS or HRESIMS) is used to determine the molecular formula. Tandem mass spectrometry (MS/MS) provides information about the amino acid sequence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (1H and 13C) and 2D NMR (COSY, TOCSY, HMQC, HMBC, ROESY) experiments are conducted to elucidate the connectivity of the atoms and the sequence of the amino acids.
-
Stereochemistry Determination: The absolute configuration of the amino acids is determined after acid hydrolysis of the peptide. Chiral gas chromatography-mass spectrometry (GC-MS), chiral HPLC, or Marfey's method are commonly employed for this purpose. The stereochemistry of the fatty acid side chain of this compound was ultimately confirmed through total synthesis.
Biosynthetic Pathway Elucidation
The elucidation of the biosynthetic pathway of the kahalalides was achieved through modern genomic techniques.
-
Metagenomic Analysis: As the producing bacterium, Candidatus Endobryopsis kahalalidefaciens, is unculturable, its genetic information was obtained through metagenomic analysis of the host alga, Bryopsis sp.
-
Gene Cluster Identification: The metagenomic data was analyzed to identify the biosynthetic gene cluster (BGC) responsible for kahalalide production. This involves searching for genes encoding NRPS and associated enzymes.
-
Bioinformatic Analysis: The identified BGC was then analyzed bioinformatically to predict the sequence of the NRPS modules and the specificity of the adenylation domains for particular amino acids, which was then correlated with the known structures of the isolated kahalalides.
Caption: Experimental workflow for the isolation and characterization of this compound.
Conclusion
This compound, a cyclic depsipeptide with promising antimicrobial properties, originates from a fascinating tripartite symbiosis involving a bacterium, an alga, and a sea slug. Its biosynthesis is orchestrated by a non-ribosomal peptide synthetase complex within the endosymbiotic bacterium Candidatus Endobryopsis kahalalidefaciens. The elucidation of its natural source and biosynthetic pathway has been made possible through a combination of traditional natural product chemistry and modern metagenomic techniques. Further research into the engineering of the kahalalide BGC could open up avenues for the production of novel analogs with enhanced therapeutic potential.
References
An In-depth Technical Guide to the Physicochemical Properties of Kahalalide A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Kahalalide A, a cyclic depsipeptide of marine origin. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for the structurally related and more extensively studied Kahalalide F to provide a broader context for researchers.
Introduction
Kahalalides are a family of bioactive cyclic depsipeptides isolated from the marine mollusk Elysia rufescens and its algal diet, Bryopsis sp.[1] While Kahalalide F has been the subject of numerous studies for its potent antitumor activity, this compound has garnered attention for its distinct biological profile, notably its antimycobacterial properties.[2] Understanding the physicochemical characteristics of this compound is crucial for its potential development as a therapeutic agent, influencing its formulation, delivery, and pharmacokinetic profile.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 1. As specific experimental data for some properties of this compound are scarce, Table 2 provides the corresponding data for Kahalalide F for comparative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Data | Reference(s) |
| Molecular Formula | C₄₆H₆₇N₇O₁₁ | [3] |
| Molecular Weight | 894.1 g/mol | [3] |
| Appearance | White amorphous powder | [3] |
| Solubility | Soluble in acetonitrile (MeCN) | |
| Quantitative data in other solvents not readily available. | ||
| Stability | Specific data on pH and temperature stability not readily available. | |
| Lipophilicity (logP) | Experimentally determined or calculated value not readily available. | |
| Optical Rotation | [α]D −19° (c 0.98, MeOH) |
Table 2: Physicochemical Properties of Kahalalide F (for comparison)
| Property | Data | Reference(s) |
| Molecular Formula | C₇₅H₁₂₄N₁₄O₁₆ | |
| Molecular Weight | 1477.9 g/mol | |
| Stability (Half-life) | at 80°C: 1.1 h (pH 0), 20 h (pH 1), 8.6 h (pH 7) | |
| at 26°C: 1.65 h (pH 11) | ||
| Stable in human plasma and microsomes | ||
| Biological Activity | Potent antitumor activity |
Biological Activity and Mechanism of Action
This compound is primarily recognized for its antimycobacterial activity. In contrast to Kahalalide F, which exhibits significant cytotoxicity against various cancer cell lines, this compound is reportedly devoid of such activity. The mechanism of action for its antimycobacterial effects is not fully elucidated but may involve disruption of the mycobacterial cell membrane, a common mechanism for cyclic peptides with antimicrobial properties.
The mechanism of action for Kahalalide F is better characterized and involves the induction of oncosis, a form of necrotic cell death, rather than apoptosis. This process is characterized by cell swelling and eventual lysis. Kahalalide F is also known to inhibit the PI3K-AKT signaling pathway, which is crucial for cell survival and proliferation.
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of this compound have not been specifically published. However, the following are standard methodologies that would be employed for a cyclic depsipeptide of this nature.
4.1. Solubility Determination
A standard method for determining the solubility of a compound is the shake-flask method followed by quantification.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., using a shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A calibration curve with known concentrations of this compound is used for accurate quantification.
-
Expression of Solubility: The solubility is typically expressed in mg/mL or µg/mL.
4.2. Stability Assessment (pH and Temperature)
The stability of this compound in solution at different pH values and temperatures can be assessed using HPLC to monitor its degradation over time.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile). Aliquots of the stock solution are then diluted into buffers of different pH values (e.g., pH 2, 7, 9) to a final known concentration.
-
Incubation: The solutions are incubated at various temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Sampling: At specific time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), an aliquot is taken from each solution.
-
HPLC Analysis: The samples are analyzed by reverse-phase HPLC (RP-HPLC). The peak area of the intact this compound is monitored.
-
Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the initial concentration (time 0). The degradation kinetics and half-life (t₁/₂) at each condition can then be determined.
4.3. Lipophilicity Determination (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach for its determination.
-
Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH, typically 7.4, for LogD determination) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken for a period to allow for the partitioning of this compound between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of this compound in each phase is determined by a suitable analytical method like HPLC-UV/MS.
-
Calculation of LogP: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: LogP = log₁₀ ([this compound]ₒ꜀ₜₐₙₒₗ / [this compound]ₐᵩᵤₑₒᵤₛ).
Visualizations
The following diagrams illustrate key workflows and concepts related to the study of this compound's physicochemical properties.
References
A Technical Guide to the Preliminary Cytotoxicity Screening of Kahalalide F
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Kahalalide F (KF), a marine-derived depsipeptide with significant antitumor activity. While the user specified "Kahalalide A," the vast body of research on cytotoxic effects, particularly in the context of drug development, focuses on Kahalalide F. Therefore, this document centers on Kahalalide F as the most clinically relevant compound of its class.
Kahalalide F, originally isolated from the sea slug Elysia rufescens and its algal diet Bryopsis pennata, has demonstrated potent cytotoxic activity against a range of solid tumor cell lines, including prostate, breast, colon, and non-small-cell lung cancer.[1][2][3][4] A noteworthy characteristic of Kahalalide F is its selectivity for tumor cells over non-tumor human cell lines, making it a promising candidate for cancer therapy.[5]
This guide summarizes key quantitative data, details its primary mechanism of action, and provides standardized protocols for essential cytotoxicity assays.
Quantitative Cytotoxicity Data
Kahalalide F exhibits potent, dose-dependent cytotoxicity across various human cancer cell lines. The 50% inhibitory concentration (IC₅₀) values from multiple studies are summarized below.
| Cancer Type | Cell Line | IC₅₀ (µM) | Exposure Time |
| Prostate | PC3 | 0.07 | 24 h |
| DU145 | 0.28 | 24 h | |
| LNCaP | 0.28 | 24 h | |
| Breast | MCF7 | 0.28 | 24 h |
| SKBR3 | 0.28 | 24 h | |
| BT474 | 0.28 | 24 h | |
| MDA-MB-231 (bcl-2 vector) | 0.39 | 24 h | |
| MDA-MB-231 (bcl-2 transfected) | 0.74 | 24 h | |
| Colon | HT29 | 0.25 (µg/mL) | Not Specified |
| LoVo | < 1.0 (µg/mL) | Not Specified | |
| LoVo | 0.16 | Not Specified | |
| LoVo/Dox (MDR1+) | 0.18 | Not Specified | |
| Lung (NSCLC) | A549 | 2.5 (µg/mL) | Not Specified |
| Hepatoma | HepG2 | 0.25 - 0.3 | Not Specified |
| PLC/PRF/5C | 5.0 | Not Specified | |
| Non-Tumor | MCF10A (Breast) | 1.6 - 3.1 | 24 h |
| HUVEC (Endothelial) | 1.6 - 3.1 | 24 h | |
| HMEC-1 (Endothelial) | 1.6 - 3.1 | 24 h | |
| IMR90 (Fibroblast) | 1.6 - 3.1 | 24 h | |
| Data compiled from multiple sources. |
Mechanism of Action: Oncosis and Lysosomal Disruption
Unlike many conventional chemotherapeutic agents that induce apoptosis (programmed cell death), Kahalalide F triggers a distinct cell death pathway known as oncosis, a form of necrotic cell death. This process is characterized by rapid cellular swelling, vacuolization, and eventual plasma membrane rupture.
Key molecular events in Kahalalide F-induced oncosis include:
-
Lysosomal Targeting : Kahalalide F's primary subcellular target appears to be the lysosome. It disrupts the integrity of the lysosomal membrane.
-
Mitochondrial Damage : Following lysosomal disruption, a loss of mitochondrial membrane potential is observed.
-
ATP Depletion : The damage to cellular organelles leads to a profound depletion of intracellular ATP.
-
Membrane Permeabilization : Cells exhibit increased permeability, leading to cell swelling, blebbing, and the release of cytosolic enzymes like lactate dehydrogenase (LDH).
-
ErbB3/HER3 Inhibition : Kahalalide F has also been shown to inhibit the ErbB3 (HER3) receptor tyrosine kinase and its downstream PI3K/AKT signaling pathway, which is crucial for the survival of some cancer cells.
Notably, hallmarks of apoptosis such as caspase activation, DNA laddering, and the formation of apoptotic bodies are generally not observed in cells treated with Kahalalide F.
Experimental Protocols
A robust preliminary screening of Kahalalide F involves a multi-assay approach to assess its impact on cell viability, metabolic activity, and membrane integrity.
General Experimental Workflow
The following diagram outlines a typical workflow for in vitro cytotoxicity screening.
Protocol 1: MTT Assay (Metabolic Activity)
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of metabolically active cells.
Principle Living cells with active mitochondria reduce MTT to insoluble purple formazan crystals. Dead cells lose this ability. The crystals are dissolved, and the absorbance is measured, correlating directly with cell viability.
Materials
-
Selected cancer and non-cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Kahalalide F stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Kahalalide F in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a plate reader.
Data Analysis
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_control) * 100
-
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: LDH Assay (Membrane Integrity)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
Principle LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised. The released LDH catalyzes the conversion of a substrate into a colored product, the amount of which is proportional to the number of lysed cells.
Materials
-
Cell cultures treated as described in the MTT protocol (Steps 1-3)
-
LDH Cytotoxicity Assay Kit (containing substrate mix, lysis buffer for positive control)
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (plate reader)
Procedure
-
Prepare Controls: After the incubation period with Kahalalide F, prepare the following controls on the same plate:
-
Maximum LDH Release: Add lysis buffer (e.g., 1% Triton X-100) to untreated control wells and incubate for 30-45 minutes to achieve 100% cell lysis.
-
Spontaneous LDH Release: Use untreated cells to measure the baseline LDH release.
-
Background Control: Use culture medium alone.
-
-
Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well (including treated and control wells) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mix according to the kit manufacturer's instructions. Add 50 µL of the reaction mix to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (if provided in the kit) to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
Data Analysis
-
Subtract the background absorbance (culture medium only) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance_treated - Absorbance_spontaneous) / (Absorbance_maximum - Absorbance_spontaneous)] * 100
-
-
Plot the percentage of cytotoxicity against the log of the compound concentration to determine the IC₅₀ value.
References
- 1. Recent advances and limitations in the application of kahalalides for the control of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Verification Required - Princeton University Library [oar.princeton.edu]
- 4. An Efficient and Cost-effective Approach to Kahalalide F N-terminal Modifications using a Nuisance Algal Bloom of Bryopsis pennata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Technology evaluation: Kahalalide F, PharmaMar - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Kahalalide A Marine Natural Product Family
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Kahalalide A family of marine natural products, with a primary focus on the most clinically advanced member, Kahalalide F (KF). It covers the mechanism of action, preclinical and clinical data, and detailed experimental methodologies relevant to the study of these complex depsipeptides.
Introduction to Kahalalides
The kahalalides are a family of depsipeptides first isolated from the marine mollusk Elysia rufescens and its dietary green alga, Bryopsis sp.[1][2] Structurally, they are characterized by a cyclic core and a lateral peptide chain, often featuring unusual amino acids and a fatty acid moiety.[3][4] Among the various members of this family, Kahalalide F has garnered the most significant scientific interest due to its potent and selective antitumor activity.[5] It has progressed through Phase I and II clinical trials for various solid tumors, including prostate, breast, and liver cancer, as well as for psoriasis.
Mechanism of Action: A Unique Mode of Cell Death
Kahalalide F exhibits a distinct mechanism of action that deviates from classical apoptosis-inducing chemotherapeutics. Its primary mode of cytotoxicity is oncosis, a form of necrotic cell death characterized by cellular swelling.
Key Mechanistic Features:
-
Lysosomal Disruption: KF targets and disrupts lysosomal membranes, a relatively uncommon mechanism among anticancer agents. This leads to the release of lysosomal contents and contributes to cellular stress.
-
Membrane Permeabilization: The compound induces rapid permeabilization of the plasma membrane, leading to a loss of mitochondrial membrane potential and overall cellular integrity.
-
Induction of Oncosis: Treatment with KF results in significant morphological changes characteristic of oncosis. These include severe cytoplasmic swelling, vacuolization, dilation of the endoplasmic reticulum, and eventual rupture of the plasma membrane, all while the nuclear envelope remains largely intact.
-
Apoptosis Independence: KF-induced cell death is not dependent on apoptotic pathways. It does not induce the characteristic DNA laddering seen in apoptosis, and its efficacy is not significantly affected by the expression of the anti-apoptotic protein Bcl-2.
Signaling Pathway Involvement
Kahalalide F has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. The primary target identified is the ErbB3 (HER3) receptor and its downstream PI3K/Akt signaling cascade. The sensitivity of cancer cell lines to KF has been positively correlated with the expression levels of ErbB3. Treatment with KF leads to a selective downregulation of ErbB3 and subsequent inhibition of the PI3K/Akt pathway, which is crucial for cell survival.
Caption: Kahalalide F signaling pathway.
Quantitative Preclinical and Clinical Data
In Vitro Cytotoxicity
Kahalalide F has demonstrated potent cytotoxic activity against a range of human cancer cell lines, with a notable selectivity for tumor cells over non-tumor cells.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| PC3 | Prostate | 0.07 | |
| DU145 | Prostate | 0.28 | |
| LNCaP | Prostate | 0.28 | |
| SKBR3 | Breast | 0.28 | |
| BT474 | Breast | 0.28 | |
| MCF7 | Breast | 0.28 | |
| A549 | Lung | 2.5 µg/ml | |
| HT29 | Colon | 0.25 µg/ml | |
| LoVo | Colon | < 1.0 µg/ml | |
| HepG2 | Liver | 0.25 | |
| PLC/PRF/5 | Liver | 8.0 | |
| MCF10A | Non-tumor Breast | 1.6 - 3.1 | |
| HUVEC | Non-tumor Endothelial | 1.6 - 3.1 | |
| HMEC-1 | Non-tumor Endothelial | 1.6 - 3.1 | |
| IMR90 | Non-tumor Fibroblast | 1.6 - 3.1 |
Clinical Pharmacokinetics
Phase I clinical trials have established the pharmacokinetic profile of Kahalalide F.
| Dosing Schedule | Dose Range | Key Pharmacokinetic Parameters | Reference(s) |
| 1-hour IV infusion, 5 consecutive days every 3 weeks | 20 - 930 µg/m²/day | Recommended Phase II Dose: 560 µg/m²/dayDose-Limiting Toxicity: Reversible grade 3/4 increases in transaminasesTerminal Half-life (t½): 0.47 ± 0.11 hoursLinear pharmacokinetics up to 560 µg/m²/day | |
| Weekly 1-hour IV infusion | 266 - 1200 µg/m²/week | Recommended Phase II Dose: 650 µg/m²/weekMaximum Tolerated Dose: 800 µg/m²/weekDose-Limiting Toxicity: Transient grade 3/4 increases in transaminasesLinear pharmacokinetics over the dose range |
A population pharmacokinetic analysis of data from 240 patients across six clinical trials confirmed a two-compartment model with linear distribution and elimination. The volume of distribution at steady state was estimated to be 6.56 L, and plasma clearance was 6.25 L/h. No significant influence of demographic or pathophysiological factors on KF pharmacokinetics was identified.
Experimental Protocols
Solid-Phase Synthesis of Kahalalide F and Analogs
The chemical synthesis of Kahalalide F is a complex undertaking due to its cyclic depsipeptide structure, the presence of sterically hindered and unusual amino acids, and its hydrophobic nature. Solid-phase peptide synthesis (SPPS) using an Fmoc/tBu strategy is the preferred method.
A Generalized Protocol for Solid-Phase Synthesis of a Complex Cyclic Depsipeptide:
-
Resin Selection and Swelling:
-
Choose a suitable resin, such as a PEG-modified polystyrene resin (e.g., TentaGel®) or ChemMatrix®, to minimize peptide aggregation.
-
Swell the resin in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF) for 20-30 minutes.
-
-
Anchoring of the First Amino Acid:
-
The first Fmoc-protected amino acid is attached to the resin. For head-to-tail cyclization, a side-chain anchoring strategy with an orthogonal protecting group is often employed. Alternatively, a linker stable to the synthesis conditions but cleavable for cyclization is used.
-
-
Linear Peptide Assembly (Iterative Cycles):
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HCTU (3.95 equivalents) in the presence of a base like DIPEA (8 equivalents) in DMF. Allow the coupling reaction to proceed for 45-60 minutes. For sterically hindered amino acids, a double coupling may be necessary.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Continue these cycles until the linear peptide sequence is fully assembled.
-
-
On-Resin Cyclization:
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group.
-
Side-Chain Deprotection (for cyclization): Selectively remove the protecting group from the C-terminal carboxylic acid.
-
Cyclization: Add a cyclization cocktail (e.g., HATU/HOAt/DIPEA in DMF) to the resin and agitate at room temperature. Monitor the reaction progress by cleaving small samples of the resin and analyzing by LC-MS.
-
-
Cleavage and Global Deprotection:
-
Wash the cyclized peptide-resin with DMF and DCM, and dry.
-
Add a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane and water) to the resin and incubate for 2-3 hours.
-
-
Purification and Analysis:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and NMR.
-
Caption: Solid-Phase Peptide Synthesis Workflow.
Oncosis Assay
The induction of oncosis by Kahalalide F can be assessed using a combination of flow cytometry and microscopy techniques.
Protocol for Oncosis Detection by Flow Cytometry:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., PC3) to approximately 70-80% confluency.
-
Treat the cells with varying concentrations of Kahalalide F (e.g., 0.1 to 1.0 µM) for different time points (e.g., 1, 4, 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
For adherent cells, detach them using a gentle cell scraper or a non-enzymatic cell dissociation solution to maintain membrane integrity.
-
Transfer the cells to flow cytometry tubes.
-
-
Staining for Lysosomal Integrity and Viability:
-
Resuspend the cells in a suitable buffer.
-
Add LysoTracker Green (LTG) to a final concentration of 50-100 nM to assess lysosomal integrity.
-
Add Propidium Iodide (PI) to a final concentration of 1-5 µg/mL to assess plasma membrane integrity (cell viability).
-
Incubate the cells in the dark at 37°C for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate laser and filter settings for LTG (e.g., FITC channel) and PI (e.g., PE-Texas Red or similar channel).
-
Gate on the cell population to exclude debris.
-
Analyze the populations:
-
Healthy cells: LTG-positive, PI-negative.
-
Early oncosis: Decreased LTG fluorescence, PI-negative.
-
Late oncosis/Necrosis: LTG-negative, PI-positive.
-
-
Microscopy for Morphological Analysis:
-
Phase-Contrast Microscopy: Observe treated and untreated cells for morphological changes such as cell swelling, blebbing, and vacuolization.
-
Electron Microscopy: For detailed ultrastructural analysis, fix treated cells, embed them, and prepare ultrathin sections. Examine for cytoplasmic swelling, organelle vesiculation, endoplasmic reticulum dilation, and plasma membrane rupture.
Caption: Oncosis Assay Experimental Workflow.
Western Blotting for Signaling Pathway Analysis
To investigate the effect of Kahalalide F on the ErbB3/PI3K/Akt pathway, western blotting is a standard and effective method.
Protocol for Western Blot Analysis:
-
Cell Lysis:
-
Treat cells with Kahalalide F as described for the oncosis assay.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of ErbB3, Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system or X-ray film.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
-
Conclusion
The this compound family, particularly Kahalalide F, represents a class of marine natural products with a compelling and unconventional mechanism of antitumor action. By inducing oncosis through lysosomal disruption and inhibiting the ErbB3/PI3K/Akt signaling pathway, Kahalalide F presents a unique approach to cancer therapy. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of these fascinating marine compounds.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Ecological Enigma of Kahalalide F: A Technical Guide to its Biological Role and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kahalalide F (KF) is a potent cyclic depsipeptide of marine origin that has garnered significant attention for its unique biological activities, particularly its antitumor properties.[1][2][3] Unlike conventional chemotherapeutics that often induce apoptosis, Kahalalide F triggers a distinct form of programmed cell death known as oncosis, characterized by cellular swelling and membrane disruption.[1][4] This technical guide provides an in-depth exploration of the ecological role of Kahalalide F, its mechanism of action, and detailed experimental protocols for its study.
Ecological Niche: A Tripartite Symbiosis
The production and utilization of Kahalalide F is a fascinating example of a tripartite marine symbiosis. It is not the sea slug Elysia rufescens that synthesizes this complex molecule, but rather an intracellular bacterial symbiont, Candidatus Endobryopsis kahalalidefaciens. This bacterium resides within the green alga Bryopsis sp. and produces a suite of kahalalides, including KF. The alga, in turn, gains chemical protection from predators. The sacoglossan sea slug, Elysia rufescens, feeds on the Bryopsis alga and sequesters the Kahalalide F, concentrating it in its tissues for its own defense against predation.
Mechanism of Action: Oncosis and Signal Pathway Disruption
Kahalalide F's primary mechanism of action against cancer cells is the induction of oncosis, a form of necrotic cell death, rather than apoptosis. This process is characterized by rapid cellular swelling, vacuolization, and eventual plasma membrane rupture.
Key molecular events in Kahalalide F-induced oncosis include:
-
Lysosomal Destabilization: KF targets and disrupts lysosomal membranes, leading to the release of hydrolytic enzymes into the cytoplasm.
-
Mitochondrial Dysfunction: The compound causes a loss of mitochondrial membrane potential.
-
Inhibition of the ErbB3/PI3K/Akt Signaling Pathway: Kahalalide F has been shown to downregulate the expression of the ErbB3 (HER3) receptor, a key component of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.
Quantitative Data Summary
The cytotoxic activity of Kahalalide F has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective anticancer effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | 0.07 | |
| DU145 | Prostate Cancer | 0.28 | |
| LNCaP | Prostate Cancer | 0.28 | |
| SKBR-3 | Breast Cancer | 0.28 | |
| BT474 | Breast Cancer | 0.28 | |
| MCF7 | Breast Cancer | 0.28 | |
| MCF10A | Non-tumor Breast | 1.6 | |
| HUVEC | Non-tumor Endothelial | >3.1 | |
| HMEC-1 | Non-tumor Endothelial | >3.1 | |
| IMR90 | Non-tumor Fibroblast | 2.5 |
Detailed Experimental Protocols
Cytotoxicity Assay (Crystal Violet Staining)
This protocol is adapted from Suárez et al., 2003.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of Kahalalide F for the desired time period (e.g., 24, 48, or 72 hours).
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the fixed cells with water and stain with 0.1% crystal violet solution for 20 minutes at room temperature.
-
Destaining and Quantification: Wash the plates with water to remove excess stain and allow them to air dry. Solubilize the stain by adding 10% acetic acid to each well.
-
Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: Calculate the IC50 value, the concentration of Kahalalide F that inhibits cell growth by 50%, using appropriate software.
Electron Microscopy for Oncosis Visualization
This protocol is adapted from Suárez et al., 2003.
-
Cell Treatment: Culture cells on appropriate plates and treat with Kahalalide F at a concentration known to induce cell death.
-
Fixation: Fix the cells with a solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer (pH 7.4) for 1 hour at room temperature.
-
Post-fixation: Wash the cells with cacodylate buffer and post-fix with 1% osmium tetroxide in the same buffer for 1 hour.
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol concentrations and embed in an appropriate resin (e.g., Epon).
-
Sectioning and Staining: Cut ultrathin sections (60-80 nm) using an ultramicrotome. Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope to observe the ultrastructural changes characteristic of oncosis, such as cell swelling, vacuolization, and membrane disruption.
Lysosomal Integrity Assay (Acridine Orange Staining)
This protocol is a standard method for assessing lysosomal stability.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with Kahalalide F.
-
Staining: Add Acridine Orange (final concentration 5 µg/mL) to the culture medium and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed PBS.
-
Imaging: Immediately observe the cells under a fluorescence microscope. In healthy cells with intact lysosomes, acridine orange accumulates in these acidic organelles and fluoresces bright red. Upon lysosomal membrane permeabilization, the dye leaks into the cytoplasm and nucleus, where it fluoresces green.
Flow Cytometry for Cell Death Analysis
This protocol is adapted from Suárez et al., 2003.
-
Cell Treatment and Harvesting: Treat cells with Kahalalide F. At the desired time points, harvest both adherent and floating cells.
-
Staining: Resuspend the cells in a buffer containing a DNA-binding dye such as propidium iodide (PI). PI can only enter cells with compromised plasma membranes.
-
Analysis: Analyze the stained cells using a flow cytometer. The percentage of PI-positive cells represents the population of dead cells. This method can distinguish between live, apoptotic, and necrotic cell populations based on their light scattering properties and fluorescence.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Kahalalide F induces necrosis-like cell death that involves depletion of ErbB3 and inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verification Required - Princeton University Library [oar.princeton.edu]
- 4. Technology evaluation: Kahalalide F, PharmaMar - PMC [pmc.ncbi.nlm.nih.gov]
The Fatty Acid Side Chain of Kahalalide F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kahalalide F is a potent, naturally occurring depsipeptide isolated from the marine mollusk Elysia rufescens and its algal diet, Bryopsis sp.[1][2] As a compound that has undergone clinical trials for various cancers, its unique structure and mechanism of action are of significant interest to the scientific community. A key feature of Kahalalide F's structure is its N-terminal fatty acid side chain, which plays a crucial role in its bioactivity. This technical guide provides an in-depth exploration of the composition of this fatty acid side chain, detailed experimental protocols for its analysis, and an overview of the signaling pathways modulated by Kahalalide F.
Fatty Acid Composition of Kahalalide F and Related Compounds
The fatty acid component of Kahalalide F has been consistently identified as 5-methylhexanoic acid .[1][3][4] This saturated aliphatic acid is linked to the N-terminal amino acid of the peptide chain. While 5-methylhexanoic acid is the characteristic fatty acid of Kahalalide F, other members of the kahalalide family possess different fatty acid moieties. This variation in the lipid side chain contributes to the diversity of this class of natural products. A summary of the fatty acid composition in Kahalalide F and other selected kahalalides is presented in Table 1.
| Table 1: Fatty Acid Composition of Selected Kahalalides | |
| Kahalalide Compound | Fatty Acid Side Chain |
| Kahalalide F | 5-methylhexanoic acid |
| Kahalalide A | 2-methylbutyric acid |
| Kahalalide B | 5-methylhexanoic acid |
| Kahalalide C | Butyric acid |
| Kahalalide G | 5-methylhexanoic acid |
| Kahalalide R1 | 7-methyloctanoic acid |
| Kahalalide S1 | 5-hydroxy-7-methyloctanoic acid |
| NorKA | Isobutyric acid |
Experimental Protocols for Fatty Acid Analysis
The analysis of the fatty acid side chain of Kahalalide F involves a multi-step process that includes hydrolysis to cleave the fatty acid from the peptide, derivatization to a volatile form, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The following is a detailed methodology synthesized from established protocols for lipopeptide analysis.
Acid Hydrolysis for Cleavage of the Fatty Acid
This protocol describes the liberation of the fatty acid from the peptide backbone.
Materials:
-
Lyophilized Kahalalide F sample
-
6 M Hydrochloric Acid (HCl)
-
Screw-cap glass tubes with PTFE liners
-
Heating block or water bath
-
Nitrogen gas source
-
Chloroform
-
Deionized water
-
Centrifuge
Procedure:
-
Weigh approximately 1-5 mg of the dried Kahalalide F sample into a screw-capped glass tube.
-
Add 2 mL of 6 M HCl to the tube.
-
Tightly cap the tube and heat at 110°C for 24 hours in a heating block or water bath.
-
Cool the tube to room temperature.
-
Extract the liberated fatty acids by adding 2 mL of chloroform and vortexing thoroughly for 1 minute.
-
Centrifuge the tube to separate the aqueous and organic layers.
-
Carefully transfer the lower organic (chloroform) layer containing the fatty acid to a clean vial.
-
Repeat the extraction of the aqueous layer with another 2 mL of chloroform to ensure complete recovery.
-
Combine the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen gas.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
To enable analysis by GC-MS, the non-volatile fatty acid is converted to its more volatile methyl ester derivative.
Materials:
-
Dried fatty acid extract from the previous step
-
Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/w)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
Procedure:
-
Add 2 mL of BF3-methanol solution to the dried fatty acid extract.
-
Tightly cap the vial and heat at 60°C for 10 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.
-
Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The resulting hexane solution containing the FAMEs is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the instrumental analysis of the prepared FAMEs.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., DB-23, HP-88)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
Data Analysis: The identification of the 5-methylhexanoic acid methyl ester is achieved by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of the FAME will show a characteristic molecular ion peak and fragmentation pattern that can be used for confirmation.
Signaling Pathways and Mechanism of Action
Kahalalide F exerts its potent anti-cancer effects through a multi-faceted mechanism of action that includes the induction of oncosis (a form of necrotic cell death) and the modulation of key cellular signaling pathways. A primary target of Kahalalide F is the ErbB3 (HER3) receptor, a member of the epidermal growth factor receptor (EGFR) family. By downregulating ErbB3, Kahalalide F disrupts the downstream phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth.
The following diagrams, generated using Graphviz, illustrate the experimental workflow for fatty acid analysis and the inhibitory effect of Kahalalide F on the ErbB3-PI3K/Akt signaling pathway.
Caption: Experimental workflow for the analysis of the fatty acid side chain of Kahalalide F.
Caption: Inhibition of the ErbB3/PI3K/Akt signaling pathway by Kahalalide F.
Conclusion
The 5-methylhexanoic acid side chain is an integral component of the Kahalalide F structure, contributing to its unique biological activity. The detailed protocols provided in this guide offer a comprehensive framework for the analysis of this fatty acid moiety, enabling researchers to further investigate the structure-activity relationships of this important class of marine natural products. Furthermore, understanding the inhibitory effects of Kahalalide F on critical signaling pathways such as the ErbB3/PI3K/Akt cascade provides valuable insights for the development of novel anti-cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances and limitations in the application of kahalalides for the control of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data Interpretation of Kahalalide A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data and interpretation for Kahalalide A, a cyclic depsipeptide of marine origin. The information presented herein is intended to support research and development efforts related to this class of bioactive compounds.
Introduction
This compound is a cyclic depsipeptide originally isolated from the marine mollusk Elysia rufescens and its algal diet, Bryopsis sp.[1]. It is a member of the kahalalide family of natural products, which have garnered significant interest due to their diverse biological activities. Notably, this compound has demonstrated antimycobacterial properties, inhibiting the growth of Mycobacterium tuberculosis[2]. Its structural complexity and biological activity make it a subject of interest for synthetic chemistry and drug discovery programs. This document summarizes the key spectroscopic data that form the basis of its structural elucidation and provides detailed experimental methodologies for its analysis.
Spectroscopic Data
The structure of this compound (C₄₆H₆₇N₇O₁₁) was elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy[1]. It is composed of two threonine residues, one serine residue, two leucine residues, two phenylalanine residues, and a 2-methylbutyric acid moiety[1].
Mass Spectrometry
High-resolution mass spectrometry is a critical tool for determining the elemental composition and molecular weight of this compound. Tandem mass spectrometry (MS/MS) experiments can provide valuable sequence information by inducing fragmentation of the peptide backbone[3].
| Parameter | Value | Method |
| Molecular Formula | C₄₆H₆₇N₇O₁₁ | High-Resolution Mass Spectrometry |
| Molecular Weight | 894.06 g/mol | Mass Spectrometry |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural analysis of this compound, providing information on the chemical environment of each proton and carbon atom. The data presented below was acquired in acetonitrile-d₃ (CD₃CN).
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃CN
| Residue | Atom | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity |
| Serine | Cα | 55.2 | 4.50 | m |
| Cβ | 62.5 | 3.85, 3.75 | m, m | |
| C=O | 170.1 | - | - | |
| Threonine-1 | Cα | 59.8 | 4.29 | m |
| Cβ | 68.1 | 4.15 | m | |
| Cγ | 20.1 | 1.21 | d | |
| C=O | 171.5 | - | - | |
| Leucine-1 | Cα | 53.1 | 4.40 | m |
| Cβ | 41.5 | 1.65, 1.50 | m, m | |
| Cγ | 25.0 | 1.60 | m | |
| Cδ1 | 23.2 | 0.95 | d | |
| Cδ2 | 21.8 | 0.89 | d | |
| C=O | 172.5 | - | - | |
| Phenylalanine-1 | Cα | 54.9 | 5.06 | m |
| Cβ | 38.2 | 3.10, 2.95 | m, m | |
| Cγ (Ar) | 137.9 | - | - | |
| Cδ (Ar) | 130.0 | 7.27 | m | |
| Cε (Ar) | 129.1 | 7.22 | m | |
| Cζ (Ar) | 127.2 | 7.20 | m | |
| C=O | 171.0 | - | - | |
| Leucine-2 | Cα | 53.1 | 4.40 | m |
| Cβ | 41.5 | 1.65, 1.50 | m, m | |
| Cγ | 25.0 | 1.60 | m | |
| Cδ1 | 23.2 | 0.95 | d | |
| Cδ2 | 21.8 | 0.89 | d | |
| C=O | 172.5 | - | - | |
| Threonine-2 | Cα | 59.8 | 4.29 | m |
| Cβ | 68.1 | 5.45 | m | |
| Cγ | 20.1 | 1.21 | d | |
| C=O | 171.5 | - | - | |
| Phenylalanine-2 | Cα | 54.9 | 5.06 | m |
| Cβ | 38.2 | 3.10, 2.95 | m, m | |
| Cγ (Ar) | 137.9 | - | - | |
| Cδ (Ar) | 130.0 | 7.27 | m | |
| Cε (Ar) | 129.1 | 7.22 | m | |
| Cζ (Ar) | 127.2 | 7.20 | m | |
| C=O | 171.0 | - | - | |
| 2-Methylbutyric Acid | C1 (C=O) | 176.5 | - | - |
| C2 | 41.8 | 2.36 | m | |
| C3 | 27.0 | 1.65, 1.50 | m, m | |
| C4 | 11.8 | 0.89 | t | |
| 2-CH₃ | 16.8 | 1.13 | d |
Note: Chemical shifts are reported in parts per million (ppm) relative to the solvent signal. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
Experimental Protocols
Isolation and Purification of this compound
The following is a general protocol for the isolation of kahalalides from their natural source, which can be adapted for the specific purification of this compound.
-
Extraction: The marine mollusk Elysia rufescens or the alga Bryopsis sp. is extracted with a suitable organic solvent, such as ethanol or a mixture of dichloromethane and methanol.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane and an aqueous alcohol mixture.
-
Chromatographic Separation: The resulting fractions are then subjected to a series of chromatographic steps.
-
Silica Gel Chromatography: Initial fractionation is often performed on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (RP-HPLC) on a C18 or C8 column with a gradient of acetonitrile and water, often with a small percentage of trifluoroacetic acid (TFA) as an ion-pairing agent. Fractions are monitored by UV absorbance and mass spectrometry to identify those containing this compound.
-
References
Kahalalide F: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kahalalide F is a naturally occurring cyclodepsipeptide with significant antitumor properties. Isolated from the marine mollusk Elysia rufescens and its food source, the green alga Bryopsis pennata, Kahalalide F has demonstrated potent cytotoxic activity against a range of cancer cell lines, including those of prostate, breast, and colon carcinomas.[1] This technical guide provides an in-depth overview of Kahalalide F, including its chemical properties, mechanism of action, and relevant experimental protocols, to support ongoing research and drug development efforts.
Chemical and Physical Properties
Kahalalide F is a complex molecule with a cyclic structure comprising 13 amino acids and a 5-methylhexanoic acid N-terminus.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 149204-42-2 | [3][4][5] |
| Molecular Formula | C75H124N14O16 | |
| Molecular Weight | 1477.87 g/mol | |
| Appearance | White amorphous powder | |
| Optical Rotation | [α]D -8° (c = 4.32 in CH3OH) |
Mechanism of Action
Kahalalide F induces cell death in cancer cells through a mechanism distinct from classical apoptosis. Instead, it triggers oncosis, a form of necrotic cell death characterized by cellular swelling, vacuolization, and plasma membrane rupture.
Key features of Kahalalide F's mechanism of action include:
-
Lysosomal Disruption: The compound causes a loss of lysosomal integrity.
-
Mitochondrial Dysfunction: It leads to a loss of mitochondrial membrane potential.
-
Endoplasmic Reticulum Stress: Dilation and vesiculation of the endoplasmic reticulum are observed in treated cells.
-
Lack of Apoptotic Features: Treatment with Kahalalide F does not induce the typical hallmarks of apoptosis, such as DNA fragmentation or caspase activation.
The precise molecular target of Kahalalide F is still under investigation, but its unique mechanism of action makes it a promising candidate for cancers resistant to conventional apoptotic inducers.
Experimental Protocols
This section details common experimental protocols used to evaluate the activity of Kahalalide F.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Kahalalide F on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Kahalalide F (e.g., 0.01 to 10 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Lysosomal Integrity Assay (Acridine Orange Staining)
Objective: To assess the effect of Kahalalide F on lysosomal membrane permeabilization.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with Kahalalide F at the desired concentration and time.
-
Acridine Orange Staining: Incubate the cells with Acridine Orange (5 µg/mL) for 15 minutes at 37°C.
-
Washing: Wash the cells with phosphate-buffered saline (PBS).
-
Fluorescence Microscopy: Mount the coverslips on slides and observe under a fluorescence microscope. Healthy cells will exhibit red fluorescence within intact lysosomes, while cells with compromised lysosomes will show diffuse green fluorescence in the cytoplasm and nucleus.
Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of Kahalalide F and a typical experimental workflow for its evaluation.
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Kahalalide A Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kahalalides are a family of bioactive cyclic depsipeptides of marine origin. Kahalalide A has demonstrated notable antimycobacterial activity, making its analogues promising candidates for the development of new antibiotics.[1] This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of this compound and its analogues, based on established methodologies. The protocols outlined below utilize a backbone cyclization strategy on a Kenner sulfonamide safety-catch linker.
Data Presentation
Synthetic Yields and Purity of this compound Analogues
| Compound | Structure / Modification | Yield (%) | Purity (%) | Analytical Method |
| This compound | Natural Product | N/A | >95% | HPLC, NMR |
| (S-MeBu)-Kahalalide A | Synthetic, (S)-2-methylbutyrate side chain | Not Reported | High | HPLC, NMR |
| (±-MeBu)-Kahalalide A | Synthetic, racemic 2-methylbutyrate side chain | Not Reported | High | HPLC, NMR |
| Hexanoyl-Kahalalide A | Replacement of methylbutyrate with hexanoate | Not Reported | High | HPLC, NMR |
| (Ac)-Truncated Kahalalide | Acetylated, lacking Phe and methylbutyrate | Not Reported | High | HPLC, NMR |
N/A: Not Applicable. Data compiled from publicly available research.[1] The original research paper did not report specific yield percentages for each analogue but indicated successful synthesis.
Antimycobacterial Activity of this compound Analogues
The antimycobacterial activity of this compound and its analogues was evaluated against Mycobacterium tuberculosis. The following table summarizes the reported biological data.
| Compound | Modification | Activity |
| This compound | Natural Product | 83% growth inhibition at 12.5 µg/mL[1] |
| (S-MeBu)-Kahalalide A | Synthetic | Potent |
| (±-MeBu)-Kahalalide A | Synthetic | Equally potent to (S-MeBu)-Kahalalide A |
| Hexanoyl-Kahalalide A | Hexanoate side chain | 2-fold increase in potency over this compound |
| (Ac)-Truncated Kahalalide | Truncated analogue | Inactive |
| Protected Analogues | Ser and Thr tert-butyl ethers | Inactive |
These findings highlight the importance of the free hydroxyl groups on serine and threonine residues for biological activity.[1] The stereochemistry of the methylbutyrate side chain does not appear to be critical for antimycobacterial effects, and replacement with a longer, achiral hexanoyl chain can enhance activity.[1]
Experimental Protocols
Resin Preparation and Loading of the First Amino Acid
This protocol describes the attachment of the first amino acid, Fmoc-D-Phe, to the sulfonamide "safety-catch" resin.
Materials:
-
Commercially available sulfonamide resin
-
Fmoc-D-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) or Ninhydrin for monitoring
Procedure:
-
Swell the sulfonamide resin in DMF.
-
Activate Fmoc-D-Phe-OH (2.24 mmol) with DIC (2.24 mmol) and HOBt (2.24 mmol) in 5 mL of DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed until completion, monitoring with TNBS or ninhydrin tests.
-
To ensure high loading, repeat the coupling step.
-
Wash the resin thoroughly with DMF.
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Wash the resin with DMF to remove residual piperidine.
Peptide Chain Elongation
This protocol details the sequential addition of amino acids to the growing peptide chain.
Materials:
-
Fmoc-protected amino acids (Fmoc-D-Leu, Fmoc-L-Thr(t-Bu), Fmoc-D-Phe)
-
DIC
-
HOBt
-
DMF
-
Piperidine
-
TNBS or Ninhydrin
Procedure:
-
For each coupling cycle, activate the corresponding Fmoc-amino acid (2.24 mmol) with DIC (2.24 mmol) and HOBt (2.24 mmol) in DMF.
-
Add the activated amino acid solution to the deprotected peptidyl resin.
-
Monitor the reaction for completion using TNBS or ninhydrin.
-
After each successful coupling, wash the resin with DMF.
-
Remove the Fmoc group with 20% piperidine in DMF.
-
Wash the resin with DMF.
-
Repeat these steps for each amino acid in the sequence (D-Leu, L-Thr(t-Bu), D-Phe).
Side Chain Acylation
This protocol describes the addition of the fatty acid side chain (e.g., 2-methylbutyric acid or hexanoic acid).
Materials:
-
(S)-2-Methylbutyric acid, (±)-2-Methylbutyric acid, or Hexanoic acid
-
DIC
-
HOBt
-
DMF
Procedure:
-
Activate the desired carboxylic acid (2.24 mmol) with DIC (2.24 mmol) and HOBt (2.24 mmol) in DMF.
-
Add the activated acid to the deprotected N-terminal of the resin-bound peptide.
-
Allow the reaction to proceed to completion.
-
Wash the resin thoroughly with DMF.
Depsipeptide Bond Formation
This protocol outlines the formation of the ester bond between L-Ser and L-Thr.
Materials:
-
Fmoc-L-Ser(t-Bu)-OH
-
DIC
-
HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
DMF
Procedure:
-
Deprotect the tert-butyl ether of the threonine side chain using a mixture of TFA/TIS/water (95/2.5/2.5) for 2 minutes.
-
Wash the resin extensively with DMF.
-
Activate Fmoc-L-Ser(t-Bu)-OH (2.24 mmol) with DIC (2.24 mmol) and HOBt (2.24 mmol) in DMF.
-
Add the activated serine to the resin to form the ester linkage. A double coupling is recommended to ensure the reaction goes to completion.
-
Wash the resin with DMF.
-
Remove the Fmoc group with 20% piperidine in DMF.
-
Wash the resin with DMF.
Cyclization and Cleavage from the Resin
This protocol details the activation of the safety-catch linker, followed by intramolecular cyclization and cleavage of the peptide from the solid support.
Materials:
-
Trityl chloride
-
Pyridine
-
Iodoacetonitrile
-
N,N-Diisopropylethylamine (DIPEA)
-
TFA
Procedure:
-
Protect the N-terminal amine with a trityl group.
-
Activate the sulfonamide linker by alkylation with iodoacetonitrile.
-
Deprotect the N-terminal trityl group.
-
The free amine will then attack the activated linker, leading to macrocyclization and cleavage of the depsipeptide from the resin into solution.
-
Following cleavage, treat the cyclic peptide with an acidic solution to remove the remaining side-chain protecting groups (e.g., tert-butyl).
Purification and Analysis
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Appropriate solvents for HPLC (e.g., acetonitrile, water, TFA)
-
Mass spectrometer
-
NMR spectrometer
Procedure:
-
Purify the crude cyclic peptide by preparative HPLC.
-
Analyze the purified fractions by analytical HPLC to assess purity.
-
Confirm the identity and structure of the final product by mass spectrometry and NMR spectroscopy.
Visualizations
Solid-Phase Synthesis Workflow of this compound Analogues
Caption: Workflow for the solid-phase synthesis of this compound analogues.
Logical Relationship of Key Synthesis Stages
Caption: Key stages in this compound analogue synthesis.
References
Kahalalide F: Application Notes and Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kahalalide F (KF) is a potent depsipeptide of marine origin, initially isolated from the sea mollusk Elysia rufescens and its algal diet, Bryopsis pennata.[1][2][3] It has demonstrated significant cytotoxic activity against a variety of solid tumor cell lines, including prostate, breast, colon, and non-small-cell lung cancer.[2][4] Notably, KF exhibits selectivity for tumor cells, with non-tumor human cell lines being 5 to 40 times less sensitive. Its unique mechanism of action, which primarily induces oncosis—a form of necrotic cell death—rather than apoptosis, makes it a compound of interest for cancer research and drug development. This document provides detailed application notes and protocols for the in vitro use of Kahalalide F in cell culture settings.
Mechanism of Action
Kahalalide F's primary mechanism of action is the induction of oncosis, characterized by cellular swelling, vacuolization, and eventual plasma membrane rupture. Unlike many conventional chemotherapeutic agents, KF does not typically induce apoptosis, as evidenced by the lack of caspase activation and DNA fragmentation.
Key cellular events associated with Kahalalide F treatment include:
-
Lysosomal Disruption: KF targets lysosomes, leading to a loss of lysosomal integrity.
-
Mitochondrial Membrane Potential Loss: Treatment with KF results in the dissipation of the mitochondrial membrane potential.
-
Plasma Membrane Permeabilization: The compound rapidly alters plasma membrane permeability.
-
Inhibition of the ErbB3/PI3K/Akt Signaling Pathway: In sensitive cell lines, Kahalalide F has been shown to downregulate the expression of the HER-3 (ErbB3) receptor and inhibit the phosphatidylinositol-3 kinase (PI3K)/Akt signaling pathway.
Data Presentation: In Vitro Cytotoxicity of Kahalalide F
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of Kahalalide F in various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Reference |
| PC3 | Prostate | 0.07 | 24 h | |
| DU145 | Prostate | 0.28 | 24 h | |
| LNCaP | Prostate | 0.28 | 24 h | |
| SKBR3 | Breast | 0.28 | 24 h | |
| BT474 | Breast | 0.28 | 24 h | |
| MCF7 | Breast | 0.28 | 24 h | |
| A549 | Lung | 2.5 µg/mL | Not Specified | |
| HT29 | Colon | 0.25 µg/mL | Not Specified | |
| LoVo | Colon | < 1.0 µg/mL | Not Specified | |
| HepG2 | Liver | 0.25 | 72 h | |
| PLC/PRF/5 | Liver | 8 | 72 h |
Non-tumorigenic cell lines have shown significantly higher IC₅₀ values, ranging from 1.6 to 3.1 µM, indicating a degree of selectivity for cancer cells.
Experimental Protocols
General Cell Culture and Kahalalide F Treatment
Materials:
-
Appropriate cancer cell line (e.g., PC3, MCF7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Kahalalide F stock solution (dissolved in a suitable solvent like DMSO:ethanol (1:1))
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells upon reaching 80-90% confluency.
-
For experiments, seed the cells in appropriate multi-well plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere overnight.
-
Prepare working solutions of Kahalalide F by diluting the stock solution in a complete culture medium to the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing Kahalalide F or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Cell Viability Assessment (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Cells treated with Kahalalide F in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Following the treatment period with Kahalalide F, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/Propidium Iodide (PI) Staining for Cell Death Analysis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. While KF primarily induces oncosis/necrosis, this assay can quantify the extent of plasma membrane disruption.
Materials:
-
Cells treated with Kahalalide F in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: General experimental workflow for in vitro studies with Kahalalide F.
Caption: Inhibition of the ErbB3/PI3K/Akt signaling pathway by Kahalalide F.
References
- 1. Recent advances and limitations in the application of kahalalides for the control of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Chemistry and Biology of Kahalalides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technology evaluation: Kahalalide F, PharmaMar - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Kahalalide F Solubility and Handling for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed information and protocols regarding the solubility, preparation, and handling of Kahalalide F for use in various biological assays.
Introduction
Kahalalide F is a potent cyclic depsipeptide of marine origin, isolated from the mollusk Elysia rufescens and its algal diet Bryopsis pennata. It has demonstrated significant antitumor activity against a range of solid tumors, including prostate, breast, and colon cancers, by inducing a unique form of necrotic cell death known as oncosis.[1][2][3][4][5] A key challenge in the preclinical and clinical development of Kahalalide F is its hydrophobic nature, which necessitates specific handling and formulation strategies to ensure its solubility and stability in aqueous environments typical of biological assays.
This application note provides a summary of solubility data, detailed protocols for preparing Kahalalide F solutions, and an overview of its mechanism of action to guide researchers in its effective use.
Solubility of Kahalalide F
Kahalalide F is a hydrophobic molecule with limited aqueous solubility. Successful formulation for biological assays typically involves the use of organic solvents for stock solutions and specific vehicles for in vivo or parenteral administration. The following table summarizes known solvents and formulation components for Kahalalide F.
| Solvent/Formulation Component | Concentration/Ratio | Application | Reference |
| Dimethyl Sulfoxide (DMSO) / Ethanol | 1:1 (v/v) | Preparation of stock solutions for in vitro cell-based assays. | |
| Polysorbate 80 (Tween 80) & Citric Acid | 0.1% (w/v) Polysorbate 80, 5 mM Citric Acid | Used to solubilize Kahalalide F in aqueous solutions for parenteral formulations. | |
| Sucrose | 100 mg per 100 µg of Kahalalide F | Used as a bulking agent in stable lyophilized formulations. | |
| Cremophor EL / Ethanol / Water | 5:5:90 (v/v/v) | Reconstitution vehicle for lyophilized Kahalalide F, which is then further diluted in normal saline for infusion. |
Experimental Protocols
Protocol for Preparation of Kahalalide F Stock Solution for In Vitro Assays
This protocol is suitable for preparing a concentrated stock solution for use in cell culture experiments.
Materials:
-
Kahalalide F (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute (200 proof), sterile
-
Sterile, conical-bottom polypropylene microcentrifuge tubes
Procedure:
-
Pre-warm Solvents: Bring DMSO and ethanol to room temperature.
-
Prepare Solvent Mixture: In a sterile tube, prepare a 1:1 (v/v) mixture of DMSO and ethanol. For example, mix 500 µL of DMSO with 500 µL of ethanol. Vortex briefly to ensure homogeneity.
-
Reconstitute Kahalalide F:
-
Allow the vial of lyophilized Kahalalide F to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of the 1:1 DMSO:ethanol mixture to the vial to achieve the desired stock concentration (e.g., 1 mM).
-
Cap the vial tightly and vortex gently for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C for up to nine months or at -80°C for long-term storage.
-
Note: When diluting the stock solution into aqueous cell culture media, ensure the final concentration of DMSO and ethanol is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Protocol for Diluting Kahalalide F to Working Concentrations
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the Kahalalide F stock solution at room temperature.
-
Prepare Intermediate Dilutions (Optional): For creating a range of concentrations, it is often best to perform serial dilutions from the stock solution into the cell culture medium.
-
Final Dilution: Add the required volume of the stock solution directly to the pre-warmed cell culture medium and mix immediately by gentle inversion or pipetting. For example, to achieve a 1 µM final concentration from a 1 mM stock, add 1 µL of the stock solution to 1 mL of medium.
-
Apply to Cells: Immediately add the Kahalalide F-containing medium to your cell cultures. The cytotoxic effects of Kahalalide F can be rapid.
Mechanism of Action Overview
Kahalalide F induces cell death through a mechanism distinct from classical apoptosis. Its primary mode of action is oncosis, a form of necrotic cell death characterized by cellular swelling, vacuolization, membrane blebbing, and eventual rupture of the plasma membrane.
Key molecular events include:
-
ErbB3/HER3 Downregulation: Kahalalide F selectively targets and downregulates the ErbB3 (HER3) receptor tyrosine kinase.
-
PI3K/Akt Pathway Inhibition: As a consequence of ErbB3 inhibition, it abrogates signaling through the phosphatidylinositol-3 kinase (PI3K)/Akt pathway, which is critical for cell survival.
-
Lysosomal Targeting: The compound has also been shown to target and disrupt lysosomes within the cell.
The workflow for preparing Kahalalide F for a typical cell-based cytotoxicity assay is outlined below.
The signaling cascade initiated by Kahalalide F leading to oncosis is depicted in the following diagram.
Stability
Kahalalide F demonstrates reasonable stability under specific conditions but is susceptible to degradation at neutral or basic pH.
-
Storage: Stable in a biological matrix for at least nine months when stored at -20°C and for 24 hours at room temperature.
-
pH Sensitivity: The compound is most stable under acidic conditions. At neutral (pH 7) and basic (pH 11) conditions, the ester bond is hydrolyzed, converting Kahalalide F into its linear, inactive form, Kahalalide G.
-
Metabolic Stability: Kahalalide F is highly resistant to metabolism when tested against human plasma and liver microsomes, indicating good metabolic stability.
Half-life (t½) Data:
-
At 80°C, pH 7: 8.6 hours
-
At 26°C, pH 11: 1.7 hours
References
- 1. researchgate.net [researchgate.net]
- 2. Technology evaluation: Kahalalide F, PharmaMar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient and Cost-effective Approach to Kahalalide F N-terminal Modifications using a Nuisance Algal Bloom of Bryopsis pennata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Using Kahalalide F as a Molecular Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kahalalide F is a potent cyclic depsipeptide of marine origin, first isolated from the sea slug Elysia rufescens and its dietary green alga, Bryopsis pennata.[1][2][3][4] This natural compound has garnered significant interest within the oncology and cell biology research communities due to its unique mechanism of action and selective cytotoxicity towards tumor cells. Unlike many conventional chemotherapeutic agents that induce apoptosis, Kahalalide F triggers a distinct form of programmed cell death known as oncosis or necrosis.[1] This process is characterized by cellular swelling, vacuolization, and plasma membrane rupture.
The primary intracellular target of Kahalalide F appears to be the lysosome. Its accumulation within these acidic organelles leads to a loss of lysosomal membrane integrity, a critical event initiating the cell death cascade. Furthermore, Kahalalide F has been shown to modulate key signaling pathways involved in cell survival and proliferation, notably by downregulating the expression of the ErbB3 receptor and subsequently inhibiting the PI3K/Akt signaling pathway. This multifaceted mechanism of action makes Kahalalide F a valuable molecular probe for studying oncolytic pathways, lysosomal biology, and the intricacies of the ErbB3 signaling axis.
These application notes provide a comprehensive overview of the use of Kahalalide F as a molecular probe, including its cytotoxic profile and detailed protocols for key experimental assays to investigate its cellular effects.
Data Presentation
Table 1: In Vitro Cytotoxicity of Kahalalide F (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Kahalalide F in various human cancer and non-tumor cell lines, providing a clear overview of its cytotoxic potency and selectivity.
| Cell Line | Cell Type | IC50 (µM) | Reference(s) |
| Cancer Cell Lines | |||
| PC3 | Prostate Cancer | 0.07 | |
| DU145 | Prostate Cancer | 0.28 | |
| LNCaP | Prostate Cancer | 0.28 | |
| SKBR-3 | Breast Cancer | 0.28 | |
| BT474 | Breast Cancer | 0.28 | |
| MCF7 | Breast Cancer | 0.28 | |
| MDA-MB-231 | Breast Cancer | Not specified | |
| LoVo | Colon Cancer | 0.16 | |
| LoVo/Dox (MDR1 overexpressing) | Colon Cancer | 0.18 | |
| A549 | Non-Small Cell Lung Cancer | 2.5 µg/mL | |
| HT29 | Colon Cancer | 0.25 µg/mL | |
| HepG2 | Hepatoma | 0.25 | |
| PLC/PRF/5 | Hepatoma | 8 | |
| Non-Tumor Cell Lines | |||
| MCF10A | Mammary Epithelial | 1.6 - 3.1 | |
| HUVEC | Human Umbilical Vein Endothelial | 1.6 - 3.1 | |
| HMEC-1 | Human Microvascular Endothelial | 1.6 - 3.1 | |
| IMR90 | Fetal Lung Fibroblast | 1.6 - 3.1 |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the cellular effects of Kahalalide F.
Cell Viability and Cytotoxicity Assays
a) MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
Kahalalide F stock solution
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Kahalalide F in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the Kahalalide F dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b) LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of plasma membrane rupture.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
Kahalalide F stock solution
-
96-well microplate
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and treat with serial dilutions of Kahalalide F as described in the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release.
-
Incubate for the desired treatment period.
-
One hour before the end of the incubation, add 10 µL of lysis buffer to the maximum LDH release control wells.
-
Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
-
Assays for Oncosis and Membrane Integrity
a) Propidium Iodide (PI) Staining for Plasma Membrane Integrity
PI is a fluorescent dye that is excluded by viable cells but can enter cells with compromised plasma membranes, where it intercalates with DNA.
-
Materials:
-
Cells treated with Kahalalide F
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (1 mg/mL stock)
-
Flow cytometer
-
-
Protocol:
-
Harvest both adherent and suspension cells from the culture plates after treatment with Kahalalide F.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of flow cytometry staining buffer.
-
Just prior to analysis, add 5-10 µL of PI staining solution to each sample. Do not wash the cells after adding PI.
-
Analyze the cells immediately by flow cytometry, detecting PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3).
-
Lysosomal and Mitochondrial Integrity Assays
a) LysoTracker Staining for Lysosomal Integrity
LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic organelles like lysosomes. A diffuse cytoplasmic signal indicates loss of lysosomal membrane integrity.
-
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
Kahalalide F stock solution
-
LysoTracker Green or Red dye
-
Live-cell imaging medium
-
Fluorescence microscope
-
-
Protocol:
-
Treat cells with Kahalalide F for the desired time.
-
Prepare a working solution of LysoTracker dye (typically 50-75 nM) in pre-warmed culture medium.
-
Remove the treatment medium and incubate the cells with the LysoTracker-containing medium for 30 minutes to 2 hours at 37°C.
-
Replace the loading solution with fresh pre-warmed medium.
-
Immediately visualize the cells using a fluorescence microscope with the appropriate filter sets. Healthy cells will show punctate lysosomal staining, while cells with compromised lysosomes will exhibit diffuse cytoplasmic fluorescence.
-
b) JC-1 Staining for Mitochondrial Membrane Potential (ΔΨm)
JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, it forms aggregates that fluoresce red. In cells with low ΔΨm, it remains as monomers and fluoresces green.
-
Materials:
-
Cells treated with Kahalalide F
-
JC-1 dye
-
CCCP (a mitochondrial membrane potential uncoupler, as a positive control)
-
Flow cytometer or fluorescence microscope
-
-
Protocol:
-
Harvest and wash cells after Kahalalide F treatment.
-
Resuspend the cells at approximately 1 x 10^6 cells/mL in warm medium.
-
Add JC-1 to a final concentration of 2 µM and incubate at 37°C for 15-30 minutes.
-
For a positive control, treat a separate sample of cells with 50 µM CCCP for 5 minutes.
-
(Optional) Wash the cells with warm PBS.
-
Analyze the cells by flow cytometry, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel. A decrease in the red/green fluorescence ratio indicates a loss of ΔΨm.
-
Analysis of Signaling Pathways
a) Western Blotting for ErbB3 and Phospho-Akt
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the ErbB3/Akt pathway.
-
Materials:
-
Cells treated with Kahalalide F
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ErbB3, anti-phospho-Akt (Ser473), anti-total Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
After treatment with Kahalalide F, wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ErbB3 or anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
(Optional) Strip the membrane and re-probe for total Akt and a loading control to normalize the data.
-
Visualizations
Caption: Proposed signaling pathway of Kahalalide F.
Caption: General experimental workflow for studying Kahalalide F.
References
Application Notes and Protocols: Studying Cell Death Pathways with Kahalalide F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kahalalide F is a marine-derived depsipeptide that has demonstrated potent cytotoxic activity against a range of solid tumor cell lines, including prostate, breast, colon, and liver carcinomas.[1] Notably, Kahalalide F exhibits a unique mechanism of action, primarily inducing a form of regulated necrosis known as oncosis, rather than the more commonly studied apoptotic cell death.[2][3] This distinct mode of action makes Kahalalide F a valuable tool for investigating non-apoptotic cell death pathways and a potential therapeutic agent that may bypass apoptosis resistance in cancer cells.
These application notes provide a comprehensive overview of the cellular effects of Kahalalide F, detailed protocols for studying its impact on apoptosis and necrosis pathways, and visual representations of the key signaling cascades and experimental workflows.
Mechanism of Action
Kahalalide F's cytotoxic effects are characterized by rapid induction of cell death, with significant cytotoxicity observed after as little as 15 minutes of exposure. The primary mechanism is oncosis, a process involving:
-
Cellular Swelling and Vacuolization: Treatment with Kahalalide F leads to severe cytoplasmic swelling and the formation of large vacuoles.
-
Organelle Damage: The endoplasmic reticulum dilates and vesiculates, and mitochondria sustain damage, leading to a loss of mitochondrial membrane potential.
-
Lysosomal Integrity Loss: Kahalalide F targets and disrupts lysosomal membranes.
-
Plasma Membrane Rupture: The culmination of these events is the loss of plasma membrane integrity, leading to cell lysis.
Crucially, hallmarks of apoptosis such as DNA laddering, formation of apoptotic bodies, and significant caspase activation are generally not observed in cells treated with Kahalalide F.
Signaling Pathways
The cytotoxic action of Kahalalide F has been linked to the modulation of specific signaling pathways:
-
Downregulation of ErbB3 (HER3): Sensitivity to Kahalalide F correlates with the expression levels of the ErbB3 receptor. Treatment with Kahalalide F leads to the selective downregulation of ErbB3.
-
Inhibition of the PI3K/Akt Pathway: As a downstream effector of ErbB3, the PI3K/Akt signaling pathway is efficiently inhibited by Kahalalide F, contributing to its cytotoxic effects.
Data Presentation
Table 1: In Vitro Cytotoxicity of Kahalalide F (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | 0.07 | |
| DU145 | Prostate Cancer | 0.28 | |
| LNCaP | Prostate Cancer | 0.28 | |
| SKBR-3 | Breast Cancer | 0.28 | |
| BT474 | Breast Cancer | 0.28 | |
| MCF7 | Breast Cancer | 0.28 | |
| A549 | Non-Small Cell Lung Cancer | 2.5 µg/ml | |
| HT29 | Colon Cancer | 0.25 µg/ml | |
| HepG2 | Hepatoma | 0.25 | |
| PLC/PRF/5 | Hepatoma | 8 | |
| Non-Tumor Cells | |||
| MCF10A | Normal Breast Epithelial | 1.6 - 3.1 | |
| HUVEC | Endothelial Cells | 1.6 - 3.1 | |
| HMEC-1 | Endothelial Cells | 1.6 - 3.1 | |
| IMR90 | Fetal Lung Fibroblast | 1.6 - 3.1 |
Experimental Protocols
Protocol 1: Assessment of Apoptosis and Necrosis by Annexin V and Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Kahalalide F
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat the cells with varying concentrations of Kahalalide F (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for the desired time period (e.g., 6, 12, 24 hours).
-
Cell Harvesting:
-
Collect the culture supernatant, which contains detached (potentially dead) cells.
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.
-
Combine the detached cells with the supernatant from the corresponding well.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial involvement in cell death.
Materials:
-
Kahalalide F
-
Cell culture medium
-
PBS
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
JC-1 Staining:
-
After treatment, incubate the cells with JC-1 dye at a final concentration of 2-10 µg/mL for 15-30 minutes at 37°C in the dark.
-
-
Cell Harvesting and Washing: Harvest and wash the cells as described in steps 3 and 4 of Protocol 1.
-
Analysis:
-
Flow Cytometry: Analyze the cells using a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent mitochondria, while cells with compromised mitochondria will show green fluorescence.
-
Visualizations
Caption: Workflow for assessing apoptosis and necrosis.
Caption: Kahalalide F signaling pathways.
Conclusion
Kahalalide F's ability to induce oncosis, a non-apoptotic form of cell death, provides a unique opportunity to explore alternative cell death pathways. The protocols and information provided herein serve as a valuable resource for researchers and drug development professionals interested in characterizing the effects of Kahalalide F and similar compounds. By understanding its mechanism of action, the scientific community can better leverage its potential as a novel anti-cancer agent.
References
Application Notes and Protocols for Kahalalide F in Antimicrobial Studies
Introduction
The kahalalides are a family of marine-derived depsipeptides isolated from the sea slug Elysia rufescens and its algal food source, Bryopsis pennata.[1][2][3] While various kahalalides have been identified, Kahalalide F (KF) is the most biologically active and extensively studied member of this family, demonstrating significant antitumor and antifungal properties.[2][4] This document focuses on the application of Kahalalide F in antimicrobial research, providing quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of its proposed mechanism of action. Although the initial topic specified Kahalalide A, the vast majority of antimicrobial research has been conducted on Kahalalide F. This compound has shown only modest antimalarial activity, whereas Kahalalide F has a broader and more potent profile, particularly against fungi.
Application Note 1: Antimicrobial Spectrum of Kahalalide F
Kahalalide F has demonstrated notable activity against a range of opportunistic fungal pathogens. However, its efficacy against bacteria is limited, showing no significant activity against tested strains of Escherichia coli, Pseudomonas aeruginosa, or Methicillin-resistant Staphylococcus aureus (MRSA). The primary antimicrobial strength of Kahalalide F lies in its fungicidal and fungistatic capabilities.
Quantitative Antimicrobial Data
The antifungal activity of Kahalalide F is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death.
Table 1: Antifungal Activity of Kahalalide F against Opportunistic Fungi
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference Compound (Amphotericin B) MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 1.56 | 25.00 | 0.39 |
| Cryptococcus neoformans | ATCC 90113 | 1.56 | Not Reported | 0.39 |
| Aspergillus fumigatus | ATCC 90906 | 6.25 | Not Reported | 1.56 |
| Trychophyton mentagrophytes | Not Specified | 1.56 | Not Reported | Not Reported |
Data compiled from Hamann et al., 1996.
Table 2: Antibacterial Activity of Kahalalide F
| Bacterial Species | Strain | Activity |
| Escherichia coli | ATCC 35218 | No activity demonstrated |
| Pseudomonas aeruginosa | ATCC 27853 | No activity demonstrated |
| Staphylococcus aureus (MRSA) | ATCC 43300 | No activity demonstrated |
| Mycobacterium intracellulare | ATCC 23068 | No significant activity (MIC > 25 µg/mL) |
Data compiled from Shilabin & Hamann, 2011 and other sources.
Application Note 2: Mechanism of Action
The mechanism of action for Kahalalide F, primarily elucidated through anticancer studies, is unique and does not involve apoptosis. Instead, it induces a form of necrotic cell death known as oncosis. This process is characterized by cellular swelling, vacuolization, and eventual rupture of the plasma membrane.
The key events in the proposed mechanism are:
-
Lysosomal Disruption : Kahalalide F targets and alters the permeability of lysosomal membranes.
-
pH Increase : This disruption leads to an increase in the internal pH of the lysosomes.
-
Cellular Swelling : The compromised lysosomes lead to dramatic cytoplasmic swelling and the formation of large vacuoles.
-
Membrane Rupture : Ultimately, the osmotic imbalance and internal damage result in the rupture of the plasma membrane, causing cell death.
This mechanism, which targets fundamental eukaryotic cell structures like lysosomes, likely explains its potent activity against fungal cells, which are also eukaryotic.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Kahalalide F
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method, as referenced in the cited literature.
Materials
-
Kahalalide F (stock solution in DMSO)
-
Test microorganism (e.g., Candida albicans ATCC 90028)
-
Appropriate broth medium (e.g., RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for quantitative measurement)
-
Positive control antibiotic (e.g., Amphotericin B)
-
Negative control (broth and DMSO vehicle)
-
Incubator
Procedure
-
Prepare Inoculum : Culture the test organism on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard. This suspension is then diluted in the test broth to achieve a final concentration of approximately 0.5–2.5 x 10³ CFU/mL in the wells.
-
Prepare Drug Dilutions : Perform a serial two-fold dilution of the Kahalalide F stock solution in the broth medium directly in the 96-well plate. A typical concentration range to test would be from 64 µg/mL down to 0.06 µg/mL.
-
Inoculate Plate : Add the prepared inoculum to each well containing the drug dilutions. The final volume in each well should be uniform (e.g., 200 µL).
-
Control Wells :
-
Positive Control : Include wells with inoculum and a known effective antibiotic (e.g., Amphotericin B).
-
Negative/Sterility Control : Include wells with broth only to check for contamination.
-
Growth Control : Include wells with inoculum and broth (plus the highest concentration of DMSO vehicle used) to ensure the organism grows properly.
-
-
Incubation : Incubate the plate at the appropriate temperature (e.g., 35°C) for the required time (e.g., 24-48 hours for fungi).
-
Determine MIC : The MIC is the lowest concentration of Kahalalide F at which there is no visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
This protocol is a continuation of the MIC assay to determine if Kahalalide F is fungistatic (inhibits growth) or fungicidal (kills the organism).
Procedure
-
Select Wells : Following the MIC determination, select the wells that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Subculture : Take a small aliquot (e.g., 10 µL) from each of these clear wells.
-
Plate Aliquots : Spot or spread the aliquot onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar for fungi).
-
Incubate : Incubate the agar plate at the appropriate temperature and time to allow for the growth of any surviving fungi.
-
Determine MFC : The MFC is the lowest concentration from the MIC plate that results in no growth on the subculture agar plate, indicating a ≥99.9% kill rate.
References
- 1. In vitro and In vivo Evaluation of Select Kahalalide F Analogs with Antitumor and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technology evaluation: Kahalalide F, PharmaMar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lysosome and HER3 (ErbB3) Selective Anticancer Agent Kahalalide F: Semisynthetic Modifications and Antifungal Lead-Exploration Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Kahalalide Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kahalalides are a family of bioactive cyclic depsipeptides of marine origin, first isolated from the sea slug Elysia rufescens and its algal diet, Bryopsis sp.[1][2]. Among them, Kahalalide F has been extensively studied for its potent antitumor activity, entering clinical trials for various cancers[1][3]. The complex structure of Kahalalides, featuring a cyclic core and a linear peptide chain, necessitates sophisticated analytical techniques for their characterization and quantification.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation and quantitative analysis of Kahalalides and their fragments[4]. This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of Kahalalide fragments, using Kahalalide F as a primary example due to the wealth of available data.
Application Notes: Fragmentation Behavior of Kahalalides
The structural analysis of Kahalalides by tandem mass spectrometry (MS/MS) reveals distinct fragmentation patterns for the linear and cyclic portions of the molecule. Collision-induced dissociation (CID) is commonly used to induce fragmentation.
-
Linear Peptide Chain Fragmentation : The linear portion of the peptide typically undergoes sequential cleavage at the amide bonds, resulting in the formation of predictable b- and y-type fragment ions. This sequential loss of amino acid residues allows for the straightforward determination of the amino acid sequence in this region.
-
Cyclic Core Fragmentation : The cyclic depsipeptide core presents a more complex fragmentation pattern. The ring first opens, primarily at an amide bond rather than the ester (lactone) linkage. Following the ring-opening, the now linear structure undergoes further fragmentation. However, the loss of amino acid residues from the cyclic portion is often not sequential, leading to a more intricate set of fragment ions that require careful interpretation to piece together the structure of the cyclic core.
-
Ionization : Electrospray ionization (ESI) is a common and effective method for generating protonated molecular ions ([M+H]⁺) of Kahalalides for MS analysis. High-resolution mass spectrometry is often employed to determine the elemental composition of the parent and fragment ions.
Key Characteristics of Known Kahalalides
Several Kahalalide variants have been identified. The table below summarizes the key characteristics of some of these compounds.
| Compound | Molecular Formula | Molecular Mass (Da) | Source | Reference |
| Kahalalide A | C₄₆H₆₇N₇O₁₁ | 893.49 | Elysia rufescens | |
| Kahalalide B | C₄₅H₆₃N₇O₁₁ | 877.46 | Elysia rufescens | |
| Kahalalide D | C₃₁H₄₄N₇O₅ | 594.34 | Elysia rufescens | |
| Kahalalide F | C₇₅H₁₂₅N₁₃O₁₈ | 1478.9 | Elysia rufescens, Bryopsis sp. | |
| Kahalalide G | - | - | Bryopsis sp. | |
| Kahalalide R | - | 1464 | Elysia grandifolia | |
| Kahalalide S | - | 1492 | Elysia grandifolia |
Quantitative Analysis and Fragmentation Data
Tandem MS has been successfully used to identify new Kahalalide analogs by comparing their fragmentation patterns to known compounds like Kahalalide F. For instance, Kahalalides R (m/z 1464) and S (m/z 1492) were characterized based on their mass differences and fragmentation pathways relative to Kahalalide F (m/z 1478).
A study on Kahalalide Z₅, a closely related analog, identified prominent b- and y-ion series from its MS/MS spectrum, which were crucial for its structural elucidation. The table below presents hypothetical but representative fragmentation data for a Kahalalide F-like peptide, based on described fragmentation patterns.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Ion Type | Proposed Neutral Loss |
| 1479.9 [M+H]⁺ | 1380.8 | y-type | Val |
| 1479.9 [M+H]⁺ | 1281.7 | y-type | Val-Val |
| 1479.9 [M+H]⁺ | 1168.6 | b-type | Side Chain Fragments |
| 1479.9 [M+H]⁺ | 1123.8 | y-type | Val-Val-Pro |
| 1479.9 [M+H]⁺ | 1024.7 | y-type | Val-Val-Pro-Val |
| 1479.9 [M+H]⁺ | 471.3 | b-type | Cyclic Core + Fragments |
| 1479.9 [M+H]⁺ | 372.2 | b-type | Cyclic Core + Fragments |
| 1479.9 [M+H]⁺ | 273.3 | b-type | Cyclic Core + Fragments |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma using SPE
This protocol is adapted from a method developed for the quantitative determination of Kahalalide F in human plasma.
Materials:
-
Human plasma samples
-
Kahalalide F standard and internal standard (e.g., a butyric acid analogue)
-
C18 Solid Phase Extraction (SPE) columns
-
Methanol
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium acetate
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at ambient temperature.
-
Spiking: To a 500 µL aliquot of plasma, add the internal standard. For calibration standards, add the appropriate concentration of Kahalalide F standard.
-
SPE Column Conditioning: Condition a C18 SPE column by washing sequentially with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of water to remove interferences.
-
Elution: Elute the analyte and internal standard from the column with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (see Protocol 4.2).
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Kahalalide F
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of Kahalalide F.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with a Turbo IonSpray (TISP) source (or equivalent ESI source)
LC Conditions:
-
Column: Zorbax Extend C18 (150 x 2.1 mm i.d., 5 µm particle size) or equivalent.
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate in water (85:15, v/v).
-
Flow Rate: 0.20 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10-20 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Ion Source: Turbo IonSpray (TISP).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z of protonated Kahalalide F (e.g., 1479.9).
-
Product Ion (Q3): Select a specific and abundant fragment ion for quantification.
-
Collision Gas: Nitrogen.
-
IonSpray Voltage: ~5500 V.
-
Temperature: ~450-500°C.
-
Collision Energy (CE): Optimize for the specific precursor-product ion transition.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Kahalalides from a biological matrix.
References
Application Notes and Protocols: Kahalalide F Formulation for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kahalalide F (KF) is a naturally derived depsipeptide with potent antitumor activity, originally isolated from the marine mollusk Elysia rufescens and its algal diet, Bryopsis pennata.[1][2] It has demonstrated a unique mechanism of action, inducing oncosis (a form of necrotic cell death) rather than apoptosis in cancer cells.[1][3] Preclinical studies have shown its efficacy against various solid tumors, including prostate, breast, and lung cancer.[1] This document provides detailed application notes and protocols for the formulation and preclinical evaluation of Kahalalide F.
Data Presentation
Table 1: In Vitro Cytotoxicity of Kahalalide F against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC3 | Prostate | 0.07 |
| DU145 | Prostate | 0.28 |
| LNCaP | Prostate | 0.28 |
| SKBR3 | Breast | 0.28 |
| BT474 | Breast | 0.28 |
| MCF7 | Breast | 0.28 |
| A549 | Lung | 2.5 |
| HT29 | Colon | 0.25 |
| LoVo | Colon | < 1.0 |
| HepG2 | Liver | 0.25-0.3 |
Data compiled from multiple sources.
Table 2: Preclinical Toxicity of Intravenously Administered Kahalalide F in Rodents
| Species | Dosing Regimen | Observation |
| Male Rats | Single dose | Lethality at 375 µg/kg |
| Female Rats | Single dose | Lethality at 450 µg/kg |
| Rats | Single dose | Maximum Tolerated Dose (MTD) estimated at 300 µg/kg |
| Rats | Single dose (150 µg/kg) | Reversible organ toxicity (primarily kidney) |
| Rats | Single dose (300 µg/kg) | Partially reversible organ toxicity (primarily kidney) |
| Rats | 80 µg/kg/day for 5 days | No adverse effects observed |
| Female Mice | Single bolus injection | MTD of 280 µg/kg |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Preparation of a Lyophilized Kahalalide F Formulation
This protocol describes the preparation of a stable, lyophilized formulation of Kahalalide F suitable for preclinical studies.
Materials:
-
Kahalalide F
-
Sucrose
-
Citric acid monohydrate
-
Polysorbate 80
-
Water for Injection (WFI)
Equipment:
-
Lyophilizer
-
Analytical balance
-
pH meter
-
Sterile vials
Procedure:
-
Solution Preparation:
-
In a sterile vessel, dissolve sucrose (100 mg), citric acid monohydrate (2.1 mg), and Polysorbate 80 (2 mg) in WFI.
-
Add Kahalalide F (100 µg) to the solution and mix gently until fully dissolved.
-
Adjust the final volume with WFI.
-
-
Sterile Filtration:
-
Filter the solution through a 0.22 µm sterile filter into a sterile receiving vessel.
-
-
Aseptic Filling:
-
Aseptically dispense the filtered solution into sterile lyophilization vials.
-
-
Lyophilization:
-
Freeze the vials to approximately -40°C.
-
Apply a vacuum and gradually increase the temperature to facilitate sublimation of the water.
-
Once the product is dry, backfill the vials with sterile nitrogen and seal.
-
-
Storage:
-
Store the lyophilized vials at 2-8°C, protected from light.
-
Protocol 2: Reconstitution and Administration of Lyophilized Kahalalide F for In Vivo Studies
This protocol details the reconstitution of the lyophilized Kahalalide F for intravenous administration in animal models.
Materials:
-
Lyophilized Kahalalide F vial
-
Reconstitution vehicle: Cremophor EL/Ethanol/Water for Injection (5%/5%/90% v/v/v)
-
0.9% Sodium Chloride (Normal Saline) for further dilution
-
Sterile syringes and needles
Procedure:
-
Reconstitution:
-
Aseptically add the required volume of the Cremophor EL/Ethanol/WFI vehicle to the lyophilized Kahalalide F vial.
-
Gently swirl the vial until the cake is completely dissolved. Avoid vigorous shaking.
-
-
Dilution:
-
Withdraw the reconstituted solution from the vial.
-
Further dilute the solution with 0.9% Sodium Chloride to achieve the final desired concentration for injection.
-
-
Administration:
-
Administer the final diluted Kahalalide F solution to the animals via the desired intravenous route (e.g., tail vein injection).
-
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a general procedure for determining the cytotoxic effects of Kahalalide F on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Kahalalide F stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of Kahalalide F in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Kahalalide F. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Mandatory Visualizations
Caption: Kahalalide F Signaling Pathway.
Caption: In Vivo Experimental Workflow.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Total Synthesis of Kahalalide A
Welcome to the technical support center for the total synthesis of Kahalalide A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the overall yield and purity of this complex cyclic depsipeptide.
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield to expect for the total synthesis of this compound?
An unoptimized solid-phase synthesis of this compound using a Kenner sulfonamide safety-catch linker has been reported to yield approximately 15-20% of the final product.[1] Optimization of coupling, deprotection, and cyclization steps may lead to improvements in the overall yield.
Q2: My final yield is significantly lower than 15%. What are the most common causes for low yield in this compound synthesis?
Low yields in the solid-phase peptide synthesis (SPPS) of this compound can arise from several factors:
-
Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.[2]
-
Poor Coupling Efficiency: Incomplete coupling reactions, especially involving sterically hindered amino acids present in the this compound sequence, can lead to deletion sequences.[2][3]
-
Peptide Aggregation: The hydrophobic nature of the this compound sequence can cause the growing peptide chain to aggregate on the resin, hindering reagent access and leading to failed couplings and deprotections.
-
Suboptimal Macrocyclization: The ring-closing step is critical and can be low-yielding if conditions are not optimized, leading to the formation of linear peptides, dimers, or other byproducts.
-
Side Reactions: Undesirable side reactions such as aspartimide formation, especially at Asp-Xxx sequences, can reduce the yield of the desired product.[4]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency, Especially for Sterically Hindered Residues
Symptoms:
-
Positive Kaiser test (blue beads) after the coupling step, indicating free amines.
-
Mass spectrometry (MS) analysis of a test cleavage shows a significant peak corresponding to a deletion sequence (missing one or more amino acids).
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Steric Hindrance | For coupling sterically hindered amino acids, consider using more potent coupling reagents like HATU, HCTU, or COMU in combination with a non-nucleophilic base such as diisopropylethylamine (DIEA). Double coupling, or increasing the coupling time and temperature, can also improve efficiency. |
| Peptide Aggregation | Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) instead of or in a mixture with dimethylformamide (DMF). Incorporating pseudoproline dipeptides or using resins with a lower loading capacity can also help to minimize interchain aggregation. |
| Insufficient Reagent Excess | Ensure a sufficient excess of the activated amino acid and coupling reagents (typically 3-5 equivalents) is used to drive the reaction to completion. |
Issue 2: Low Yield in the Ester Bond Formation Step
Symptoms:
-
Incomplete consumption of the free hydroxyl group on the resin-bound peptide after incubation with the protected serine residue. This can be monitored by specific analytical techniques.
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Steric Hindrance and Lower Reactivity of Hydroxyl Group | The esterification between the carboxylic acid of Fmoc-L-Ser(t-Bu)-OH and the secondary hydroxyl group of the threonine residue on the growing peptide chain can be challenging. To drive this reaction to completion, a "double coupling" strategy is recommended. This involves performing the coupling reaction twice with a fresh batch of reagents. |
| Inadequate Activation | Use a coupling reagent combination known to be effective for ester formation, such as DIC/DMAP (diisopropylcarbodiimide/4-dimethylaminopyridine). |
Issue 3: Inefficient Macrocyclization and Cleavage
Symptoms:
-
Low yield of the cyclic product with significant amounts of the linear precursor observed in the crude product analysis by HPLC and MS.
-
Formation of dimeric or oligomeric byproducts.
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Unfavorable Conformation for Cyclization | The linear peptide may adopt a conformation that is not conducive to intramolecular cyclization. The choice of the cyclization site can be critical. For the Kenner safety-catch linker strategy, the cyclization occurs between the N-terminal amine and the activated C-terminal sulfonamide. |
| High Concentration Leading to Intermolecular Reactions | The cyclization-cleavage from the solid support benefits from the "pseudo-dilution" effect of the resin, which favors intramolecular reactions. However, if the resin loading is too high, intermolecular reactions leading to dimerization can still occur. Using a resin with a lower loading capacity can mitigate this. |
| Incomplete Activation of the Safety-Catch Linker | Ensure complete activation of the sulfonamide linker. The protocol involves alkylation of the sulfonamide nitrogen, typically with iodoacetonitrile, to make it a good leaving group for the subsequent intramolecular aminolysis. |
Quantitative Data Summary
| Synthesis Strategy | Key Reagents/Linker | Reported Overall Yield | Reference |
| Solid-Phase Synthesis | Kenner sulfonamide safety-catch linker, Fmoc/tBu chemistry | 15-20% (unoptimized) |
Experimental Protocols
Protocol 1: Monitoring Reaction Completion using the Kaiser Test
This protocol is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and wash them thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each solution (A, B, and C) to the resin beads.
-
Heat the sample at 100°C for 5 minutes.
-
Observation:
-
Intense Blue/Purple Color: Indicates the presence of free primary amines (incomplete coupling). A second coupling is required.
-
Yellow/Orange/No Color Change: Indicates the absence of free primary amines (complete coupling).
-
Protocol 2: Ester Bond Formation (Depsipeptide Linkage)
This protocol describes the formation of the ester bond between Fmoc-L-Ser(t-Bu)-OH and the resin-bound peptide.
Procedure:
-
Deprotect the side chain of the threonine residue on the resin-bound peptide.
-
Wash the resin thoroughly with an appropriate solvent.
-
Swell the resin in a suitable solvent (e.g., DMF).
-
In a separate vessel, pre-activate Fmoc-L-Ser(t-Bu)-OH (e.g., 4 equivalents) with a coupling reagent such as DIC (4 equivalents) and an additive like DMAP (0.1 equivalents).
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for a defined period (e.g., 2-4 hours).
-
After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-L-Ser(t-Bu)-OH to ensure the reaction goes to completion (double coupling).
-
Monitor the completion of the reaction using an appropriate analytical method.
Protocol 3: Activation of Kenner Safety-Catch Linker and Cyclization
This protocol outlines the activation of the sulfonamide linker and the subsequent on-resin cyclization to yield the cyclic depsipeptide.
Procedure:
-
After the linear peptide sequence is assembled, swell the resin in a suitable solvent.
-
Activate the sulfonamide linker by N-alkylation. This is typically achieved by treating the resin with iodoacetonitrile in the presence of a base like N,N-diisopropylethylamine (DIEA) in NMP.
-
Wash the resin to remove excess reagents.
-
Remove the N-terminal Fmoc protecting group using a standard piperidine/DMF solution.
-
The free N-terminal amine will then undergo an intramolecular cyclization by attacking the activated acyl-sulfonamide, releasing the cyclic peptide from the resin.
-
The crude cyclic peptide is then collected by filtration.
Visualizations
Caption: Workflow for the total synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges with Kahalalide A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the marine-derived cyclic depsipeptide, Kahalalide A, in an in vitro setting.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a hydrophobic peptide with limited solubility in aqueous solutions. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetonitrile[1][2]. For in vitro experiments, a common practice is to prepare a concentrated stock solution in an organic solvent, which is then further diluted into the aqueous cell culture medium.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most frequently recommended solvent for preparing high-concentration stock solutions of this compound and its analogues, such as Kahalalide F (KF)[3]. A stock solution of KF at 2-3 mg/mL in DMSO has been reported[3]. For some synthetic analogues of KF, a 1:1 mixture of DMSO and ethanol has been used to prepare stock solutions up to 10 mg/mL[4].
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally not exceeding 0.1%. High concentrations of organic solvents can interfere with cellular processes and impact experimental results.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: Direct dissolution of this compound in aqueous buffers like Phosphate-Buffered Saline (PBS) is generally not recommended due to its hydrophobic nature, which will likely result in poor solubility and precipitation.
Q5: Are there any formulation strategies to improve the aqueous solubility of this compound for in vitro studies?
A5: Yes, several formulation strategies can be employed. For a closely related compound, Kahalalide F, a parenteral formulation was developed using a combination of the surfactant Polysorbate 80, citric acid, and sucrose, which was reconstituted in a vehicle containing Cremophor EL, ethanol, and water. This indicates that using surfactants and co-solvents can significantly enhance aqueous solubility. Another promising approach is the use of cyclodextrins, which can encapsulate hydrophobic molecules to form water-soluble inclusion complexes.
Troubleshooting Guides
Issue 1: My this compound precipitated after being added to the cell culture medium.
Possible Causes:
-
High Final Concentration of this compound: The concentration of this compound may have exceeded its solubility limit in the aqueous medium.
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and cause it to precipitate.
-
High Final Concentration of Organic Solvent: While counterintuitive, a high concentration of the organic solvent used for the stock solution can sometimes lead to precipitation upon dilution in an aqueous environment, a phenomenon known as "salting out."
-
Temperature and pH Shifts: Changes in temperature and pH upon addition to the culture medium can affect the solubility of the compound.
Solutions:
-
Optimize Final Concentration: Determine the optimal working concentration of this compound through a dose-response experiment, starting with lower concentrations to avoid precipitation.
-
Serial Dilution in Organic Solvent: Instead of diluting the stock solution directly in a large volume of media, perform serial dilutions in the organic solvent (e.g., neat DMSO) first. Then, add a very small volume of the diluted compound to the culture medium.
-
Stepwise Dilution: Add the this compound stock solution to the culture medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.
-
Use of Surfactants: Consider incorporating a low, non-toxic concentration of a surfactant like Polysorbate 80 (Tween 80) in your final culture medium to help maintain solubility.
-
Serum-Free Conditions: If precipitation is observed in the presence of serum, consider treating cells in serum-free media for the duration of the experiment, if permissible for your cell line and experimental design.
Issue 2: I am observing unexpected cytotoxicity or inconsistent results.
Possible Causes:
-
Incomplete Dissolution: The compound may not be fully dissolved in the stock solution, leading to inaccurate concentrations in the working solutions.
-
Precipitation at Working Concentration: Micro-precipitation may not be visible to the naked eye but can lead to inconsistent cellular exposure to the compound.
-
Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) may be too high, causing cellular stress or death independent of this compound's activity.
Solutions:
-
Ensure Complete Dissolution of Stock: After adding the solvent to the lyophilized powder, ensure complete dissolution by vortexing and, if necessary, brief sonication. Visually inspect the solution for any particulate matter.
-
Filter Sterilization: After preparing the stock solution, it can be filter-sterilized using a 0.22 µm syringe filter compatible with the organic solvent to remove any undissolved particles.
-
Solvent Control Group: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of the organic solvent used to dissolve this compound.
-
Optimize Dispensing Volume: To minimize the final solvent concentration, optimize liquid handling to dispense very low volumes (e.g., <1 µL) of a highly concentrated stock solution.
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solution Preparation
| Solvent | Recommended Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 2-3 mg/mL (for KF) | Preferred solvent for high concentration stocks. Ensure final concentration in media is <0.5%. |
| DMSO:Ethanol (1:1, v/v) | Up to 10 mg/mL (for KF analogue) | A co-solvent system that can enhance solubility. |
| Acetonitrile | Soluble (qualitative) | Can be used as an alternative to DMSO. |
Table 2: Excipients Used to Improve Kahalalide F Solubility in Aqueous Formulations
| Excipient | Type | Purpose |
| Polysorbate 80 (Tween 80) | Non-ionic surfactant | Increases solubility and stability in aqueous solutions. |
| Citric Acid | pH modifier | Can be used to optimize the pH for improved solubility. |
| Sucrose | Bulking agent | Used in lyophilized formulations to improve stability. |
| Cremophor EL | Non-ionic surfactant | Part of a reconstitution vehicle for parenteral formulations. |
| Ethanol | Co-solvent | Used in combination with other excipients to aid dissolution. |
| Cyclodextrins | Encapsulating agent | Can form inclusion complexes to enhance water solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: Lyophilized this compound, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Bring the lyophilized this compound vial and DMSO to room temperature. b. Under sterile conditions (e.g., in a biological safety cabinet), add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 2 mg/mL). c. Vortex the solution for 1-2 minutes until the powder is completely dissolved. Visually inspect for any particulates. d. (Optional) For long-term storage, aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. e. Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Materials: this compound stock solution (from Protocol 1), sterile complete cell culture medium.
-
Procedure: a. Thaw the this compound stock solution at room temperature. b. Determine the final desired concentration of this compound for your experiment. c. Calculate the volume of the stock solution needed. Aim to keep the final DMSO concentration in the culture medium below 0.5%. d. Method A (Direct Dilution): In a sterile tube, add the calculated volume of the stock solution to the pre-warmed complete cell culture medium. Immediately vortex or gently pipette up and down to mix thoroughly. e. Method B (Serial Dilution in Media): For very high dilutions, it is recommended to perform a serial dilution. First, dilute the stock solution in a small volume of media, and then use this intermediate dilution to prepare the final working solution. f. Add the final working solution to your cell culture plates. Remember to include a vehicle control (media with the same final concentration of DMSO).
Visualizations
References
Technical Support Center: Optimizing Kahalalide F Stability in Cell Culture Media
Disclaimer: Due to the limited availability of specific stability data for Kahalalide A, this guide leverages the more extensively studied and structurally similar compound, Kahalalide F (KF), as a close surrogate. The principles and methodologies outlined here are likely applicable to this compound and other related depsipeptides.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Kahalalide F in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Kahalalide F instability in aqueous solutions like cell culture media?
A1: The primary cause of Kahalalide F instability is its susceptibility to hydrolysis, particularly at the ester bond within its cyclic depsipeptide structure. This leads to the formation of a linear, and often less active, degradation product, Kahalalide G. The rate of this hydrolysis is significantly influenced by the pH of the medium.
Q2: How does the pH of the cell culture medium affect the stability of Kahalalide F?
A2: Kahalalide F exhibits varying stability across different pH levels. It is highly resistant to degradation under acidic conditions but becomes less stable at neutral and basic pH.[1] In cell culture media, which is typically buffered around pH 7.4, hydrolysis of the lactone bond is a significant concern.
Q3: What is the expected half-life of Kahalalide F in standard cell culture conditions?
A3: While the exact half-life in a specific cell culture medium can vary depending on the formulation (e.g., presence of serum), pharmacokinetic studies have suggested a short half-life of approximately 30 minutes in vivo.[2] In vitro, at a pH of 7, the half-life at 80°C was found to be 8.6 hours.[1][3] At physiological temperature (37°C), the degradation rate will be slower, but still a critical factor for experimental design.
Q4: Can serum components in the cell culture medium impact Kahalalide F stability?
A4: Yes, serum contains various enzymes, including proteases and esterases, that can potentially degrade peptides and depsipeptides. While Kahalalide F is reported to be relatively resistant to metabolism by human plasma and microsomes, the complex environment of cell culture media with serum supplementation could contribute to its degradation.[1] The binding of peptides to serum proteins like albumin can sometimes offer protection from enzymatic degradation, but this effect can be peptide-specific.
Q5: Are there any known degradation products of Kahalalide F that I should be aware of?
A5: The main degradation product at neutral and basic pH is Kahalalide G, the linear form resulting from the hydrolysis of the ester linkage. Under acidic conditions, additional degradation products have been observed. Another potential degradation pathway involves an N→O acyl rearrangement.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected cytotoxic activity in cell-based assays.
Possible Cause: Degradation of Kahalalide F in the cell culture medium during the incubation period.
Troubleshooting Steps:
-
Minimize Incubation Time: If experimentally feasible, reduce the duration of the assay to minimize the time Kahalalide F is exposed to the culture medium.
-
Replenish Kahalalide F: For longer incubation periods, consider replenishing the medium with freshly prepared Kahalalide F at specific time intervals.
-
pH Monitoring: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells, as deviations to a more alkaline pH can accelerate degradation.
-
Serum-Free Conditions: If your cell line can be maintained in serum-free or low-serum media for the duration of the experiment, this may reduce enzymatic degradation.
-
Formulation Optimization: Consider using a stabilized formulation of Kahalalide F if available, or consult literature on parenteral formulations for potential stabilizing excipients.
Issue 2: Difficulty in obtaining reproducible results between experiments.
Possible Cause: Inconsistent preparation and handling of Kahalalide F stock solutions and working solutions.
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions of Kahalalide F in a suitable solvent (e.g., DMSO) and store them appropriately (e.g., at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles).
-
Immediate Use of Working Solutions: Prepare working solutions by diluting the stock solution in cell culture medium immediately before adding to the cells. Do not store Kahalalide F in aqueous solutions for extended periods.
-
Consistent Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all experimental conditions and is at a level that does not affect cell viability.
-
Accurate Pipetting: Use calibrated pipettes to ensure accurate and consistent dosing of Kahalalide F.
Data Presentation
Table 1: Stability of Kahalalide F at Different pH Values (at 80°C)
| pH | Half-life (t1/2) in hours | Primary Degradation Product |
| 0 | 1.1 | Multiple Products |
| 1 | 20.0 | Multiple Products |
| 7 | 8.6 | Kahalalide G |
Data adapted from literature.
Table 2: Stability of Kahalalide F at Different Temperatures and pH
| pH | Temperature (°C) | Half-life (t1/2) in hours |
| 11 | 26 | 1.7 |
Data adapted from literature.
Experimental Protocols
Protocol 1: Assessment of Kahalalide F Stability in Cell Culture Media
Objective: To determine the degradation rate of Kahalalide F in a specific cell culture medium over time.
Materials:
-
Kahalalide F
-
Cell culture medium of interest (e.g., RPMI-1640 with 10% FBS)
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for degradation product identification)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a stock solution of Kahalalide F in DMSO.
-
Spike the cell culture medium with Kahalalide F to a final concentration relevant to your experiments.
-
Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each time point, remove one tube and immediately stop the degradation process by adding a suitable quenching agent (e.g., acetonitrile) and/or freezing at -80°C.
-
Analyze the samples by HPLC to quantify the remaining amount of intact Kahalalide F.
-
If a mass spectrometer is available, analyze the samples to identify and quantify any degradation products.
-
Plot the concentration of Kahalalide F versus time to determine its half-life in the specific medium.
Mandatory Visualizations
Caption: Degradation pathway of Kahalalide F.
Caption: Workflow for assessing Kahalalide F stability.
References
- 1. Technology evaluation: Kahalalide F, PharmaMar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient and Cost-effective Approach to Kahalalide F N-terminal Modifications using a Nuisance Algal Bloom of Bryopsis pennata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances and limitations in the application of kahalalides for the control of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Synthesis of Kahalalide A
Welcome to the technical support center for the solid-phase synthesis of Kahalalide A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solid-phase synthesis strategy for this compound?
A1: The most common strategy is a solid-phase approach utilizing a backbone cyclization method.[1] A key feature of a reported synthesis is the use of a Kenner sulfonamide "safety-catch" linker, which allows for the assembly of the linear peptide on the resin.[1] The linker is then activated, and a subsequent intramolecular cyclization reaction cleaves the cyclic depsipeptide from the solid support.[1]
Q2: What are the most critical steps in the synthesis of this compound?
A2: The two most critical steps are the formation of the depsipeptide (ester) bond and the macrocyclization-cleavage step. The ester bond formation can be challenging due to steric hindrance and may require optimized coupling conditions, such as double coupling, to proceed to completion.[1] The cyclative cleavage is crucial as its efficiency directly impacts the overall yield of the final product.[1]
Q3: What kind of overall yield can be expected for the solid-phase synthesis of this compound?
A3: The overall yield can be modest. A reported synthesis of this compound and its analogues showed unoptimized overall yields in the range of 11-20%. Specific yields are highly dependent on the efficiency of each coupling and deprotection step, especially the critical ester bond formation and cyclization steps.
Troubleshooting Guide
Problem 1: Low Yield or Incomplete Depsipeptide (Ester) Bond Formation
The ester bond in this compound is formed between the hydroxyl group of a threonine residue and the carboxyl group of a serine residue. This step can be sluggish due to the steric hindrance of the amino acid side chains.
| Symptom | Possible Cause | Suggested Solution |
| Low Fmoc removal analysis after ester coupling | Incomplete reaction due to steric hindrance. | 1. Repeat the coupling: A double coupling is recommended to drive the reaction to completion. 2. Optimize coupling reagents: Use a combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an activating agent such as 4-dimethylaminopyridine (DMAP). 3. Increase reaction time: Extend the coupling time for the second coupling, for example, by letting it react overnight. |
| Presence of deletion sequences lacking the serine residue in final product | Inefficient coupling leading to a portion of the peptide chains not undergoing esterification. | Implement the solutions above. It is critical to monitor the completion of this step before proceeding with the elongation of the peptide chain. |
Problem 2: Inefficient Cyclization and Cleavage
The final step involves the intramolecular cyclization of the linear peptide to form the cyclic depsipeptide, which is concurrently cleaved from the resin. Low efficiency at this stage is a major cause of poor overall yield.
| Symptom | Possible Cause | Suggested Solution |
| Low concentration of crude cyclic peptide in the supernatant after cleavage | Inefficient linker activation: The sulfonamide safety-catch linker must be fully activated for the cyclization to proceed. | 1. Ensure complete activation: Repeat the linker activation step using iodoacetonitrile and a base like Hünig's base. 2. Use fresh reagents: Ensure the iodoacetonitrile and base are of high quality and not degraded. |
| Intermolecular reactions: Dimerization or oligomerization can compete with the desired intramolecular cyclization, especially at high concentrations. | 1. Maintain high dilution: The cyclization should be performed under high-dilution conditions to favor intramolecular reaction. The protocol specifies swelling the resin in THF before adding the base to initiate cyclization. 2. Slow addition of reagents: In some cases, slow addition of the base can help maintain pseudo-dilution conditions. | |
| Crude product contains significant linear peptide | Incomplete cyclization or hydrolysis of the activated ester. | 1. Optimize cyclization time: Allow the cyclization to proceed overnight to ensure completion. 2. Ensure anhydrous conditions: Water can hydrolyze the activated ester on the resin, preventing cyclization. Use anhydrous solvents for the final washing and cyclization steps. |
Problem 3: Peptide Aggregation during Synthesis
While not explicitly reported as a major issue for the relatively short this compound sequence, peptide aggregation can be a problem in solid-phase synthesis, especially with hydrophobic residues. This can lead to incomplete coupling and deprotection reactions.
| Symptom | Possible Cause | Suggested Solution |
| Shrinking of the resin during synthesis | The peptide chain is collapsing and aggregating on the resin, making reactive sites inaccessible. | 1. Use chaotropic salts: Wash the resin with solutions of chaotropic salts like 0.8 M NaClO₄ or LiCl in DMF before coupling. 2. Change solvent composition: Use solvents known to disrupt secondary structures, such as N-methylpyrrolidinone (NMP) or a mixture of DMF/DCM/NMP. |
| Positive ninhydrin or TNBS test after coupling | Incomplete acylation due to poor accessibility of the N-terminus. | 1. Increase coupling time and/or double couple. 2. Use stronger coupling reagents: Employ reagents like HATU or PyBOP, which are known to be effective for difficult couplings. |
Problem 4: Difficulty in Purification of the Final Product
The crude product after synthesis can be a complex mixture of the desired cyclic peptide, diastereomers (if racemic starting materials are used), and small amounts of deletion or truncated sequences.
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of impurities with the desired product on HPLC | The crude product contains closely related impurities, such as diastereomers. | 1. Two-step purification: A common protocol involves a first pass through silica gel column chromatography with the side-chain protecting groups still on, followed by deprotection and a final purification by preparative RP-HPLC. 2. Optimize HPLC gradient: Use a shallow gradient during preparative RP-HPLC to improve the resolution between the desired product and closely related impurities. |
| Inability to separate diastereomers | If a racemic starting material like (±)-2-methylbutyric acid is used, the resulting diastereomers can be very difficult to separate by standard HPLC. | 1. Use enantiomerically pure starting materials: The most effective solution is to use the pure (S)-2-methylbutyric acid to avoid the formation of diastereomers. 2. Chiral chromatography: If separation is necessary, specialized chiral columns and solvent systems may be required. |
Quantitative Data Summary
The following table summarizes the reported yields for the solid-phase synthesis of this compound and an analogue.
| Compound | Deprotection Yield | Overall Yield | Purity | Reference |
| This compound | 75% | 11% (12 mg) | - | |
| (±-MeBu)-kahalalide A | 95% | 18% (17 mg) | >99% by ELSD, 87% at 220 nm |
Key Experimental Protocols
Protocol 1: Depsipeptide (Ester) Bond Formation
This protocol describes the coupling of Fmoc-L-Ser(t-Bu)-OH to the side-chain hydroxyl of a threonine residue on the resin.
-
Deprotection of Threonine Side Chain: Treat the peptidyl-resin with a mixture of TFA/TIS/water (95/2.5/2.5) for 2 minutes. Repeat the treatment for 30 minutes, then wash the resin thoroughly with CH₂Cl₂ and THF.
-
Activation and Coupling: Swell the resin in THF. In a separate vessel, dissolve Fmoc-L-Ser(t-Bu)-OH (10 eq.), DIC (10 eq.), and DMAP (1 eq.) in THF.
-
First Coupling: Add the activated amino acid solution to the resin and react for 2 hours.
-
Second Coupling: After the first coupling, filter the resin and add a freshly prepared solution of the activated amino acid. Allow the reaction to proceed overnight to ensure completion.
-
Monitoring: Quantify the coupling efficiency using Fmoc removal analysis.
Protocol 2: Cyclization-Cleavage and Purification
This protocol outlines the final steps of the synthesis after the linear peptide has been assembled.
-
Linker Activation: Treat the peptidyl-resin with iodoacetonitrile (25 eq.) and Hünig's base (30 eq.) in N-methylpyrrolidinone for 12 hours. Repeat this activation step.
-
Final Deprotection: Remove the N-terminal trityl group with 5% TFA in CH₂Cl₂ for 2 minutes, and repeat for 2 hours. Wash the resin with CH₂Cl₂, THF, and finally with 1% Hünig's base in THF.
-
Cyclative Cleavage: Swell the resin in anhydrous THF and add Hünig's base (7.5 eq.). Allow the reaction to proceed overnight. The cyclic peptide is released into the solution.
-
Initial Purification: Collect the supernatant, concentrate it, and purify the crude product (with side-chain protecting groups) by silica gel column chromatography.
-
Final Deprotection: Treat the purified, protected peptide with a solution of TFA/i-Pr₃SiH/water (95/2.5/2.5) for 30 minutes. Precipitate the deprotected peptide in cold diethyl ether.
-
Final Purification: Purify the final product by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.05% TFA.
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting logic for low-yield this compound synthesis.
References
minimizing epimerization during Kahalalide A synthesis
Welcome to the technical support center for the synthesis of Kahalalide A. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges, with a specific focus on minimizing epimerization—a critical factor for maintaining the biological activity of this complex cyclic depsipeptide.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound synthesis, and why is it a critical issue?
A1: Epimerization is an unwanted side reaction where the stereochemistry of an amino acid residue is inverted at its alpha-carbon (Cα) during the synthesis process. This compound's potent biological activity is highly dependent on its precise three-dimensional structure, which is dictated by the specific L- and D-amino acid sequence. Even a single epimerization event can lead to a diastereomeric impurity that may be difficult to separate and can significantly reduce the therapeutic efficacy of the final compound.[1]
Q2: Which steps in the this compound synthesis are most susceptible to epimerization?
A2: The peptide coupling steps are the most vulnerable to epimerization. This occurs when the carboxylic acid of one amino acid (or peptide fragment) is activated for coupling with the amine of another. The activated carboxyl group can promote the abstraction of the alpha-proton by a base, leading to a loss of stereochemical integrity.[1] The risk is particularly high during:
-
Fragment Condensation: Coupling of large, sterically hindered peptide fragments.
-
Cyclization: The final macrolactamization step to form the cyclic backbone.
-
Coupling of Specific Residues: Amino acids with electron-withdrawing groups in their side chains are more susceptible.[1]
Q3: What are the primary factors that influence the rate of epimerization?
A3: Several factors during the coupling reaction must be carefully controlled:
-
Coupling Reagents and Additives: The choice of activating agent is paramount. Carbodiimides like DCC or DIC should be used with racemization-suppressing additives like HOBt or OxymaPure.[2] Uronium/aminium salts like HATU and HBTU are also common, but their performance varies.[2]
-
Base: The type and amount of base used are critical. Strong, non-nucleophilic bases are required, but excessive basicity can accelerate epimerization. Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are often preferred over diisopropylethylamine (DIPEA).
-
Solvent: The polarity of the solvent plays a role. Less polar solvents like dichloromethane (DCM) can sometimes reduce epimerization compared to highly polar solvents like dimethylformamide (DMF).
-
Temperature: Lower reaction temperatures (e.g., -20°C to 0°C) are crucial for slowing down the rate of epimerization.
-
Activation Time: The time between carboxyl activation and the addition of the amine component should be minimized.
Troubleshooting Guide: Epimerization During Peptide Coupling
This guide addresses the common problem of detecting diastereomeric impurities after a coupling step in the synthesis of the linear precursor to this compound.
Problem: High levels of epimerization (>5%) are detected by HPLC or NMR analysis after a peptide coupling step.
Below is a logical workflow to troubleshoot this issue, followed by a detailed explanation of each step.
Detailed Troubleshooting Steps
-
Evaluate Coupling Reagent & Additive:
-
Issue: Standard uronium salts like HBTU can sometimes promote epimerization. Carbodiimides (DCC, DIC) used without an additive are highly prone to causing racemization.
-
Recommendation: The synthesis of complex depsipeptides like Kahalalide F has benefited from azabenzotriazole-based coupling reagents. For problematic couplings, switching to a more advanced reagent known for low epimerization is recommended.
-
Actionable Solutions:
-
Replace HBTU/TBTU with HATU or COMU . These reagents often show superior performance with reduced side reactions.
-
If using a carbodiimide like DIC, ensure the presence of at least one equivalent of an additive such as OxymaPure or HOAt (1-hydroxy-7-azabenzotriazole).
-
-
-
Scrutinize Base & Stoichiometry:
-
Issue: The base abstracts the alpha-proton, directly causing epimerization. DIPEA is a strong base that can accelerate this process, especially when used in excess.
-
Recommendation: Use a weaker or more sterically hindered base to reduce the rate of proton abstraction.
-
Actionable Solutions:
-
Replace DIPEA with 2,4,6-collidine or N-methylmorpholine (NMM) .
-
Carefully control the stoichiometry. Use the minimum amount of base required to neutralize any salts and facilitate the reaction, typically 1.5-2.0 equivalents relative to the carboxylic acid.
-
-
-
Verify Reaction Temperature:
-
Issue: Higher temperatures increase the rate of all reactions, including epimerization. Room temperature couplings are more likely to result in stereochemical scrambling.
-
Recommendation: Perform the activation and coupling at reduced temperatures.
-
Actionable Solutions:
-
Conduct the reaction at 0°C . If epimerization persists, lower the temperature to -10°C or -20°C .
-
Ensure the vessel is pre-chilled before adding reagents and that the temperature is maintained throughout the reaction.
-
-
-
Assess Solvent Choice:
-
Issue: Highly polar aprotic solvents like DMF can stabilize the enolate intermediate that leads to epimerization.
-
Recommendation: For depsipeptide bond formation, in particular, the solvent can be a key determinant.
-
Actionable Solutions:
-
If the solubility of the peptide fragments allows, consider switching the reaction solvent from DMF to DCM , which has been shown to suppress epimerization in some cases.
-
-
Comparative Data on Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Epimerization (%) | Key Characteristics |
| DIC | HOBt | DIPEA | 2 - 10% | Cost-effective but requires an additive to suppress racemization. |
| HBTU | - | DIPEA | 1 - 5% | Common and efficient, but can be outperformed by newer reagents. |
| HATU | - | Collidine | < 2% | Highly efficient, fast reaction rates, and low epimerization, especially with hindered bases. |
| COMU | - | DIPEA/NMM | < 1% | Excellent solubility and high reactivity with very low epimerization rates. |
Data compiled from general peptide synthesis literature; actual percentages can vary significantly based on the specific amino acid sequence, temperature, and other reaction conditions.
Key Experimental Protocol: Representative Peptide Coupling on Solid Phase
This protocol describes a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using HATU, a reagent known for suppressing epimerization. This method is suitable for steps in the solid-phase synthesis of the this compound linear precursor.
Materials:
-
Peptide-resin (e.g., Fmoc-deprotected linear intermediate on 4-sulfamylbutyryl AM resin)
-
Fmoc-L-Amino Acid (3.0 eq.)
-
HATU (2.9 eq.)
-
2,4,6-Collidine (6.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Piperidine (20% in DMF) for Fmoc deprotection
-
Reagents for monitoring (e.g., TNBS or Ninhydrin test kits)
Workflow Diagram:
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in the reaction solvent (DMF or DCM) for 30 minutes in a suitable peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (x5), DCM (x3), and Methanol (x3) to remove residual piperidine and by-products.
-
Coupling Solution Preparation: In a separate flask, dissolve the Fmoc-amino acid (3.0 eq.) and HATU (2.9 eq.) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Activation: Add 2,4,6-collidine (6.0 eq.) to the cooled coupling solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the drained resin. Gently agitate the mixture at 0°C for 2-4 hours. The temperature should be carefully maintained throughout this period.
-
Post-Coupling Wash: Drain the reaction vessel and wash the resin with DMF (x3) and DCM (x3).
-
Monitoring: Perform a qualitative test (e.g., Kaiser/Ninhydrin or TNBS test) to confirm the complete consumption of the free amine. If the test is positive, a second coupling may be necessary.
-
Next Cycle: If the coupling is complete, proceed to the next deprotection and coupling cycle.
References
Kahalalide F Cytotoxicity Assay: Technical Support Center
Welcome to the technical support center for Kahalalide F (KF) cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and offer solutions to variability in your results.
Frequently Asked Questions (FAQs)
Q1: What is Kahalalide F and what is its primary mechanism of action?
Kahalalide F is a naturally occurring depsipeptide of marine origin that has demonstrated potent antitumor activity.[1][2] Unlike many chemotherapeutic agents that induce apoptosis, KF's primary mechanism of action is the induction of oncosis, a form of necrotic cell death characterized by cellular swelling and plasma membrane rupture.[3][4][5] Key molecular events associated with KF-induced cytotoxicity include the disruption of lysosomal integrity, inhibition of the ErbB3/PI3K/Akt signaling pathway, and subsequent alteration of plasma membrane permeability.
Q2: Which cancer cell lines are most sensitive to Kahalalide F?
Kahalalide F has shown significant cytotoxic activity against a variety of solid tumor cell lines, particularly those of prostate, breast, colon, and liver cancer. Sensitivity to KF has been correlated with the expression levels of ErbB3. Notably, it is generally less potent against leukemia cell lines and non-tumorigenic cells, indicating a degree of selectivity for solid tumors.
Q3: How stable is Kahalalide F in experimental conditions?
The stability of Kahalalide F is pH-dependent. At 80°C, its half-life is approximately 1.1 hours at pH 0, 20 hours at pH 1, and 8.6 hours at pH 7. At room temperature (26°C) and a pH of 11, the half-life is about 1.7 hours. It is advisable to prepare fresh dilutions of KF for each experiment from a frozen stock solution to ensure consistent activity.
Troubleshooting Guide
Q4: My IC50 values for Kahalalide F are inconsistent between experiments. What are the potential causes and solutions?
Variability in IC50 values is a common challenge in cytotoxicity assays. Several factors can contribute to this issue:
-
Cell Density: The number of cells seeded per well can significantly impact the apparent cytotoxicity. Higher cell densities may require higher concentrations of KF to achieve the same effect.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. Ensure consistent cell seeding across all experiments.
-
-
Compound Stability and Solubility: As a lipophilic peptide, KF may have limited solubility in aqueous media and can be unstable under certain conditions.
-
Solution: Use a suitable solvent like DMSO for the initial stock solution, ensuring the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. Prepare fresh dilutions for each experiment and vortex thoroughly before adding to the cells.
-
-
Exposure Time: The cytotoxic effects of KF are rapid, with significant cell death observed even after short exposure times (e.g., 15-45 minutes).
-
Solution: Standardize the exposure time across all experiments. If you are comparing your results to published data, ensure your experimental conditions, including exposure time, are comparable.
-
-
Cell Line Authenticity and Passage Number: Cell line characteristics can change over time with increasing passage number, potentially altering their sensitivity to cytotoxic agents.
-
Solution: Use low-passage, authenticated cell lines for your experiments. Regularly check for mycoplasma contamination.
-
Q5: I am observing high background absorbance in my MTT assay. What could be the cause?
High background in an MTT assay can be caused by several factors, especially when working with natural products:
-
Direct Reduction of MTT: Some compounds can directly reduce the MTT reagent to formazan, leading to a false-positive signal for cell viability.
-
Solution: Include a "compound-only" control (wells with KF in media but no cells) to measure any direct MTT reduction by the compound. Subtract this background absorbance from your experimental values.
-
-
Precipitation of the Compound: If KF precipitates in the culture medium, it can scatter light and lead to artificially high absorbance readings.
-
Solution: Visually inspect the wells under a microscope for any precipitate. If precipitation is observed, consider adjusting the solvent or concentration.
-
-
Media Components: Phenol red in the culture medium can interfere with absorbance readings.
-
Solution: Use phenol red-free medium during the MTT incubation step.
-
Q6: The cytotoxic effect of Kahalalide F appears to decrease at higher concentrations in my dose-response curve. Why is this happening?
This "bell-shaped" dose-response curve can be due to the aggregation of the compound at higher concentrations. These aggregates can reduce the effective concentration of KF available to the cells, leading to a paradoxical decrease in cytotoxicity.
-
Solution: Visually inspect for precipitation at higher concentrations. If aggregation is suspected, you may need to adjust the solvent or use a different assay that is less susceptible to this artifact.
Quantitative Data Summary
The IC50 values for Kahalalide F can vary depending on the cell line and experimental conditions. The following table summarizes reported IC50 values from various studies.
| Cell Line | Cancer Type | Exposure Time | IC50 (µM) | Reference |
| PC3 | Prostate | 24 h | 0.07 | |
| DU145 | Prostate | 24 h | 0.28 | |
| LNCaP | Prostate | 24 h | 0.28 | |
| SKBR-3 | Breast | 24 h | 0.28 | |
| BT474 | Breast | 24 h | 0.28 | |
| MCF7 | Breast | 24 h | 0.28 | |
| PLC/PRF/5 | Liver | 72 h | 8.0 | |
| A549 | Lung | Not Specified | 2.5 µg/mL | Not Specified |
| HT29 | Colon | Not Specified | 0.25 µg/mL | Not Specified |
| LoVo | Colon | Not Specified | < 1.0 µg/mL | Not Specified |
| Non-tumor cells | Various | 24 h | 1.6 - 3.1 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic effect of Kahalalide F on adherent cancer cells.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Kahalalide F in complete culture medium from a stock solution in DMSO.
-
Remove the old medium from the cells and add 100 µL of the diluted KF solutions to the respective wells.
-
Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 2: LysoTracker Assay for Lysosomal Integrity
This protocol is for assessing the effect of Kahalalide F on lysosomal integrity in living cells.
-
Cell Seeding:
-
Seed cells on glass coverslips or in glass-bottom dishes suitable for fluorescence microscopy.
-
Allow cells to attach and grow to the desired confluency.
-
-
Compound Treatment:
-
Treat the cells with Kahalalide F at the desired concentration and for the desired time.
-
-
LysoTracker Staining:
-
Prepare a working solution of LysoTracker Green or Red (e.g., 50-75 nM) in pre-warmed culture medium.
-
Remove the medium from the cells and add the LysoTracker-containing medium.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Imaging:
-
Replace the loading solution with fresh pre-warmed medium.
-
Observe the cells using a fluorescence microscope with the appropriate filter set. A decrease in punctate lysosomal staining indicates a loss of lysosomal integrity.
-
Protocol 3: Flow Cytometry for Oncosis vs. Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This protocol helps to differentiate between oncosis and apoptosis induced by Kahalalide F.
-
Cell Preparation:
-
Seed and treat cells with Kahalalide F as for a standard cytotoxicity experiment.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately using a flow cytometer.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Oncotic/necrotic cells (due to rapid membrane rupture in oncosis, cells may become PI positive without significant Annexin V staining)
-
-
Visualizations
Caption: Kahalalide F-induced oncosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances and limitations in the application of kahalalides for the control of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kahalalide F, a new marine-derived compound, induces oncosis in human prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Technology evaluation: Kahalalide F, PharmaMar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Isolation Yield of Kahalalide A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kahalalide A, focusing on the challenges of low isolation yield from its natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isolation from natural sources challenging?
This compound is a cyclic depsipeptide of marine origin with antimycobacterial properties.[1] It is naturally found in the sea slug Elysia rufescens and its dietary green alga, Bryopsis sp.[2][3] The primary challenge in its isolation is the extremely low yield from these natural sources. The concentration of this compound in these organisms is very small, making the extraction and purification process inefficient and resource-intensive.
Q2: What are the typical yields of this compound from its natural sources?
The reported yields of this compound are consistently low and can vary between the mollusk and its algal food source. For instance, one study reported isolating 25 mg of this compound from 300 g of the mollusk Elysia rufescens (approximately 0.008% yield), while another isolation from 3 kg of the alga Bryopsis sp. yielded only 15 mg (approximately 0.0005% yield).[2] This variability and low abundance underscore the difficulty in obtaining substantial quantities for research and development.
Q3: Are there alternative methods to obtain this compound besides natural isolation?
Yes, due to the significant limitations of natural sourcing, chemical synthesis has emerged as a viable alternative. Specifically, solid-phase peptide synthesis (SPPS) has been successfully employed to produce this compound and its analogs.[1] This approach offers the advantage of producing larger quantities of the compound with high purity and allows for the creation of structural analogs for structure-activity relationship (SAR) studies. While the ultimate origin of kahalalides is thought to be microbial, direct fermentation-based production of this compound has not yet been established as a routine method.
Q4: What is the known biological activity of this compound?
This compound has demonstrated notable in vitro activity against M. tuberculosis, inhibiting 83% of its growth at a concentration of 12.5 µg/mL. Unlike some other members of the kahalalide family, such as Kahalalide F, it does not show significant cytotoxicity against various tumor cell lines, suggesting a selective antibacterial target.
Troubleshooting Guide: Isolation and Purification of this compound from Natural Sources
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low to no this compound detected in the crude extract. | 1. Incorrect species of Bryopsis or Elysia collected. 2. Seasonal or geographical variation in metabolite production. 3. Improper storage or handling of collected biomass leading to degradation. | 1. Ensure proper taxonomic identification of the source organism. 2. Collect samples from regions and during seasons where high production has been previously reported. 3. Immediately freeze or process the biomass after collection to prevent enzymatic degradation. |
| Poor separation during chromatographic steps. | 1. Inappropriate solvent system for silica gel chromatography. 2. Column overloading during HPLC. 3. Co-elution with other structurally similar kahalalides or lipids. | 1. Optimize the solvent gradient for flash chromatography. A common starting point is a stepwise gradient from non-polar (e.g., n-hexane) to polar (e.g., EtOAc/MeOH). 2. Reduce the amount of sample loaded onto the HPLC column. 3. Employ different stationary phases (e.g., amino-bonded columns) or different solvent systems to improve resolution. |
| Final product is a mixture of Kahalalides. | The natural source contains a complex mixture of related depsipeptides. | Perform multiple rounds of isocratic HPLC under different conditions to resolve the mixture. Final purity should be confirmed by high-resolution mass spectrometry and NMR. |
| Degradation of the final product. | This compound, being a depsipeptide, can be susceptible to hydrolysis. | Store the purified compound in a dry, cool, and dark environment. For long-term storage, lyophilize the sample and store it at -20°C or below. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound from Bryopsis sp.
-
Biomass Preparation: Freshly collected Bryopsis sp. (3 kg) is thoroughly washed with seawater to remove debris and then extracted with ethanol at room temperature.
-
Solvent Extraction: The ethanol extract is concentrated under reduced pressure. The resulting aqueous suspension is then partitioned against a non-polar solvent like hexane to remove lipids. The methanolic phase, containing the peptides, is collected.
-
Silica Gel Flash Chromatography: The concentrated methanolic extract is subjected to silica gel flash chromatography. A stepwise gradient is employed, starting with n-hexane, followed by increasing proportions of ethyl acetate (EtOAc), and then ethyl acetate/methanol (MeOH) mixtures. The fraction typically containing the depsipeptides is the EtOAc/MeOH (1:1) fraction.
Protocol 2: HPLC Purification of this compound
-
Primary HPLC Separation: The enriched fraction from the silica gel column is further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Gradient Elution: A common mobile phase consists of a gradient of acetonitrile (MeCN) and water, both containing 0.1% trifluoroacetic acid (TFA). The gradient can range from 30% MeCN to 55% MeCN.
-
Isocratic Polishing: Fractions containing this compound are then subjected to a final purification step using isocratic HPLC with an appropriate MeCN/water/TFA mixture to yield the pure compound.
Alternative Production Strategy: Solid-Phase Synthesis
Given the low natural abundance, solid-phase peptide synthesis (SPPS) provides a reliable method for obtaining this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
Biological Context: Signaling Pathway of the Kahalalide Family
While the specific signaling pathway for this compound's antimycobacterial action is not fully elucidated, its more studied relative, Kahalalide F, provides insight into how this family of compounds can interact with cellular machinery. Kahalalide F has been shown to induce oncosis-like cell death in cancer cells and uniquely targets lysosomes. A key mechanism of action for Kahalalide F is the inhibition of the ErbB3 (HER3) receptor, which subsequently downregulates the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.
Caption: Inhibition of the ErbB3/PI3K/Akt pathway by Kahalalide F.
References
Technical Support Center: Refining HPLC Purification Methods for Kahalalide A Isomers
Welcome to the technical support center for the HPLC purification of Kahalalide A and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the HPLC purification of this compound isomers.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between this compound isomers | Inadequate Selectivity: The stationary phase and mobile phase combination is not providing sufficient differential interaction with the isomers. | 1. Column Selection: If using a standard C18 column, consider switching to a phenyl-hexyl column. The phenyl rings can provide alternative selectivity through π-π interactions with the aromatic residues in this compound. 2. Mobile Phase Modifier: If using Trifluoroacetic Acid (TFA), try switching to formic acid. While TFA is a strong ion-pairing agent that can improve peak shape for peptides, formic acid can sometimes offer different selectivity for closely related isomers and is more compatible with mass spectrometry. 3. Optimize Gradient: A shallow gradient is crucial for separating closely eluting isomers. Decrease the gradient slope across the elution range of the isomers (e.g., reduce from a 1% per minute change in organic solvent to a 0.2-0.5% per minute change). |
| Suboptimal Temperature: Temperature can affect the selectivity of the separation. | Experiment with different column temperatures. An increase in temperature can sometimes improve resolution by altering the interaction kinetics between the isomers and the stationary phase. Try a range from ambient temperature up to 40-50°C in increments of 5°C. | |
| Peak Tailing | Secondary Interactions: Residual silanols on the silica-based stationary phase can interact with basic residues in this compound, causing peak tailing. | 1. Increase Ion-Pairing Agent Concentration: If using TFA, a slight increase in concentration (e.g., from 0.1% to 0.15%) can help to better mask the silanol groups. 2. Mobile Phase pH: Ensure the mobile phase pH is low enough (typically around 2-3 with TFA or formic acid) to keep the analytes protonated and minimize interactions with silanols. |
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce the sample concentration or injection volume. | |
| Column Contamination: Buildup of contaminants on the column frit or at the head of the column. | 1. Use a Guard Column: A guard column with the same stationary phase will protect the analytical column. 2. Column Washing: Implement a robust column washing procedure after each run or batch of samples. | |
| Inconsistent Retention Times | Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time. | Ensure accurate and consistent preparation of the mobile phase, especially the concentration of the organic solvent and the acidic additive. Premixing the mobile phase can improve consistency. |
| Column Equilibration: Insufficient equilibration time between runs. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is recommended. | |
| Temperature Fluctuations: Variations in ambient temperature can affect retention times. | Use a column oven to maintain a constant temperature. | |
| Low Recovery/No Peaks | Poor Solubility: this compound may not be fully dissolved in the injection solvent. | Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition. If a stronger solvent is needed for solubility, inject the smallest possible volume. |
| Adsorption to Vials or Tubing: Peptides can sometimes adsorb to glass or plastic surfaces. | Use low-adsorption vials and consider adding a small amount of organic solvent to the sample diluent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC method for this compound isomer separation?
A good starting point is to use a reversed-phase C18 column with a water/acetonitrile gradient and 0.1% Trifluoroacetic Acid (TFA) as a mobile phase additive. A shallow gradient is recommended to maximize the separation of closely eluting isomers.
Q2: How can I improve the resolution between diastereomers of this compound?
Separating diastereomers can be challenging. Here are a few strategies:
-
Optimize Selectivity: As mentioned in the troubleshooting guide, changing the stationary phase (e.g., to a phenyl-hexyl column) or the mobile phase additive (e.g., to formic acid) can alter the selectivity of the separation.
-
Shallow Gradient: Employ a very shallow gradient over the elution window of the isomers. This increases the interaction time with the stationary phase and can enhance resolution.
-
Temperature Optimization: Systematically evaluate the effect of column temperature on the separation.
Q3: My peaks for this compound are broad. What can I do?
Broad peaks can be caused by several factors. Refer to the "Peak Tailing" section in the troubleshooting guide. Additionally, ensure your HPLC system is optimized to minimize extra-column band broadening by using tubing with a small internal diameter and keeping connection lengths as short as possible.
Q4: Is a chiral column necessary to separate this compound isomers?
For separating diastereomers, a chiral column is not always necessary, and separation can often be achieved on achiral reversed-phase columns by optimizing the method parameters. However, if you are attempting to separate enantiomers, a chiral stationary phase will be required.
Q5: How does the choice of acidic modifier (TFA vs. formic acid) affect the separation?
TFA is a strong ion-pairing agent that can improve peak shape and retention for peptides on reversed-phase columns. However, it can sometimes mask the subtle differences between isomers. Formic acid is a weaker acid and may provide different selectivity, potentially improving the resolution of closely related isomers. A key advantage of formic acid is its compatibility with mass spectrometry, as it causes less ion suppression than TFA.
Experimental Protocols
General Reversed-Phase HPLC Protocol for this compound Purification
This protocol is a starting point and may require optimization for your specific sample and isomer profile.
HPLC System: A standard preparative or semi-preparative HPLC system with a gradient pump, UV detector, and fraction collector.
Column:
-
Initial Screening: C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size, 250 x 10 mm).
-
Alternative for Improved Selectivity: Phenyl-hexyl reversed-phase column with similar specifications.
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
Gradient Program (Illustrative Example):
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 30 | 4.0 |
| 5 | 30 | 4.0 |
| 35 | 60 | 4.0 |
| 40 | 90 | 4.0 |
| 45 | 90 | 4.0 |
| 46 | 30 | 4.0 |
| 55 | 30 | 4.0 |
Detection: UV at 220 nm.
Sample Preparation: Dissolve the crude this compound sample in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a mixture of Mobile Phase A and B). Filter the sample through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (30% B) for at least 10-15 column volumes.
-
Inject the prepared sample.
-
Run the gradient program as specified.
-
Collect fractions based on the UV chromatogram, focusing on the peaks corresponding to the this compound isomers.
-
Analyze the collected fractions by analytical HPLC or other appropriate methods to determine purity and identify the isomers.
Visualizations
Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic Kahalalide F
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of synthetic Kahalalide F (KF). Our goal is to ensure the consistency and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Kahalalide F and why is its synthetic consistency important?
A1: Kahalalide F (KF) is a complex, cyclic depsipeptide of marine origin that has demonstrated potent antitumor activity.[1] It is currently produced via chemical synthesis for research and clinical investigations.[1] The biological activity of KF is highly dependent on its specific three-dimensional structure, including its stereochemistry and cyclic nature.[2] Therefore, even minor variations between synthetic batches can significantly impact its efficacy and the reproducibility of experimental results.[2]
Q2: What are the most common types of impurities found in synthetic Kahalalide F?
A2: Impurities in synthetic peptides like Kahalalide F can be categorized as process-related or degradation products.[3] Process-related impurities may include deletion or truncated sequences, products of incomplete deprotection, or diastereomers resulting from racemization during synthesis. Given the complex structure of KF, which includes sterically hindered amino acids, a didehydroamino acid, and a hydrophobic sequence, incomplete reactions are a significant concern. Degradation products can also arise, with a key example being Kahalalide G, the linear, inactive form of KF that results from the hydrolysis of the ester bond essential for its cyclic structure.
Q3: How can I assess the purity and integrity of my synthetic Kahalalide F batch?
A3: The standard methods for evaluating the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). RP-HPLC can separate the main peptide from most impurities, allowing for quantification of purity. MS is crucial for confirming the molecular weight of the peptide, which helps in identifying potential impurities such as deletion sequences or modifications. For a complex molecule like KF, high-resolution mass spectrometry and potentially NMR spectroscopy may be necessary for detailed structural confirmation.
Q4: What is a typical acceptable purity level for synthetic Kahalalide F for in vitro and in vivo studies?
A4: The required purity level depends on the specific application. For initial in vitro assays, a purity of >90% may be acceptable. However, for sensitive cell-based assays, in vivo studies, or drug development applications, a purity of ≥95% or even ≥98% is highly recommended to minimize off-target effects and ensure data reliability.
Troubleshooting Guides
Issue 1: Reduced or Inconsistent Biological Activity in Cell-Based Assays
Q: My latest batch of synthetic Kahalalide F shows significantly lower cytotoxicity compared to previous batches. What could be the cause and how can I troubleshoot this?
A: Cause and Troubleshooting:
Reduced biological activity is often linked to impurities that are either inactive or interfere with the action of the active compound. For Kahalalide F, two critical impurities are diastereomers and the linearized form, Kahalalide G.
Troubleshooting Steps:
-
Verify Purity and Integrity:
-
Re-analyze by HPLC and MS: Compare the HPLC chromatogram and mass spectrum of the current batch with those of a previous, effective batch. Look for new or larger impurity peaks.
-
Check for Linearized KF (Kahalalide G): In the mass spectrum, look for a peak corresponding to the molecular weight of KF + 18 Da (due to the addition of a water molecule upon hydrolysis of the ester bond).
-
Assess for Diastereomers: If you have access to chiral chromatography, this can be used to separate and identify diastereomers. The biological activity of KF is highly sensitive to the stereochemistry at its valine residues.
-
-
Assess Solubility:
-
Confirm Complete Dissolution: Poorly soluble peptide can lead to an overestimation of the concentration of the active compound in solution. Ensure the peptide is fully dissolved before use.
-
Follow Recommended Solubilization Protocol: Due to its hydrophobicity, dissolving Kahalalide F may require specific solvents. Refer to the supplier's instructions or the experimental protocol below.
-
Issue 2: Unexpected Peaks in HPLC Analysis
Q: My HPLC analysis of a new batch of Kahalalide F shows several unexpected peaks that were not present in the reference standard. How can I identify these and what should I do?
A: Cause and Troubleshooting:
Unexpected peaks in an HPLC chromatogram represent impurities from the synthesis or degradation. Identifying these is key to understanding the potential impact on your experiments.
Troubleshooting Steps:
-
Characterize the Impurities by Mass Spectrometry:
-
Couple the HPLC system to a mass spectrometer (LC-MS) to determine the molecular weights of the species corresponding to the unexpected peaks.
-
Deletion Sequences: A mass difference corresponding to a specific amino acid residue suggests a deletion sequence.
-
Truncated Sequences: Peaks with lower molecular weights may represent truncated forms of the peptide.
-
Protecting Group Adducts: A mass increase corresponding to a known protecting group (e.g., Boc, Fmoc) indicates incomplete deprotection during synthesis.
-
-
Evaluate the Impact on Your Assay:
-
If the impurities are minor (<5% total), and your assay is not highly sensitive, the batch may still be usable for preliminary experiments.
-
If the impurities are significant or if you are conducting sensitive experiments, it is advisable to request a higher purity batch from the supplier or consider re-purification if feasible.
-
Data Presentation
Table 1: Common Impurities in Synthetic Kahalalide F and Their Identification
| Impurity Type | Common Cause | Identification Method | Potential Impact on Activity |
| Deletion/Truncated Sequences | Incomplete coupling or deprotection during SPPS | LC-MS (mass difference corresponding to one or more amino acid residues) | Likely reduced or no activity |
| Diastereomers | Racemization during amino acid activation/coupling | Chiral Chromatography, NMR | Significantly diminished biological activity |
| Kahalalide G (Linear Form) | Hydrolysis of the internal ester bond (degradation) | LC-MS (mass increase of 18 Da) | Inactive |
| Incomplete Deprotection | Inefficient removal of protecting groups from amino acid side chains | LC-MS (mass increase corresponding to the protecting group) | Altered conformation and likely reduced activity |
| Oxidation Products | Oxidation of susceptible amino acid residues | LC-MS (e.g., +16 Da for methionine oxidation) | Variable, but often reduced activity |
Table 2: In Vitro Cytotoxicity of Kahalalide F in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC3 | Prostate | 0.07 | |
| DU145 | Prostate | 0.28 | |
| LNCaP | Prostate | 0.28 | |
| SKBR3 | Breast | 0.28 | |
| BT474 | Breast | 0.28 | |
| MCF7 | Breast | 0.28 | |
| A549 | Lung | 2.5 µg/ml | |
| HT29 | Colon | 0.25 µg/ml |
Experimental Protocols
Protocol 1: Quality Control Analysis of Synthetic Kahalalide F by RP-HPLC-MS
-
Sample Preparation:
-
Prepare a stock solution of the synthetic Kahalalide F batch in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 50-100 µg/mL with the initial mobile phase composition.
-
-
HPLC Conditions (General Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 70% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range appropriate for the expected molecular weight of Kahalalide F and potential impurities (e.g., 500-2000 m/z).
-
-
Data Analysis:
-
Integrate the peak areas in the HPLC chromatogram to determine the purity percentage of the main peak.
-
Analyze the mass spectrum of the main peak to confirm the correct molecular weight of Kahalalide F.
-
Analyze the mass spectra of any significant impurity peaks to identify their nature.
-
Protocol 2: Solubilization of Synthetic Kahalalide F for Biological Assays
-
Initial Dissolution:
-
Due to the hydrophobic nature of Kahalalide F, it is recommended to first dissolve the lyophilized peptide in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
-
Dilution into Aqueous Buffer:
-
For cell-based assays, the organic stock solution should be serially diluted to the final working concentration in the appropriate cell culture medium or aqueous buffer.
-
It is crucial to add the stock solution to the aqueous buffer while vortexing to prevent precipitation.
-
The final concentration of the organic solvent in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Visualizations
Caption: Troubleshooting workflow for synthetic Kahalalide F.
Caption: Simplified signaling pathway of Kahalalide F.
References
troubleshooting poor cell permeability of Kahalalide A
Kahalalide A Technical Support Center
Welcome to the technical support center for this compound (also referred to as Kahalalide F in much of the literature). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the experimental use of this potent cyclic depsipeptide.
Troubleshooting Guide: Poor Cell Permeability
This guide addresses one of the most common challenges encountered when working with this compound and similar macrocyclic peptides: achieving effective concentrations within the cell.
Q1: My in vitro cell-based assays show significantly lower efficacy for this compound than expected from cell-free or published data. Could this be a permeability issue?
A1: Yes, this is a strong possibility. This compound, like many large cyclic peptides, can face challenges crossing the cell membrane to reach its intracellular targets. A large discrepancy between cell-free assay results and cell-based cytotoxicity (IC50 values) often points to poor cell permeability. While Kahalalide F has shown potent cytotoxic activity in the submicromolar range against various cancer cell lines, this efficacy can be cell-line dependent, partly due to differences in membrane composition and permeability[1][2][3].
Initial Diagnostic Steps:
-
Confirm Compound Integrity: Ensure the lyophilized compound and reconstituted solutions are stable and have not degraded. Kahalalide F has a stable lyophilized formulation, but stability can be affected by excipients like polysorbate 80 concentrations[1][4].
-
Review Published Data: Compare your results with published IC50 values for your specific cell line, if available. Note that sensitivity varies; for instance, hormone-independent prostate cancer cells have been found to be particularly sensitive.
-
Perform a Time-Course Experiment: The action of Kahalalide F can be rapid. In PC3 cells, a 45-minute exposure was nearly as effective as a 24-hour incubation. If your assay has a very short endpoint, you may not be allowing sufficient time for cellular uptake.
-
Conduct a Permeability Assay: Directly measure the permeability using a standard in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell monolayer assay.
Q2: How can I directly assess the cell permeability of my this compound sample?
A2: The two most common methods are the PAMPA and Caco-2 assays. They model different aspects of permeability.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that models passive, transcellular diffusion across an artificial lipid membrane. It is high-throughput and useful for ranking compounds based on their ability to passively cross a membrane, but it does not account for active transport or paracellular (between-cell) routes.
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which resemble the intestinal epithelium. It is considered a more biologically relevant model as it includes active transport mechanisms (like P-gp efflux) and paracellular pathways. An efflux ratio greater than 2 suggests the compound is actively pumped out of the cell, which could be a major reason for poor intracellular accumulation.
The diagram below outlines a workflow for diagnosing and addressing permeability issues.
Q3: My permeability assay confirms low uptake. What are my options to improve the cellular delivery of this compound?
A3: There are two primary strategies to enhance the permeability of cyclic peptides: formulation-based approaches and chemical modification.
-
Formulation-Based Strategies: These methods encapsulate or complex the peptide to facilitate its entry into the cell without altering its chemical structure.
-
Liposomal Formulations: Encapsulating this compound in liposomes can improve its solubility and facilitate membrane fusion.
-
Nanoparticle Conjugation: Conjugating this compound to gold nanoparticles has been shown to enhance its in vitro antitumor activity, potentially by aiding its penetration and targeting to lysosomes.
-
Use of Permeation Enhancers: Formulations for clinical trials have included excipients like Polysorbate 80 and Cremophor EL to improve solubility and stability, which can also influence bioavailability.
-
-
Chemical Modification Strategies: These approaches involve synthesizing analogues of this compound with properties more favorable for passive diffusion. While powerful, this requires medicinal chemistry expertise. Common strategies for cyclic peptides include:
-
N-methylation: Replacing N-H bonds with N-CH3 groups can reduce the number of hydrogen bond donors and increase lipophilicity, which often improves permeability.
-
D-Amino Acid Substitution: Strategically replacing L-amino acids with their D-isomers can alter the peptide's conformation to favor one that shields polar groups, enhancing permeability.
-
Alkylated Amino Acids: Incorporating more lipophilic, alkylated amino acid residues can improve passive diffusion.
-
Frequently Asked Questions (FAQs)
Q: What is the known mechanism of action for this compound (Kahalalide F)?
A: Kahalalide F has a unique mechanism of action that distinguishes it from many other anticancer agents. It primarily induces oncosis, a type of necrotic cell death characterized by cell swelling, vacuolization, and plasma membrane rupture. It does not typically induce apoptosis. Key molecular events associated with its activity include:
-
Lysosomal Disruption: It targets and alters the permeability of lysosomal membranes.
-
Membrane Permeabilization: It rapidly disrupts the plasma membrane, leading to ATP depletion and loss of cell integrity.
-
Inhibition of ErbB3/HER3 Signaling: It can downregulate the ErbB3 receptor and inhibit the PI3K/Akt signaling pathway.
The diagram below illustrates the proposed mechanism of action.
Q: What are typical IC50 values for this compound?
A: IC50 values are highly dependent on the cell line. Published data shows a potent cytotoxic effect against various cancer cells, while non-tumor cells are significantly less sensitive.
| Cell Line Category | Cell Line Examples | IC50 Range (µM) | Reference(s) |
| Prostate Cancer | PC3, DU145, LNCaP | 0.07 - 0.28 | |
| Breast Cancer | SKBR3, BT474, MCF7 | ~0.28 | |
| Hepatoma | HepG2, PLC/PRF/5C | 0.25 - 5.0 | |
| Non-Tumor Cells | MCF10A, HUVEC, IMR90 | 1.6 - 3.1 |
Q: Are there established clinical formulations for this compound?
A: Yes, formulations have been developed for clinical trials. A stable lyophilized formulation consists of 150 µg of Kahalalide F with 3 mg of polysorbate 80, 3 mg of citric acid, and 150 mg of sucrose. Another study describes a lyophilized product containing 100 µg of Kahalalide F, 100 mg sucrose, 2.1 mg citric acid monohydrate, and 2 mg polysorbate 80, designed to be reconstituted with a vehicle containing Cremophor EL and ethanol. These formulations are designed for intravenous infusion.
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for assessing the passive permeability of this compound.
-
Objective: To determine the apparent permeability coefficient (Papp) of a compound based on its passive diffusion through a lipid-infused artificial membrane.
-
Materials:
-
96-well PAMPA filter plate (Donor plate) and acceptor plate.
-
Lecithin/dodecane solution (or other suitable lipid solution).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution in DMSO.
-
LC-MS/MS for analysis.
-
-
Procedure:
-
Prepare Membrane: Gently add ~5 µL of the lipid solution to the membrane of each well in the donor plate.
-
Prepare Solutions:
-
Donor Solution: Dilute this compound stock solution in PBS (final DMSO concentration typically <1%) to a final concentration of ~10-100 µM.
-
Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of fresh PBS.
-
-
Assemble and Incubate: Place the donor plate into the acceptor plate. Incubate the assembly at room temperature for 5 to 16 hours in a humidified chamber to prevent evaporation.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Quantify the concentration of this compound in both donor and acceptor samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for concentrations, volumes, incubation time, and membrane surface area.
-
2. Caco-2 Permeability Assay
This protocol outlines the key steps for assessing permeability across a biological monolayer, which includes both passive and active transport.
-
Objective: To determine the bidirectional permeability (apical-to-basolateral and basolateral-to-apical) of this compound across a confluent monolayer of Caco-2 cells.
-
Materials:
-
Caco-2 cells.
-
Transwell inserts (e.g., 24-well format).
-
Cell culture medium and reagents.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution).
-
This compound stock solution.
-
LC-MS/MS for analysis.
-
-
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for ~21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a predetermined threshold (e.g., ≥200 Ω·cm²).
-
Equilibration: Wash the monolayers with pre-warmed transport buffer and equilibrate at 37°C for ~30 minutes.
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Add this compound-containing transport buffer to the apical (upper) compartment.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from the basolateral compartment for analysis.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Perform the reverse experiment by adding the compound to the basolateral compartment and sampling from the apical compartment. This is crucial for determining the efflux ratio.
-
-
Analysis and Calculation: Quantify the compound concentration in the collected samples by LC-MS/MS. Calculate the Papp for both directions. The efflux ratio is calculated as Papp(B→A) / Papp(A→B).
-
References
- 1. Technology evaluation: Kahalalide F, PharmaMar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The mechanism of action of Kahalalide F: variable cell permeability in human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a lyophilized parenteral pharmaceutical formulation of the investigational polypeptide marine anticancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Resolution Mass Spectrometry of Kahalalide F
Welcome to the technical support center for the mass spectrometric analysis of Kahalalide F. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the resolution and quality of their mass spectrometry data for this complex cyclic depsipeptide.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of Kahalalide F. The guides are in a question-and-answer format to help you quickly identify and resolve specific problems.
Issue 1: Poor Resolution and Broad Peaks
Question: My mass spectra for Kahalalide F show poor resolution, and the peaks are broad. What are the potential causes and how can I fix this?
Answer: Poor resolution and broad peaks for Kahalalide F can stem from several factors related to both the liquid chromatography (LC) and mass spectrometry (MS) conditions.
Troubleshooting Steps:
-
LC Method Optimization:
-
Mobile Phase: The use of trifluoroacetic acid (TFA) in the mobile phase can suppress the signal of peptides in electrospray ionization. An alternative is to use a basic mobile phase, such as acetonitrile and 10 mM ammonium acetate in water, with a stationary phase that is stable under basic conditions.[1]
-
Column Choice: A C18 column is commonly used for the separation of Kahalalide F.[1] Ensure the column is not overloaded, which can lead to peak broadening.
-
Flow Rate: A lower flow rate (e.g., 0.20 mL/min) can improve separation efficiency and, consequently, peak shape.[1]
-
-
MS Instrument Settings:
-
Calibration: Ensure the mass spectrometer is properly calibrated across the mass range of interest. Regular calibration is crucial for maintaining mass accuracy and resolution.
-
Resolution Setting: For high-resolution instruments like an Orbitrap, ensure you are using an adequate resolution setting (e.g., >70,000 FWHM at m/z 200) to resolve the isotopic peaks of a large molecule like Kahalalide F.
-
-
Sample Preparation:
-
Purity: Impurities in the sample can interfere with the ionization process and lead to poor peak shape. Ensure your sample is adequately purified, for example, by using solid-phase extraction (SPE).
-
Issue 2: Low Signal Intensity or No Peak Detected
Question: I am observing very low signal intensity for Kahalalide F, or no peak at all. What should I check?
Answer: Low or no signal for Kahalalide F can be due to issues with sample preparation, the LC-MS interface, or the mass spectrometer itself.
Troubleshooting Steps:
-
Sample Preparation and Handling:
-
Concentration: Ensure the sample concentration is within the detection limits of your instrument.
-
Adduct Formation: Kahalalide F can form various adducts (e.g., [M+H]+, [M+Na]+, [M+NH4]+). If you are targeting a specific adduct in your analysis, ensure your mobile phase conditions favor its formation. For example, using an ammonium acetate buffer will promote the formation of the [M+NH4]+ adduct.
-
Sample Stability: Kahalalide F may degrade under certain conditions. Ensure proper storage and handling of your samples.
-
-
LC-MS Interface (Ion Source):
-
Ionization Mode: Positive ion electrospray ionization (ESI) is typically used for Kahalalide F analysis.
-
Source Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to maximize the ionization efficiency of Kahalalide F. These parameters can be compound-specific.
-
-
Mass Spectrometer:
-
Detector Functionality: Verify that the detector is functioning correctly.
-
Mass Range: Ensure the mass spectrometer is scanning over the correct m/z range to detect Kahalalide F and its potential adducts.
-
Issue 3: Complex Spectra with Multiple Adducts and In-Source Fragments
Question: My mass spectrum for Kahalalide F is very complex, with multiple adducts and potential in-source fragments. How can I simplify the spectrum and improve resolution?
Answer: The complexity of Kahalalide F spectra is a common challenge due to its large size and multiple potential sites for adduct formation and fragmentation.
Troubleshooting Steps:
-
Control Adduct Formation:
-
Mobile Phase Additives: To promote the formation of a specific adduct and simplify the spectrum, you can add a low concentration of the corresponding salt to your mobile phase. For example, adding a small amount of sodium acetate can enhance the [M+Na]+ signal.
-
Sample Clean-up: Thoroughly desalt your sample during preparation to reduce the presence of various cations that can form adducts.
-
-
Minimize In-Source Fragmentation:
-
Source Conditions: In-source fragmentation can occur if the ion source conditions are too harsh. Reduce the capillary voltage and cone/orifice voltage to minimize unwanted fragmentation.
-
Collision Energy: If you are performing MS/MS, optimize the collision energy to obtain informative fragment ions without excessive fragmentation. For a large cyclic peptide like Kahalalide F, a stepped collision energy approach may be beneficial.
-
-
High-Resolution Mass Spectrometry:
-
Utilize High Resolution: A high-resolution mass spectrometer is essential to distinguish between different adducts and fragments that may have very similar m/z values.
-
Data Analysis Software: Use advanced data analysis software to help de-convolute complex spectra and identify different species.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended LC-MS/MS method for quantitative analysis of Kahalalide F?
A1: A validated method for the quantification of Kahalalide F in human plasma utilizes a Zorbax Extend C18 column with a mobile phase of acetonitrile and 10 mM ammonium acetate in water (85:15, v/v) at a flow rate of 0.20 mL/min.[1] Detection is performed using positive ion electrospray tandem mass spectrometry.[1]
Q2: How can I improve the fragmentation of Kahalalide F for structural elucidation?
A2: For cyclic depsipeptides like Kahalalide F, collision-induced dissociation (CID) can be optimized. The fragmentation of cationized species, such as [M+Li]+ or [M+Na]+, can lead to selective cleavage of the ester bonds and provide valuable sequence information. Experimenting with different cationizing agents and collision energies is recommended.
Q3: What are the expected adducts of Kahalalide F in ESI-MS?
A3: In positive ion ESI-MS, you can expect to observe protonated molecules ([M+H]+), as well as adducts with common cations present in the sample or mobile phase, such as sodium ([M+Na]+), potassium ([M+K]+), and ammonium ([M+NH4]+). The relative abundance of these adducts will depend on the sample matrix and mobile phase composition.
Q4: What type of sample preparation is recommended for Kahalalide F from biological matrices?
A4: Solid-phase extraction (SPE) using a C18 stationary phase is an effective method for extracting and cleaning up Kahalalide F from biological samples like plasma.
Data Presentation
Table 1: Recommended Starting Parameters for High-Resolution Mass Spectrometry of Kahalalide F
| Parameter | Instrument Type | Recommended Starting Value | Notes |
| Ionization Mode | Orbitrap, Q-TOF | Positive Electrospray Ionization (ESI) | Kahalalide F ionizes well in positive mode. |
| Capillary Voltage | Orbitrap, Q-TOF | 3.0 - 4.0 kV | Optimize for stable spray and maximum signal. |
| Source Temperature | Orbitrap, Q-TOF | 250 - 350 °C | Dependent on the specific instrument and LC flow rate. |
| Sheath and Aux Gas Flow | Orbitrap, Q-TOF | Instrument Dependent | Optimize for stable ionization and desolvation. |
| Full Scan Resolution | Orbitrap | 70,000 - 140,000 @ m/z 200 | Higher resolution is better for resolving isotopic patterns. |
| MS/MS Fragmentation | Orbitrap, Q-TOF | HCD or CID | Stepped collision energy (e.g., 20-50 eV) may be necessary. |
| MS/MS Resolution | Orbitrap | 17,500 - 35,000 @ m/z 200 | Higher resolution helps in accurate fragment ion identification. |
Note: These are general starting parameters and should be optimized for your specific instrument and experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Kahalalide F from Plasma
This protocol is adapted from the method described for the quantitative analysis of Kahalalide F in human plasma.
Materials:
-
C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Plasma sample containing Kahalalide F
-
Internal standard solution (if for quantitation)
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of water. Do not let the cartridge dry out.
-
Sample Loading: Load 500 µL of the plasma sample (pre-spiked with internal standard if necessary) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Elution: Elute Kahalalide F with 1 mL of methanol into a clean collection tube.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: High-Resolution LC-MS/MS Analysis of Kahalalide F
This protocol provides a starting point for the high-resolution analysis of Kahalalide F.
LC System:
-
Column: Zorbax Extend C18 (e.g., 150 x 2.1 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable percentage of B (e.g., 85%) and adjust as needed for optimal separation.
-
Flow Rate: 0.20 mL/min
-
Injection Volume: 5-10 µL
MS System (Orbitrap or Q-TOF):
-
Calibration: Calibrate the instrument according to the manufacturer's instructions to ensure high mass accuracy.
-
Method Setup:
-
Set the ionization source parameters as recommended in Table 1 .
-
Perform a full scan analysis over an appropriate m/z range (e.g., m/z 500-2000) to detect the precursor ions of Kahalalide F and its adducts.
-
Set up a data-dependent MS/MS experiment to trigger fragmentation on the most intense precursor ions.
-
Use a suitable collision energy (HCD or CID) to induce fragmentation. A stepped collision energy approach can be beneficial for large molecules.
-
-
Data Acquisition: Inject the prepared sample and acquire the data.
-
Data Analysis: Use the instrument's software to analyze the high-resolution full scan and MS/MS data to determine the elemental composition and identify fragment ions for structural confirmation.
Visualizations
Caption: Troubleshooting workflow for improving Kahalalide F mass spectrometry data.
Caption: Experimental workflow for Kahalalide F analysis by LC-MS/MS.
References
Technical Support Center: Method Refinement for Consistent Kahalalide A Bioactivity Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible bioactivity results with Kahalalide A.
Frequently Asked Questions (FAQs)
Q1: I am not observing any cytotoxic effects with this compound in my cancer cell lines. Is there a problem with my compound or experimental setup?
A1: This is a common point of confusion. Unlike the well-studied Kahalalide F, which exhibits broad cytotoxicity against various tumor cell lines, this compound is generally not cytotoxic.[1] Its primary reported bioactivity is against Mycobacterium tuberculosis, where it inhibits 83% of growth at a concentration of 12.5 µg/mL.[1] Therefore, a lack of cytotoxicity in cancer cell lines is an expected result and likely indicates your experimental setup is functioning correctly. If your research goal is to observe cytotoxicity, you may need to work with a different member of the Kahalalide family, such as Kahalalide F.
Q2: What is the known mechanism of action for this compound?
A2: The precise mechanism of action for this compound's antimycobacterial activity has not been fully elucidated. It is important to distinguish its activity from that of Kahalalide F, which is known to induce oncosis (a form of necrotic cell death) in cancer cells.[2] Kahalalide F's mechanism involves targeting lysosomes and potentially interfering with signaling pathways like the PI3K/Akt pathway via inhibition of ErbB3.[3] It is unlikely that this compound shares this exact mechanism, given its different biological target.
Q3: How should I dissolve and handle this compound to ensure its stability and activity?
A3: Like other lipophilic peptides, proper handling of this compound is crucial. While specific stability data for this compound is limited, information from the closely related Kahalalide F can provide guidance.
-
Solubility: this compound is a hydrophobic molecule. For in vitro assays, it is typically dissolved in a small amount of a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is critical to keep the final DMSO concentration in your cell culture medium below 0.5% (v/v) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Storage: Store stock solutions of this compound at -20°C or -80°C to maintain stability. For Kahalalide F, stability in a biomatrix has been demonstrated for nine months at -20°C.[4]
-
pH Stability: Kahalalide F shows varying stability at different pH levels. At 80°C, its half-life is 1.1 hours at pH 0, 20 hours at pH 1, and 8.6 hours at pH 7. At 26°C, the half-life is 1.65 hours at pH 11. It is advisable to maintain this compound in neutral pH conditions (around 7.0-7.4) for experiments to ensure stability.
Q4: Are there any known structural features of this compound that are critical for its bioactivity?
A4: Yes, for the Kahalalide family in general, the cyclic depsipeptide structure is essential for bioactivity. The linear versions of these peptides, such as Kahalalide G (the linear form of Kahalalide F), are inactive. This suggests that the rigid, cyclic conformation is necessary for interaction with its biological target. For this compound, cleavage of the depsipeptide bond resulted in a loss of its antimycobacterial activity.
Troubleshooting Guides
Guide 1: Inconsistent Antimycobacterial Activity
If you are observing variable results in your antimycobacterial assays with this compound, consider the following:
| Potential Issue | Troubleshooting Steps |
| Compound Aggregation | At higher concentrations, lipophilic compounds can aggregate, reducing their effective concentration. Prepare fresh dilutions for each experiment and consider a brief sonication of the stock solution before preparing working dilutions. |
| Inconsistent Bacterial Growth | Ensure your Mycobacterium tuberculosis cultures are in a consistent growth phase for each experiment. Variations in bacterial density and metabolic activity can significantly impact assay results. |
| Media Components Interaction | Some components of the culture medium may interact with this compound. If possible, test the compound's activity in different recommended media for M. tuberculosis to rule out media-specific effects. |
| Assay Readout Variability | If using a colorimetric or fluorometric readout, ensure that the this compound solution itself does not interfere with the signal. Run controls with the compound in media without bacteria to check for background signal. |
Guide 2: Unexpected Cytotoxicity Observed
While this compound is generally not cytotoxic, if you observe unexpected cell death in your experiments, consider these possibilities:
| Potential Issue | Troubleshooting Steps |
| High Solvent Concentration | Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%). Always include a vehicle control. |
| Compound Impurity | If the this compound sample is not highly purified, contaminants could be responsible for the observed cytotoxicity. Verify the purity of your compound using analytical techniques like HPLC. |
| Cell Line Sensitivity | While unlikely based on current data, it is possible that a specific cell line may have a unique sensitivity to this compound. To confirm, test the compound on a different, unrelated cell line. |
| Assay Interference | Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., direct reduction of MTT reagent). If using a colorimetric assay, run a control with this compound in cell-free media to check for interference. |
Data Presentation
Table 1: Reported Bioactivity of this compound
| Assay Type | Organism/Cell Line | Result | Reference |
| Antimycobacterial Activity | Mycobacterium tuberculosis | 83% growth inhibition at 12.5 µg/mL | |
| Cytotoxicity | Various tumor cell lines | Not cytotoxic | |
| Antimalarial Activity | Plasmodium falciparum | Modest activity |
Table 2: Cytotoxicity Data for Kahalalide F (for comparison)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC3 | Prostate | 0.07 | |
| DU145 | Prostate | 0.28 | |
| LNCaP | Prostate | 0.28 | |
| SKBR3 | Breast | 0.28 | |
| BT474 | Breast | 0.28 | |
| MCF7 | Breast | 0.28 | |
| A549 | Lung | 2.5 µg/mL | |
| HT29 | Colon | 0.25 µg/mL | |
| LoVo | Colon | < 1.0 µg/mL |
Experimental Protocols
Detailed Methodology: MTT Cytotoxicity Assay
This protocol is a general guideline for assessing the cytotoxicity of compounds like Kahalalides and can be adapted for specific cell lines.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
Visualizations
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Postulated signaling pathway for Kahalalide F.
References
- 1. Solid-Phase Total Synthesis of this compound and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kahalalide F, a new marine-derived compound, induces oncosis in human prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Biology of Kahalalides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Activities of Kahalalide A and Kahalalide F
A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles of two marine-derived depsipeptides.
This guide provides a detailed comparison of the cytotoxic activities of Kahalalide A and Kahalalide F, two depsipeptides isolated from the marine mollusk Elysia rufescens and its algal diet, Bryopsis species. While Kahalalide F has been extensively studied and has entered clinical trials, data on the cytotoxic potency of this compound is notably scarce in publicly available scientific literature. This guide summarizes the existing quantitative data for Kahalalide F and addresses the current limitations in providing a direct, data-driven comparison with this compound.
Executive Summary
Data Presentation: Cytotoxic Activity of Kahalalide F
The cytotoxic activity of Kahalalide F has been evaluated across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| A549 | Non-Small Cell Lung Cancer | ~2.5 µg/mL | [1] |
| HT29 | Colon Carcinoma | ~0.25 µg/mL | [1] |
| LoVo | Colon Carcinoma | < 1.0 µg/mL | [1] |
| PC3 | Prostate Cancer | 0.07 | [2] |
| DU145 | Prostate Cancer | 0.28 | |
| LNCaP | Prostate Cancer | 0.28 | |
| SKBR-3 | Breast Cancer | 0.28 | |
| BT474 | Breast Cancer | 0.28 | |
| MCF7 | Breast Cancer | 0.28 | |
| HepG2 | Hepatocellular Carcinoma | 0.3 | |
| PLC/PRF/5 | Hepatocellular Carcinoma | 5.0 |
Note on this compound: While some studies mention that this compound exhibits cytotoxic activity, specific IC50 values against cancer cell lines were not found in the reviewed scientific literature. One study reported modest antimalarial activity for this compound against Plasmodium falciparum.
Mechanism of Action: A Divergence in Cellular Response
Kahalalide F induces a unique form of cell death termed oncosis, which is morphologically distinct from apoptosis. This process is characterized by cellular swelling, vacuolization, and eventual plasma membrane rupture. The primary intracellular target of Kahalalide F appears to be the lysosome. Furthermore, Kahalalide F has been shown to inhibit the PI3K/Akt signaling pathway and down-regulate the ErbB3 (HER3) receptor, a key player in cancer cell proliferation and survival.
This compound: The mechanism of action underlying the reported cytotoxic or other biological activities of this compound has not been elucidated in the reviewed literature.
Signaling Pathway and Experimental Workflow
To visualize the known signaling pathway affected by Kahalalide F and a typical experimental workflow for assessing cytotoxicity, the following diagrams are provided.
Experimental Protocols
The determination of cytotoxic activity, typically expressed as IC50 values, is commonly performed using colorimetric assays such as the MTT or Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or F) and a vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total cell biomass.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates several times with water to remove TCA and excess medium components.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.
-
Solubilization: Add a basic solution (e.g., 10 mM Tris base) to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Conclusion
Kahalalide F is a potent cytotoxic agent with a well-documented activity profile against a variety of solid tumor cell lines. Its unique mechanism of inducing oncosis and targeting the PI3K/Akt/ErbB3 pathway makes it a compound of significant interest for cancer drug development. While this compound is also reported to have cytotoxic properties, the lack of specific quantitative data in the current scientific literature prevents a direct comparison of its potency with Kahalalide F. Further research is required to fully characterize the cytotoxic potential and mechanism of action of this compound to enable a comprehensive comparative assessment.
References
A Comparative Guide to the Mechanisms of Action of Kahalalide A and Other Depsipeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of Kahalalide A and other prominent depsipeptides, including Kahalalide F, Didemnin B, and Apratoxin A. The information is supported by experimental data and detailed methodologies to assist in research and drug development efforts.
Overview of Depsipeptides in Oncology
Depsipeptides are a class of cyclic peptides containing at least one ester bond in addition to amide bonds.[1] Many of these compounds, often of marine origin, have demonstrated potent anticancer activities, with several advancing to clinical trials.[1][2] Their diverse mechanisms of action make them a compelling area of study for novel cancer therapeutics.[3] This guide focuses on comparing the well-studied Kahalalide F with its analogue this compound, and two other clinically relevant depsipeptides, Didemnin B and Apratoxin A.
Comparative Mechanism of Action
The depsipeptides discussed herein exhibit distinct mechanisms of cytotoxicity, targeting different cellular organelles and pathways.
Kahalalide F: Inducer of Oncosis via Lysosomal Disruption
Kahalalide F (KF) is one of the most extensively studied members of the kahalalide family.[4] Its primary mechanism of action is the induction of oncosis, a form of necrotic cell death, rather than apoptosis. This is characterized by cellular swelling, vacuolization, and eventual plasma membrane rupture.
The key molecular target of KF is the lysosome. Treatment with KF leads to a rapid loss of lysosomal membrane integrity. This disruption is thought to be a primary event leading to the subsequent cellular changes observed in oncosis. Additionally, some studies suggest that KF may interfere with signaling pathways such as EGFR, HER2/neu, and PI3K/AKT, although the direct targets within these pathways are not fully elucidated. KF has demonstrated potent cytotoxic activity against a range of solid tumor cell lines, including prostate, breast, and colon carcinomas.
This compound: Modest Bioactivity Compared to Kahalalide F
In contrast to the potent anticancer effects of Kahalalide F, this compound exhibits significantly less cytotoxicity against cancer cell lines. While structurally related, the biological activities of different kahalalides vary greatly. This compound has been reported to have modest antimalarial activity against Plasmodium falciparum and some antimicrobial properties. However, its mechanism of action in cancer cells is not well-defined due to its lower potency. Structure-activity relationship studies of the kahalalide family have indicated that the larger, more complex structure of Kahalalide F is crucial for its significant antitumor activity.
Didemnin B: Inhibitor of Protein and DNA Synthesis
Didemnin B was the first marine-derived compound to enter clinical trials as an anticancer agent. Its mechanism of action is fundamentally different from that of the kahalalides. Didemnin B primarily acts as a potent inhibitor of protein synthesis, which is closely correlated with the inhibition of cell growth. It also inhibits DNA synthesis, but to a lesser extent than protein synthesis, and has minimal effect on RNA synthesis. More recent studies suggest that Didemnin B induces apoptosis by activating caspases and prevents the function of eukaryotic elongation factor 2 (eEF-2), a key component in protein translation.
Apratoxin A: Blocker of Cotranslational Translocation
Apratoxin A is a potent cytotoxic depsipeptide that targets the secretory pathway. Its mechanism of action involves the direct inhibition of cotranslational translocation, the process by which newly synthesized proteins are imported into the endoplasmic reticulum (ER). The specific molecular target of Apratoxin A is the Sec61α subunit of the Sec61 protein translocation channel. By binding to the lateral gate of Sec61, Apratoxin A blocks the entry of nascent polypeptide chains into the ER. This leads to the depletion of essential secretory and membrane proteins, including many receptor tyrosine kinases that are crucial for cancer cell survival and proliferation, ultimately triggering cell death.
Quantitative Data Presentation
The following table summarizes the cytotoxic activities (IC50 values) of Kahalalide F, Didemnin B, and Apratoxin A against various human cancer cell lines. Data for this compound is not included due to its significantly lower and less frequently reported anticancer activity.
| Depsipeptide | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Kahalalide F | PC3 | Prostate | 0.07 | |
| DU145 | Prostate | 0.28 | ||
| LNCaP | Prostate | 0.28 | ||
| SKBR3 | Breast | 0.28 | ||
| BT474 | Breast | 0.28 | ||
| MCF7 | Breast | 0.28 | ||
| A549 | Lung | 2.5 (µg/mL) | ||
| HT29 | Colon | 0.25 (µg/mL) | ||
| LoVo | Colon | < 1.0 (µg/mL) | ||
| Didemnin B | L1210 | Leukemia | ~0.001 (µg/mL) | |
| B16 | Melanoma | LD50: 17.5 (ng/mL) | ||
| Apratoxin A | HCT116 | Colon | Low nM range | |
| A498 | Renal | Low nM range | ||
| Huh7 | Liver | Low nM range |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and assays across different studies.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for characterizing the mechanisms of action of these depsipeptides.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the depsipeptide of interest for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Assessment of Lysosomal Integrity
Using LysoTracker Dyes:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the depsipeptide (e.g., Kahalalide F) for the desired time.
-
Dye Loading: Incubate the cells with a lysosomotropic dye such as LysoTracker Green or Red at a final concentration of 50-100 nM for 30 minutes.
-
Washing: Wash the cells with fresh medium to remove excess dye.
-
Imaging: Immediately visualize the cells using fluorescence microscopy. A diffuse cytoplasmic staining, as opposed to punctate lysosomal staining, indicates a loss of lysosomal membrane integrity.
Protein Synthesis Inhibition Assay
-
Cell Culture and Treatment: Culture cells in the presence of the depsipeptide (e.g., Didemnin B) for a defined period.
-
Radiolabeling: Add a radiolabeled amino acid (e.g., [3H]-leucine) to the culture medium and incubate for a short period (e.g., 1-2 hours).
-
Cell Lysis and Precipitation: Lyse the cells and precipitate the proteins using an acid such as trichloroacetic acid (TCA).
-
Scintillation Counting: Collect the protein precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of incorporated radioactivity in treated cells to that in untreated control cells to determine the percentage of protein synthesis inhibition.
In Vitro Cotranslational Translocation Assay
-
In Vitro Transcription: Generate mRNA encoding a secretory protein from a linearized DNA template.
-
In Vitro Translation/Translocation Reaction: Set up a reaction containing rabbit reticulocyte lysate, [35S]-methionine, the transcribed mRNA, and canine pancreatic microsomes (a source of ER).
-
Inhibitor Addition: Add the depsipeptide of interest (e.g., Apratoxin A) to the reaction mixture.
-
Analysis of Products: Analyze the reaction products by SDS-PAGE and autoradiography. Successful translocation is indicated by the appearance of a glycosylated, higher molecular weight form of the protein that is protected from protease digestion. Inhibition of translocation will result in the accumulation of the non-glycosylated, lower molecular weight precursor protein.
Visualization of Signaling Pathways and Mechanisms
The following diagrams illustrate the distinct mechanisms of action of Kahalalide F, Didemnin B, and Apratoxin A.
Caption: Mechanism of Kahalalide F-induced oncosis.
Caption: Mechanism of Didemnin B-induced apoptosis.
Caption: Mechanism of Apratoxin A-induced cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Apratoxin Kills Cells by Direct Blockade of the Sec61 Protein Translocation Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Recent advances and limitations in the application of kahalalides for the control of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Kahalalide F: A Comparative Analysis of its Anticancer Properties in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer properties of Kahalalide F (KF), a marine-derived cyclic depsipeptide, against various cancer cell lines. The data presented herein is compiled from multiple studies to offer an objective overview of its efficacy, mechanism of action, and selectivity, with comparisons to other established anticancer agents.
Executive Summary
Kahalalide F has demonstrated potent cytotoxic activity against a broad range of cancer cell lines, including those derived from prostate, breast, lung, colon, and liver cancers. A key characteristic of KF is its unique mechanism of action, inducing a non-apoptotic form of cell death known as oncosis or necrosis. This is in contrast to many conventional chemotherapeutic agents that trigger apoptosis. Notably, Kahalalide F exhibits a degree of selectivity, showing significantly lower toxicity towards non-tumorigenic cell lines. Its anticancer effects are linked to the downregulation of the ErbB3 receptor and subsequent inhibition of the PI3K/Akt signaling pathway.
Data Presentation: Comparative Cytotoxicity of Kahalalide F
The following tables summarize the 50% inhibitory concentration (IC50) values of Kahalalide F in various cancer and non-cancer cell lines, providing a quantitative measure of its cytotoxic potency. For comparative purposes, IC50 values for the conventional chemotherapeutic agents Paclitaxel, Doxorubicin, and Cisplatin are included where available from the literature.
Table 1: IC50 Values of Kahalalide F in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate | 0.07 | [1][2] |
| DU145 | Prostate | 0.28 | [1][2] |
| LNCaP | Prostate | 0.28 | [1] |
| SKBR-3 | Breast | 0.28 | |
| BT474 | Breast | 0.28 | |
| MCF-7 | Breast | 0.28 | |
| HT29 | Colon | 0.25 (as µg/mL) | |
| LoVo | Colon | < 1.0 (as µg/mL) | |
| A549 | Lung | 2.5 (as µg/mL) | |
| NCI-H322M | Lung | 0.191 | |
| HepG2 | Liver | 0.25 | |
| PLC/PRF/5 | Liver | 8.0 |
Table 2: Comparative IC50 Values of Kahalalide F and Other Anticancer Agents
| Cell Line | Cancer Type | Kahalalide F (GI50, µM) | Paclitaxel (GI50, µM) | Doxorubicin (IC50, µM) | Cisplatin (IC50, µM) |
| DU-145 | Prostate | 0.123 | 0.003 | - | >200 |
| PC-3 | Prostate | - | - | 2.64 | 50.6 |
| MCF-7 | Breast | - | 0.004 | 2.5 | - |
| NCI-H322M | Lung | 0.191 | 0.004 | - | - |
| OVCAR-3 | Ovarian | 0.198 | 0.003 | - | - |
| HT29 | Colon | 0.171 | 0.003 | - | - |
| U251 | Glioblastoma | 0.193 | 0.003 | - | - |
| a panel of 23 human cancer cell lines | Various | Mean: 1.4 (range 0.1 - 8) | - | - | - |
Note: GI50 (50% growth inhibition) is a comparable metric to IC50. Data for different drugs are often from separate studies with varying experimental conditions; direct comparison should be made with caution.
Table 3: Cytotoxicity of Kahalalide F in Non-Tumor Cell Lines
| Cell Line | Origin | IC50 (µM) | Reference |
| MCF10A | Breast Epithelium | 1.6 - 3.1 | |
| HUVEC | Umbilical Vein Endothelium | 1.6 - 3.1 | |
| HMEC-1 | Microvascular Endothelium | 1.6 - 3.1 | |
| IMR90 | Lung Fibroblast | 1.6 - 3.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Kahalalide F and other test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Oncosis/Necrosis Assessment (Propidium Iodide Staining and Flow Cytometry)
This method distinguishes between live and dead cells based on membrane integrity.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with Kahalalide F at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Propidium Iodide (PI) Staining: Resuspend the cell pellet in 100 µL of flow cytometry staining buffer. Add 5-10 µL of PI staining solution (typically 10 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting the PI at 488 nm and detecting emission in the appropriate channel (e.g., FL-2 or FL-3, around 617 nm). Live cells will exclude the dye and show low fluorescence, while dead (oncotic/necrotic) cells with compromised membranes will be brightly fluorescent.
Lysosomal Integrity Assay (LysoTracker Staining)
This assay assesses changes in lysosomal membrane permeability, a key event in Kahalalide F-induced cell death.
-
Cell Culture and Treatment: Grow cells on glass coverslips or in appropriate imaging dishes and treat with Kahalalide F.
-
LysoTracker Staining: During the final 15-30 minutes of the drug treatment, add LysoTracker Green or Red to the culture medium at a final concentration of 50-100 nM.
-
Incubation: Incubate the cells at 37°C in the dark.
-
Imaging: Wash the cells with fresh, pre-warmed medium and immediately visualize them using a fluorescence microscope. A decrease in punctate lysosomal staining and an increase in diffuse cytoplasmic fluorescence indicate a loss of lysosomal integrity. For quantitative analysis, cells can be harvested, stained, and analyzed by flow cytometry.
Mandatory Visualizations
Kahalalide F Mechanism of Action
The following diagram illustrates the proposed signaling pathway affected by Kahalalide F, leading to oncotic cell death.
Caption: Proposed signaling pathway of Kahalalide F-induced oncosis.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps in determining the IC50 value of a compound.
Caption: Workflow for determining IC50 values using the MTT assay.
References
A Comparative Analysis of Kahalalide F and Cisplatin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of Kahalalide F, a novel marine-derived depsipeptide, and cisplatin, a cornerstone platinum-based chemotherapeutic agent. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate an informed understanding of their distinct mechanisms of action and efficacy against various cancer cell lines.
Introduction to the Compounds
Kahalalide F is a natural compound isolated from the sea slug Elysia rufescens, which has demonstrated potent antitumor activity. Its unique mechanism of action sets it apart from traditional cytotoxic agents. Cisplatin is one of the most widely used and effective chemotherapy drugs for the treatment of a variety of solid tumors, exerting its effect primarily through DNA damage.
Mechanism of Action: A Tale of Two Pathways
The cytotoxic effects of Kahalalide F and cisplatin are mediated by fundamentally different cellular pathways. Cisplatin induces the classical apoptosis pathway through DNA damage, while Kahalalide F triggers a non-apoptotic form of cell death known as oncosis or necrosis.
Kahalalide F: Inducing Oncosis
Kahalalide F's mechanism of action is distinguished by its ability to induce oncosis, a form of necrotic cell death, rather than apoptosis.[1][2] This process is characterized by cellular swelling, vacuolization, and eventual rupture of the plasma membrane.[3][4] Key features of Kahalalide F's mechanism include:
-
Lysosomal Targeting: It has been shown to target and damage lysosomes.[1]
-
Mitochondrial Dysfunction: Kahalalide F leads to a loss of mitochondrial membrane potential.
-
Membrane Permeability: It causes increased permeability of the cell membrane, leading to swelling and rupture.
-
Apoptosis Independence: The cell death induced by Kahalalide F is largely independent of caspases, the key enzymes in the apoptotic cascade. Furthermore, it does not typically result in the characteristic DNA laddering seen in apoptosis.
Cisplatin: Triggering Apoptosis via DNA Damage
Cisplatin's cytotoxicity is primarily mediated by its interaction with DNA to form adducts, which obstruct DNA replication and transcription. This DNA damage activates a cascade of signaling pathways that culminate in apoptosis. The key steps in cisplatin's mechanism are:
-
DNA Adduct Formation: Cisplatin forms intrastrand and interstrand crosslinks in DNA.
-
Signal Transduction: The DNA damage activates signaling pathways involving ATR, p53, and MAPK.
-
Apoptosis Induction: These signals ultimately lead to the activation of caspases and the execution of the apoptotic program. This involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for Kahalalide F and cisplatin in various cancer cell lines, providing a quantitative comparison of their cytotoxic potency. It is important to note that IC50 values for cisplatin can show significant variability between studies due to differences in experimental conditions.
| Cell Line | Cancer Type | Kahalalide F IC50 (µM) | Cisplatin IC50 (µM) | Exposure Time |
| Prostate Cancer | ||||
| PC3 | Prostate | 0.07 | ~98.21 (converted from 29.48 µg/ml) / 0.5 µg/ml (~1.67 µM) | 24h (KF) / 48h (Cisplatin) |
| DU145 | Prostate | 0.28 | >200 | 24h (KF) / 48h (Cisplatin) |
| LNCaP | Prostate | 0.28 | Data not available | 24h (KF) |
| Breast Cancer | ||||
| SKBR3 | Breast | 0.28 | Data not available | 24h (KF) |
| BT474 | Breast | 0.28 | Data not available | 24h (KF) |
| MCF7 | Breast | 0.28 | Data not available | 24h (KF) |
| Colon Cancer | ||||
| HT29 | Colon | 0.25 µg/ml (~0.17 µM) | Data not available | Not Specified (KF) |
| LoVo | Colon | <1.0 µg/ml (~<0.68 µM) | Data not available | Not Specified (KF) |
| Lung Cancer | ||||
| A549 | Lung | 2.5 µg/ml (~1.69 µM) | Data not available | Not Specified (KF) |
| Hepatoma | ||||
| HepG2 | Hepatoma | 0.25 | Data not available | Not Specified (KF) |
Note: Cisplatin IC50 values were converted from µg/ml to µM where necessary, using a molar mass of 300.05 g/mol . The significant discrepancy in PC3 IC50 values for cisplatin highlights the variability mentioned in the literature.
Experimental Protocols
The data presented in this guide are typically generated using the following standard experimental protocols to assess cytotoxicity and the mode of cell death.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (Kahalalide F or cisplatin) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/ml and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve these crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570-600 nm. The intensity of the color is proportional to the number of viable cells.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the compounds as described above. After incubation, harvest the cells, including any floating cells from the supernatant.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine exposure on the outer cell membrane).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).
-
Clonogenic Survival Assay
The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby measuring long-term cell survival after treatment.
-
Cell Plating: Plate a known number of single cells into petri dishes or multi-well plates. The number of cells plated is adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies.
-
Treatment: Treat the cells with the cytotoxic agent either before or after plating.
-
Incubation: Incubate the plates for 1-3 weeks, depending on the growth rate of the cell line, to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.
-
Fixing and Staining: After the incubation period, aspirate the medium, and fix and stain the colonies with a solution like crystal violet or methylene blue to make them visible.
-
Colony Counting: Count the number of colonies in each dish. The surviving fraction is then calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of Kahalalide F and cisplatin, as well as a generalized experimental workflow for their comparison.
Caption: Signaling pathway of Kahalalide F leading to oncotic cell death.
Caption: Signaling pathway of Cisplatin leading to apoptosis.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Summary and Conclusion
Kahalalide F and cisplatin represent two distinct classes of anticancer agents with fundamentally different mechanisms of cytotoxicity.
-
Cisplatin is a well-established DNA-damaging agent that induces apoptosis. Its efficacy is often limited by the development of resistance, frequently linked to enhanced DNA repair mechanisms or alterations in apoptotic pathways.
-
Kahalalide F presents a novel mechanism by inducing oncosis, a form of caspase-independent cell death. This unique mode of action suggests that Kahalalide F may be effective against tumors that have developed resistance to apoptosis-inducing agents like cisplatin.
The comparative data indicates that Kahalalide F is potent against a range of prostate and breast cancer cell lines, with IC50 values in the sub-micromolar range. The distinct pathways they activate underscore the importance of developing therapeutic agents with diverse mechanisms to overcome drug resistance and improve patient outcomes. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential synergistic effects of these two compounds.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Target of Kahalalide F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental approaches used to identify and validate the molecular targets of Kahalalide F, a marine-derived depsipeptide with potent anticancer activity. While the precise molecular target remains a subject of ongoing research, current evidence points towards a multi-faceted mechanism of action primarily involving lysosomal disruption and the downregulation of the ErbB3 signaling pathway. This guide will delve into the experimental data supporting these proposed targets and compare the methodologies employed with alternative, direct-binding validation techniques.
Overview of Proposed Molecular Targets
Kahalalide F's cytotoxic effects are attributed to two primary mechanisms:
-
Lysosomal Disruption: Kahalalide F is known to accumulate in lysosomes, leading to membrane permeabilization and the release of lysosomal enzymes into the cytoplasm. This triggers a form of necrotic-like cell death known as oncosis, characterized by cellular swelling and vacuolization.[1][2][3]
-
ErbB3 Pathway Inhibition: Studies have shown a correlation between the sensitivity of cancer cells to Kahalalide F and the expression levels of ErbB3 (HER3), a member of the epidermal growth factor receptor (EGFR) family.[4] Kahalalide F treatment leads to a selective downregulation of ErbB3 and subsequent inhibition of the downstream PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[4]
The asialoglycoprotein receptor 1 (ASGPR1) has been considered as a potential target for liver-specific drug delivery, but its role as a direct molecular target for Kahalalide F's cytotoxic activity is less established.
Comparative Analysis of Target Validation Methodologies
The validation of Kahalalide F's molecular targets has largely relied on cell-based functional assays. In contrast, direct biophysical methods offer quantitative insights into the specific interaction between a drug and its target protein. Below is a comparison of these approaches.
Table 1: Comparison of Experimental Approaches for Target Validation
| Methodology | Principle | Application in Kahalalide F Research | Alternative/Complementary Approaches |
| Cell Viability Assays | Measures the dose-dependent cytotoxic effects of a compound on cancer cell lines. | Determination of IC50 values for Kahalalide F across a panel of cancer cell lines. | N/A (Standard preliminary assay) |
| Microscopy (Confocal & Electron) | Visualizes subcellular structures and morphological changes induced by the compound. | Observation of cellular swelling, vacuolization, and lysosomal disruption using dyes like LysoTracker Green. | High-content imaging for automated and quantitative analysis of cellular phenotypes. |
| Flow Cytometry | Quantifies cellular characteristics, such as lysosomal integrity and cell death mechanisms. | Analysis of lysosomal membrane permeabilization and confirmation of non-apoptotic cell death. | N/A (Standard functional assay) |
| Western Blotting | Detects and quantifies the expression levels of specific proteins. | Demonstration of the downregulation of ErbB3 protein levels following Kahalalide F treatment. | Reverse Phase Protein Arrays (RPPA) for high-throughput analysis of protein expression changes. |
| Affinity Chromatography | Identifies binding partners of a compound by immobilizing it on a solid support and capturing interacting proteins from a cell lysate. | Used in "reverse chemical proteomics" to identify potential protein binding partners of Kahalalide F. | Photo-affinity labeling and click chemistry for more specific and covalent capture of interacting proteins. |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures the real-time binding kinetics and affinity between a ligand (drug) and an analyte (protein). | Not reported for Kahalalide F. | Provides quantitative data on binding affinity (Kd), and association/dissociation rates. |
| Isothermal Titration Calorimetry (ITC) | A label-free technique that directly measures the heat changes associated with a binding event to determine thermodynamic parameters. | Not reported for Kahalalide F. | Provides a complete thermodynamic profile of the interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). |
Quantitative Data Summary
Table 2: IC50 Values of Kahalalide F in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC3 | Prostate | 0.07 |
| DU145 | Prostate | 0.28 |
| LNCaP | Prostate | 0.28 |
| SKBR-3 | Breast | 0.28 |
| BT474 | Breast | 0.28 |
| MCF7 | Breast | 0.28 |
| HepG2 | Liver | 0.3 |
| PLC/PRF/5C | Liver | 5.0 |
Data compiled from multiple sources.
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted in Kahalalide F research are often proprietary. However, this section provides generalized protocols for the key techniques used.
Lysosomal Integrity Assay using LysoTracker Green
Principle: LysoTracker Green is a fluorescent dye that accumulates in acidic organelles like lysosomes. A decrease in fluorescence intensity indicates a loss of lysosomal membrane integrity.
Protocol:
-
Seed cells in a suitable culture plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Kahalalide F for the desired time period.
-
In the final 30-60 minutes of treatment, add LysoTracker Green to the culture medium at a final concentration of 50-100 nM.
-
Wash the cells with fresh, pre-warmed medium.
-
Analyze the cells using a fluorescence microscope or a flow cytometer. A decrease in green fluorescence in treated cells compared to control cells indicates lysosomal disruption.
Western Blotting for ErbB3 Expression
Principle: This technique uses antibodies to detect the levels of a specific protein in a cell lysate.
Protocol:
-
Treat cells with Kahalalide F for the desired time and concentration.
-
Lyse the cells in a suitable buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ErbB3.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the ErbB3 band intensity to a loading control (e.g., GAPDH or β-actin).
Affinity Chromatography for Target Identification
Principle: A bioactive small molecule is immobilized on a solid support to "fish out" its interacting proteins from a cell lysate.
Protocol:
-
Synthesize a derivative of Kahalalide F with a linker arm suitable for immobilization.
-
Covalently attach the Kahalalide F derivative to a chromatography resin (e.g., NHS-activated sepharose).
-
Prepare a cell lysate from a cancer cell line of interest.
-
Incubate the cell lysate with the Kahalalide F-conjugated resin to allow for binding.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, salt concentration) or by adding an excess of free Kahalalide F.
-
Identify the eluted proteins using mass spectrometry.
Visualizing the Pathways and Workflows
Diagram 1: Proposed Signaling Pathway of Kahalalide F
Caption: Proposed dual mechanism of action of Kahalalide F.
Diagram 2: Experimental Workflow for Target Validation
Caption: Workflow for validating the molecular target of Kahalalide F.
Diagram 3: Logical Relationship of Validation Evidence
Caption: Logical flow of evidence for Kahalalide F's mechanism.
Conclusion
The validation of Kahalalide F's molecular target has been primarily driven by functional cell-based assays, which strongly support a dual mechanism involving lysosomal disruption and inhibition of the ErbB3 signaling pathway. While these studies provide compelling evidence for the compound's mode of action, there is a notable absence of direct binding data to a specific molecular target. For a more complete understanding and to definitively validate the molecular target, the application of biophysical techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry would be invaluable. This guide serves as a comparative overview for researchers in the field, highlighting both the established methodologies and potential avenues for future investigation into the fascinating mechanism of this marine-derived anticancer agent.
References
- 1. The antitumoral compound Kahalalide F acts on cell lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Technology evaluation: Kahalalide F, PharmaMar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Kahalalide F induces necrosis-like cell death that involves depletion of ErbB3 and inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Kahalalide F and its Synthetic Derivatives: A Comparative Analysis of Anticancer Potential
A comprehensive examination of the marine-derived cyclic depsipeptide Kahalalide F and its synthetic analogs reveals a compelling landscape for the development of novel anticancer therapeutics. This guide provides a comparative analysis of their biological activities, supported by experimental data, and delves into the underlying mechanisms of action.
Kahalalide F (KF), a natural product isolated from the sea slug Elysia rufescens and its algal diet, has demonstrated potent cytotoxic activity against a range of solid tumors, including prostate, breast, and colon carcinomas.[1] Its unique mechanism of action, which induces a non-apoptotic form of cell death known as oncosis, sets it apart from many conventional chemotherapeutic agents and has spurred the synthesis of numerous derivatives aimed at enhancing its therapeutic profile.[2][3]
Comparative Biological Activity
Extensive structure-activity relationship (SAR) studies have been conducted to explore the chemical space around the Kahalalide F scaffold. Modifications have been introduced at various positions, including the N-terminal fatty acid chain, the cyclic core, and the exocyclic peptide arm, leading to the generation of a large library of synthetic derivatives with diverse biological activities.[4][5]
In Vitro Cytotoxicity
The in vitro cytotoxic activity of Kahalalide F and its synthetic analogs has been evaluated against a panel of human cancer cell lines. The data, presented in terms of GI50 (50% growth inhibition) and Total Growth Inhibition (TGI), highlight the impact of specific structural modifications on anticancer potency.
A significant study by Jimenez et al. described the solid-phase synthesis and in vitro evaluation of 132 KF analogs. While the complete dataset is extensive, a summary of key findings indicates that the cyclic core of KF is highly sensitive to stereochemical changes, suggesting a specific conformational requirement for its biological activity. In contrast, modifications to the side chains were better tolerated.
Further research by Shilabin and colleagues focused on modifications of the ornithine residue within the exocyclic peptide. Two notable analogs, one with a 4-fluoro-3-methylbenzyl group (Analog 1) and another with a morpholin-4-yl-benzyl group (Analog 2) attached to the ornithine's primary amine, were synthesized and evaluated.
Table 1: Comparative in vitro activity (GI50, µM) of Kahalalide F and two synthetic derivatives against selected human cancer cell lines.
| Compound | Non-Small Cell Lung (NCI-H322M) | Colon (HCT-116) | Breast (MCF7) |
| Kahalalide F | 0.191 | >10 | 0.137 |
| Analog 1 | 0.131 | 0.133 | 0.117 |
| Analog 2 | 0.133 | 0.132 | 0.121 |
Data sourced from Shilabin et al. (2011).
The results indicate that these specific modifications to the ornithine residue can lead to a significant improvement in cytotoxic potency and a broader spectrum of activity compared to the parent compound, Kahalalide F.
Mechanism of Action: Oncosis and the ErbB3 Signaling Pathway
A key differentiator of Kahalalide F's anticancer activity is its ability to induce oncosis, a form of necrotic cell death characterized by cellular swelling, vacuolization, and plasma membrane rupture, without the hallmarks of apoptosis such as caspase activation. This unique mechanism is linked to its ability to disrupt lysosomal membranes.
Furthermore, studies have identified the ErbB3 (HER3) receptor as a potential molecular target for Kahalalide F. The sensitivity of cancer cells to KF has been shown to correlate with the expression levels of ErbB3. Treatment with Kahalalide F leads to the downregulation of ErbB3 and the subsequent inhibition of the downstream PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.
Figure 1. Proposed signaling pathway of Kahalalide F.
Experimental Protocols
Solid-Phase Peptide Synthesis of Kahalalide F Analogs
The synthesis of Kahalalide F and its derivatives is typically achieved through solid-phase peptide synthesis (SPPS). A representative workflow is outlined below.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Structure-activity relationship of kahalalide F synthetic analogues. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Stability Showdown: A Comparative Analysis of Kahalalide A and Kahalalide F
For researchers, scientists, and drug development professionals, understanding the stability of lead compounds is paramount. This guide provides a detailed comparison of the available stability data for two marine-derived depsipeptides, Kahalalide A and Kahalalide F, highlighting key structural differences that may influence their respective stability profiles and biological activities.
Executive Summary
This guide delves into the stability of this compound and Kahalalide F, two structurally related cyclic depsipeptides with promising pharmacological activities. While extensive stability data is available for Kahalalide F, demonstrating its exceptional metabolic stability but susceptibility to hydrolysis under certain pH conditions, a comprehensive search of the current literature yielded no specific experimental data on the stability of this compound. This report summarizes the known stability profile of Kahalalide F, details the experimental methodologies used for its assessment, and explores the signaling pathways it modulates. The structural characteristics of both compounds are presented to offer a theoretical basis for potential stability differences.
Structural Comparison
This compound and Kahalalide F, while both belonging to the kahalalide family of depsipeptides, exhibit significant structural differences that likely impact their stability and biological activity. This compound is a smaller cyclic depsipeptide with a molecular formula of C46H67N7O11. In contrast, Kahalalide F is a larger and more complex molecule with a molecular formula of C75H124N14O16 and features a didehydroamino acid residue, a potential site for chemical modification and degradation.
Stability Profile of Kahalalide F
Kahalalide F has been the subject of several stability studies, revealing a compound with remarkable metabolic stability but defined chemical vulnerabilities.
Chemical Stability
The chemical stability of Kahalalide F is highly dependent on pH and temperature. Under neutral and basic conditions, the primary degradation pathway is the hydrolysis of the ester bond, leading to the formation of its linear, inactive form, Kahalalide G.[1] The compound is notably less stable under acidic and alkaline conditions compared to neutral pH.
Table 1: Chemical Stability of Kahalalide F
| Condition | Temperature | Half-life (t½) | Primary Degradation Product |
| pH 0 | 80°C | 1.1 hours | Multiple products |
| pH 1 | 80°C | 20.0 hours | Multiple products |
| pH 7 | 80°C | 8.6 hours | Kahalalide G |
| pH 11 | 26°C | 1.7 hours | Kahalalide G |
Metabolic Stability
In vitro studies have demonstrated that Kahalalide F possesses exceptional metabolic stability. It showed no significant degradation when incubated with pooled human microsomes or in human plasma, suggesting resistance to enzymatic degradation.[1][2][3] This metabolic inertness is a desirable characteristic for a drug candidate, potentially leading to a longer in vivo half-life and more predictable pharmacokinetic profile. The in-vivo half-life of Kahalalide F has been reported to be approximately 0.52 hours.[2]
Stability Profile of this compound
A thorough review of the scientific literature did not yield any specific experimental studies on the chemical or metabolic stability of this compound. Therefore, a direct quantitative comparison with Kahalalide F is not possible at this time. The presence of multiple hydroxyl groups in its structure could potentially offer sites for metabolic modification, such as glucuronidation or sulfation, but this remains speculative without experimental evidence.
Experimental Protocols
The stability of Kahalalide F was assessed using the following methodologies:
Chemical Stability Assessment
-
Method: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.
-
Procedure: Solutions of Kahalalide F were prepared in buffers of varying pH (0, 1, 7, and 11). These solutions were then incubated at controlled temperatures (26°C and 80°C). At specific time intervals, aliquots were taken and analyzed by HPLC to determine the concentration of the remaining Kahalalide F and to identify and quantify any degradation products. The half-life at each condition was then calculated from the degradation kinetics.
Metabolic Stability Assessment
-
In Vitro Models:
-
Pooled Human Liver Microsomes: Kahalalide F was incubated with pooled human liver microsomes in the presence of NADPH to assess phase I metabolic stability.
-
Human Plasma: The stability of Kahalalide F was evaluated in human plasma to determine its susceptibility to plasma esterases and other enzymes.
-
Uridine 5'-diphosphoglucuronyl Transferase (UGT): This enzyme system was used to investigate the potential for phase II metabolism via glucuronidation.
-
-
Analytical Method: HPLC with UV detection was used to quantify the amount of Kahalalide F remaining after incubation with the respective enzyme systems.
Mechanism of Action and Associated Signaling Pathways
Kahalalide F exerts its cytotoxic effects through a unique mechanism of action that involves the induction of oncosis, a form of necrotic cell death, by targeting cellular lysosomes. This is distinct from apoptosis, the more common programmed cell death pathway targeted by many anticancer drugs.
Lysosomal Membrane Permeabilization
Kahalalide F induces the permeabilization of lysosomal membranes, leading to the release of cathepsins and other hydrolytic enzymes into the cytoplasm. This triggers a cascade of events culminating in cell death.
Caption: Kahalalide F induces oncotic cell death by disrupting lysosomal membranes.
Inhibition of the ErbB3 Signaling Pathway
In addition to its effects on lysosomes, Kahalalide F has been shown to selectively downregulate the expression of HER3/ErbB3, a receptor tyrosine kinase involved in cell proliferation and survival. This inhibition of the PI3K/Akt signaling pathway contributes to its antitumor activity.
Caption: Kahalalide F inhibits the ErbB3 signaling pathway, disrupting cell proliferation.
Conclusion
The available data indicates that Kahalalide F is a metabolically stable compound, a favorable property for drug development. However, its chemical stability is pH-dependent, with hydrolysis of the ester linkage being the primary degradation route, particularly under non-neutral conditions. This vulnerability could have implications for its formulation and delivery.
A significant knowledge gap exists regarding the stability of this compound. The absence of experimental data for this compound precludes a direct and comprehensive comparison with Kahalalide F. Future research should focus on elucidating the stability profile of this compound to enable a more complete understanding of its potential as a therapeutic agent and to draw more definitive structure-stability relationships within the kahalalide family. This would be invaluable for guiding the selection and optimization of kahalalide-based drug candidates.
References
- 1. Lysosomal membrane permeabilization and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances and limitations in the application of kahalalides for the control of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of In Vivo Validation for Kahalalide A Necessitates a Comparative Look at Kahalalide F
A comprehensive review of published scientific literature reveals a significant gap in the in vivo validation of in vitro findings for Kahalalide A's potential anticancer activities. While initial studies have characterized this compound, a cyclic depsipeptide isolated from the marine mollusk Elysia rufescens, its bioactivity has been primarily noted for modest antimalarial effects against Plasmodium falciparum[1]. In contrast, a wealth of data is available for its structural analog, Kahalalide F, which has undergone extensive preclinical and clinical investigation for its potent and selective anticancer properties.
This guide, therefore, will present the limited available data for this compound and pivot to a detailed comparative analysis of Kahalalide F to illustrate the crucial process of validating in vitro discoveries with in vivo models. This approach provides a framework for understanding the research and development trajectory of the Kahalalide family of compounds, highlighting the type of experimental data required for advancing a potential therapeutic agent from the laboratory to clinical trials.
This compound: Limited Biological Data
This compound is a cyclic depsipeptide with a molecular formula of C46H67N7O11[1]. Its structure consists of two residues each of leucine and phenylalanine, and three hydroxy amino acids (two threonines and one serine)[1]. To date, its documented biological activity in the public domain is largely confined to its antimalarial properties. There is a conspicuous absence of published studies detailing its in vitro cytotoxicity against cancer cell lines (e.g., IC50 values) or any subsequent in vivo efficacy studies in animal models for cancer.
Kahalalide F: A Case Study in In Vitro to In Vivo Validation
Kahalalide F (KF), a larger and more complex tridecapeptide from the same family, has demonstrated significant promise as an anticancer agent. It has been the subject of numerous studies, providing a robust dataset for comparing its performance in laboratory assays with its effects in living organisms.
Table 1: Summary of In Vitro Cytotoxicity of Kahalalide F
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC3 | Prostate | 0.07 | [2] |
| DU145 | Prostate | 0.28 | [2] |
| LNCaP | Prostate | 0.28 | |
| MCF7 | Breast | 0.28 | |
| SKBR3 | Breast | 0.28 | |
| BT474 | Breast | 0.28 | |
| A549 | Non-Small Cell Lung | 2.5 µg/mL | |
| HT29 | Colon | 0.25 µg/mL | |
| LoVo | Colon | < 1.0 µg/mL |
Table 2: Summary of In Vivo Efficacy of Kahalalide F
| Animal Model | Tumor Type | Dosage | Outcome | Reference |
| Nude Mice | Human Prostate Cancer Xenografts (PC3) | Not Specified | Tumor Growth Inhibition | |
| Rat | Toxicity Study | 300 µg/kg (MTD) | Kidney as primary target organ for toxicity | |
| Rat | Toxicity Study | 80 µg/kg/day for 5 days | No-adverse-effect dose |
It is noteworthy that Kahalalide F displays selectivity for tumor cells over normal cells in vitro, with IC50 values for non-tumor cell lines being 5- to 40-fold higher.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Cancer cell lines (e.g., PC3, MCF7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of Kahalalide F (or A) for a specified period, typically 24 to 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells (e.g., PC3) are injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomly assigned to treatment and control groups. Kahalalide F is administered (e.g., intravenously) at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Signaling Pathway of Kahalalide F
Kahalalide F is believed to exert its anticancer effects through a mechanism that involves the disruption of lysosomal membranes and the induction of a non-apoptotic form of cell death called oncosis. It has also been shown to downregulate the expression of ErbB3 (HER3), a receptor tyrosine kinase involved in cell proliferation and survival.
References
Validating the Oncosis-Inducing Properties of Kahalalide F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oncosis-inducing properties of Kahalalide F (KF), a marine-derived depsipeptide, with other known cytotoxic agents that can induce this form of cell death. Experimental data is presented to support the validation of KF as a potent oncosis inducer, offering a unique mechanism of action for potential anticancer therapies.
Executive Summary
Kahalalide F has demonstrated significant cytotoxic activity against a range of cancer cell lines, inducing a form of necrotic cell death known as oncosis. This process is morphologically distinct from apoptosis and is characterized by cellular swelling, organelle damage, and eventual plasma membrane rupture. KF's mechanism of action appears to be multifactorial, involving the disruption of lysosomal and mitochondrial integrity and the inhibition of key survival signaling pathways. This guide summarizes the quantitative data on KF's efficacy, details the experimental protocols for assessing its oncolytic properties, and provides a visual representation of its proposed signaling pathway.
Comparative Analysis of Cytotoxic Activity
Kahalalide F exhibits potent cytotoxic effects in the sub-micromolar range across various human cancer cell lines. Notably, it displays a degree of selectivity for tumor cells over non-tumor cell lines.[1][2] The following table summarizes the 50% inhibitory concentration (IC50) values of Kahalalide F in comparison to other cytotoxic agents known to induce oncosis under specific conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Kahalalide F | PC-3 | Prostate Cancer | 0.07 | [1][2][3] |
| DU145 | Prostate Cancer | 0.28 | ||
| LNCaP | Prostate Cancer | 0.28 | ||
| SKBR-3 | Breast Cancer | 0.28 | ||
| BT474 | Breast Cancer | 0.28 | ||
| MCF-7 | Breast Cancer | 0.28 | ||
| A549 | Non-Small Cell Lung Cancer | 2.5 µg/mL (~1.7 µM) | ||
| HT-29 | Colon Cancer | 0.25 µg/mL (~0.17 µM) | ||
| LoVo | Colon Cancer | < 1.0 µg/mL (~< 0.68 µM) | ||
| HepG2 | Liver Cancer | 0.25 | ||
| Doxorubicin | MCF-7 | Breast Cancer | 0.69 | |
| MDA-MB-231 | Breast Cancer | 3.16 | ||
| A549 | Non-Small Cell Lung Cancer | 0.07 | ||
| HepG2 | Liver Cancer | 1.3 | ||
| Cisplatin | A549 | Non-Small Cell Lung Cancer | 10.91 (24h) | |
| U2OS | Osteosarcoma | 8.94 | ||
| 143B | Osteosarcoma | 10.48 |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., exposure time, assay method). The data presented here is for comparative purposes.
Experimental Protocols
The validation of oncosis induction by Kahalalide F relies on a combination of assays to assess cell morphology, plasma membrane integrity, and metabolic activity.
Assessment of Cell Viability and Cytotoxicity (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify the release of LDH from cells with damaged plasma membranes, a hallmark of oncosis.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Treatment: Treat cells with varying concentrations of Kahalalide F or other compounds. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control for maximum LDH release.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48 hours) at 37°C.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Stop the reaction if required. Measure the absorbance at 490 nm using a microplate reader. The amount of formazan product is proportional to the amount of LDH released.
Analysis of Plasma Membrane Integrity (Propidium Iodide Staining)
Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used in flow cytometry to identify cells that have lost membrane integrity.
Protocol:
-
Cell Preparation: Harvest cells after treatment with Kahalalide F.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add PI solution to the cell suspension at a final concentration of 1-10 µg/mL.
-
Incubation: Incubate for 5-15 minutes on ice in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. PI-positive cells are considered to have compromised plasma membranes.
Morphological Examination (Transmission Electron Microscopy)
Transmission Electron Microscopy (TEM) provides high-resolution images of cellular ultrastructure, allowing for the detailed observation of morphological changes characteristic of oncosis.
Protocol:
-
Cell Fixation: Fix treated and control cells with 2.5% glutaraldehyde in a suitable buffer (e.g., cacodylate buffer) for 1-2 hours at room temperature.
-
Post-fixation: Post-fix the cells with 1% osmium tetroxide for 1 hour.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.
-
Embedding: Infiltrate the samples with resin and embed them in molds.
-
Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope. Look for characteristic features of oncosis, such as cell swelling, cytoplasmic vacuolization, mitochondrial swelling, and plasma membrane rupture.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for Kahalalide F-induced oncosis and a general experimental workflow for its validation.
Caption: Proposed signaling pathway of Kahalalide F-induced oncosis.
Caption: Experimental workflow for validating oncosis induction.
Conclusion
The available evidence strongly supports the classification of Kahalalide F as a potent inducer of oncosis in cancer cells. Its unique mechanism of action, targeting lysosomes and mitochondria while concurrently inhibiting the ErbB3/PI3K/Akt survival pathway, distinguishes it from many conventional chemotherapeutic agents that primarily induce apoptosis. This oncolytic activity, coupled with its relative selectivity for cancer cells, makes Kahalalide F a compelling candidate for further investigation and development in oncology. The experimental protocols and comparative data presented in this guide provide a framework for researchers to further explore and validate the therapeutic potential of Kahalalide F and other oncosis-inducing compounds.
References
comparative transcriptomics of cells treated with Kahalalide A vs Kahalalide F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known cellular effects of two marine-derived depsipeptides, Kahalalide A and Kahalalide F. While direct comparative transcriptomic data is not publicly available, this document synthesizes the existing experimental findings to offer a parallel examination of their biological activities and mechanisms of action.
Data Presentation: A Comparative Summary
Due to a significant disparity in the research focus on this compound and Kahalalide F, the available data for this compound is limited. The following tables summarize the current knowledge for both compounds.
Table 1: Comparative Biological Activities
| Feature | This compound | Kahalalide F |
| Primary Reported Activity | Modest antimalarial activity against Plasmodium falciparum[1] | Potent antitumor activity against various solid tumor cell lines (prostate, breast, colon, lung, liver)[2][3][4][5] |
| Other Reported Activities | Not extensively studied | Antifungal, anti-leishmanial, and activity against AIDS opportunistic infections |
| Clinical Development | No reported clinical trials | Has undergone Phase I and II clinical trials for various cancers |
Table 2: Comparative Cellular and Molecular Effects
| Feature | This compound | Kahalalide F |
| Mechanism of Cell Death | Not determined | Induces oncosis (a form of necrotic cell death), not apoptosis |
| Primary Cellular Target | Not identified | Lysosomes |
| Effect on Cell Morphology | Not described | Induces cell swelling, vacuolization, and plasma membrane rupture |
| Signaling Pathway Modulation | Not determined | Inhibits the PI3K/Akt signaling pathway and downregulates ErbB3 (HER3) receptor tyrosine kinase |
| Requirement for Gene Expression | Not determined | Cytotoxicity does not require new gene expression or caspase activity |
| Cytotoxicity Profile | Data not available | Potent cytotoxicity against a range of cancer cell lines (IC50 values in the submicromolar to micromolar range). Shows selectivity for tumor cells over non-tumor cells. |
Experimental Protocols
Detailed transcriptomic protocols for cells treated with either this compound or F are not available in the reviewed literature. However, based on the methodologies described for studying the cellular effects of Kahalalide F, a general experimental approach can be outlined.
General Protocol for Assessing Cellular Effects of Kahalalides
-
Cell Culture:
-
Culture selected cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in appropriate media and conditions.
-
Plate cells in 96-well plates for cytotoxicity assays or larger formats for mechanistic studies.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound or Kahalalide F in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of concentrations of the kahalalide for various time points (e.g., 24, 48, 72 hours).
-
-
Cytotoxicity Assays:
-
Perform MTT or similar cell viability assays to determine the IC50 (half-maximal inhibitory concentration) of the compounds.
-
-
Analysis of Cell Death Mechanism:
-
Flow Cytometry: Use Annexin V/Propidium Iodide (PI) staining to differentiate between apoptosis and necrosis.
-
Microscopy: Employ phase-contrast and fluorescence microscopy to observe morphological changes such as cell swelling, membrane blebbing, and nuclear condensation. Transmission electron microscopy can be used for ultrastructural analysis.
-
-
Investigation of Cellular Targets and Signaling Pathways:
-
Lysosomal Integrity: Utilize lysosomotropic dyes (e.g., LysoTracker) to assess lysosomal membrane permeabilization.
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in signaling pathways of interest (e.g., Akt, ErbB3) following compound treatment.
-
Mandatory Visualizations
Signaling Pathway of Kahalalide F
Caption: Known signaling pathway of Kahalalide F leading to oncosis.
Experimental Workflow for Kahalalide Comparison
Caption: A generalized workflow for comparing the cellular effects of this compound and F.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kahalalide F, a new marine-derived compound, induces oncosis in human prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Technology evaluation: Kahalalide F, PharmaMar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances and limitations in the application of kahalalides for the control of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
